molecular formula C7H16ClNO2 B1426043 (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride CAS No. 66866-68-0

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Cat. No.: B1426043
CAS No.: 66866-68-0
M. Wt: 181.66 g/mol
InChI Key: MMBGZHHBWVCZFK-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride is a derivative of the essential amino acid L-isoleucine, modified with a methyl group on the amino moiety . This N-methylated amino acid belongs to a class of compounds that are of significant interest in non-ribosomal peptide synthesis and medicinal chemistry research . The specific stereochemistry (2S,3S) is crucial for its structural properties and potential biological interactions. The compound is supplied as a hydrochloride salt to enhance its stability and solubility. This product is characterized by a high purity level (≥98%) and is accompanied by full analytical data to ensure quality and consistency for research applications . It is presented as a valuable building block for chemical synthesis. This compound is provided For Research Use Only. This product is strictly for laboratory research and not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(2S,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBGZHHBWVCZFK-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718512
Record name N-Methyl-L-isoleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66866-68-0
Record name N-Methyl-L-isoleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (2S,3S)-3-Methyl-2-(methylamino)pentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, an N-methylated derivative of the essential amino acid L-isoleucine, is a chiral building block of significant interest in pharmaceutical research and development. Its specific stereochemistry and the presence of the N-methyl group can profoundly influence the biological activity and pharmacokinetic properties of peptides and small molecule drugs.[1] Accurate and unambiguous structure elucidation is therefore paramount for its application in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the analytical methodologies required to confirm the chemical identity, purity, and absolute stereochemistry of this compound.

This document is intended for researchers, scientists, and drug development professionals. It will detail the application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and methods for stereochemical verification. The causality behind experimental choices and the integration of data from multiple techniques to build a self-validating analytical workflow will be emphasized.

Foundational Characterization: Molecular Formula and Purity

The foundational step in the structure elucidation of any novel or synthesized compound is the confirmation of its molecular formula and the assessment of its purity. For this compound, the expected molecular formula is C7H16ClNO2, corresponding to a molecular weight of 181.66 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for confirming the elemental composition of a molecule.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]+.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition.

Expected Results and Interpretation

The protonated molecule, [(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid]+, has a theoretical exact mass of 146.1181 g/mol (for the free base). The HRMS analysis should yield a measured mass that is within a narrow tolerance (typically < 5 ppm) of this theoretical value, confirming the elemental composition of C7H16NO2+. The presence of the hydrochloride salt is inferred from the synthetic route and can be further confirmed by other techniques like FTIR and X-ray crystallography.

Table 1: Expected HRMS Data

IonTheoretical m/z (C7H16NO2+)Expected Experimental m/z (within 5 ppm)
[M+H]+146.1181146.1181 ± 0.0007
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, offering an orthogonal confirmation of the empirical formula.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A precisely weighed amount of the dried, pure compound is required.

  • Instrumentation: Utilize an automated elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO2, H2O, N2) are quantified. Chlorine content is typically determined by titration or ion chromatography after combustion.

Expected Results and Interpretation

The experimentally determined percentages of C, H, N, and Cl should closely match the theoretical values calculated for the molecular formula C7H16ClNO2.

Table 2: Theoretical Elemental Composition

ElementTheoretical Percentage
Carbon46.28%
Hydrogen8.88%
Chlorine19.52%
Nitrogen7.71%
Oxygen17.61%

Structural Connectivity: Unraveling the Molecular Framework

Once the molecular formula is confirmed, the next step is to determine the connectivity of the atoms within the molecule. NMR spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is employed to piece together the carbon-hydrogen framework and confirm the presence and location of all functional groups. The hydrochloride salt form and the use of deuterated solvents like D2O will influence the observed chemical shifts and the presence of exchangeable proton signals. In D2O, the acidic protons of the carboxylic acid and the protonated amine will exchange with deuterium, leading to their disappearance from the 1H NMR spectrum.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD) in a standard 5 mm NMR tube. The choice of solvent can impact chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

    • 13C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different parts of the molecule.

Predicted 1H and 13C NMR Data and Interpretation

Based on the structure of this compound and data from similar compounds, the following NMR spectral features are anticipated.

Table 3: Predicted 1H NMR Chemical Shifts (in D2O)

ProtonMultiplicityPredicted Chemical Shift (ppm)Rationale
Hα (C2-H)d~3.5 - 3.8Alpha to the carboxylic acid and protonated amine.
N-CH3s~2.7 - 3.0Methyl group attached to the nitrogen.
Hβ (C3-H)m~1.8 - 2.1Methine proton adjacent to two methyl groups and the alpha-carbon.
C4-H2m~1.2 - 1.6Methylene protons of the ethyl group.
C3-CH3d~0.9 - 1.1Methyl group at the C3 position.
C5-H3t~0.8 - 1.0Terminal methyl group of the ethyl group.

Table 4: Predicted 13C NMR Chemical Shifts (in D2O)

CarbonPredicted Chemical Shift (ppm)Rationale
C1 (C=O)~175 - 180Carboxylic acid carbon.
C2 (Cα)~65 - 70Alpha-carbon attached to the nitrogen.
C3 (Cβ)~35 - 40Methine carbon with a methyl substituent.
N-CH3~30 - 35N-methyl carbon.
C4~25 - 30Methylene carbon of the ethyl group.
C3-CH3~15 - 20Methyl group at the C3 position.
C5~10 - 15Terminal methyl group of the ethyl group.

DOT Diagram: NMR Connectivity Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Elucidation 1H_NMR 1H NMR (Proton Environments & Coupling) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) 1H_NMR->HMBC 13C_NMR 13C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structure elucidation using NMR spectroscopy.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides valuable information about the fragmentation pattern of the molecule, which can be used to confirm the proposed structure.

Experimental Protocol: MS/MS Analysis

  • Instrumentation: Use a mass spectrometer capable of performing MS/MS, such as a triple quadrupole or ion trap instrument.

  • Ionization: Use ESI in positive mode.

  • Fragmentation: Isolate the protonated molecular ion [M+H]+ and subject it to collision-induced dissociation (CID).

  • Data Acquisition: Acquire the product ion spectrum.

Expected Fragmentation Pattern and Interpretation

N-methylated amino acids often exhibit characteristic fragmentation patterns.[2] A common fragmentation pathway involves the loss of the carboxylic acid group as CO2 and H2O. The side chain can also undergo fragmentation. For (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid, key expected fragments would arise from the loss of the carboxyl group and cleavage of the side chain. The fragmentation of isoleucine and its N-methylated analogs can help distinguish them from isomers like leucine.[3]

DOT Diagram: Predicted MS/MS Fragmentation

MSMS_Fragmentation Parent [M+H]+ m/z 146.12 Loss_H2O_CO Loss of H2O + CO (-46 Da) Parent->Loss_H2O_CO CID Loss_Sidechain Sidechain Cleavage Parent->Loss_Sidechain CID Fragment1 Immonium Ion m/z 100.11 Loss_H2O_CO->Fragment1 Fragment2 m/z 86.09 Loss_Sidechain->Fragment2 Fragment3 m/z 58.07 Loss_Sidechain->Fragment3

Caption: Predicted major fragmentation pathways in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form will have a significant impact on the spectrum, particularly on the amine and carboxylic acid stretches.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm-1).

Expected Spectral Features and Interpretation

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm-1)VibrationFunctional Group
~3400-2400 (broad)O-H stretch, N-H stretchCarboxylic acid, Protonated amine
~2960-2850C-H stretchAliphatic
~1730-1700C=O stretchCarboxylic acid
~1600-1500N-H bendProtonated amine
~1465, ~1380C-H bendAliphatic

The broad absorption in the 3400-2400 cm-1 region is characteristic of the O-H stretch of a carboxylic acid and the N-H stretch of an ammonium salt. The C=O stretch of the carboxylic acid is expected around 1730-1700 cm-1.

Stereochemical Determination: Confirming the (2S,3S) Configuration

Confirming the absolute stereochemistry at the two chiral centers (C2 and C3) is critical. This requires specialized techniques that are sensitive to the three-dimensional arrangement of atoms.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers and diastereomers. By comparing the retention time of the sample to that of known standards, the stereochemical purity can be determined.

Experimental Protocol: Chiral HPLC

  • Column: Utilize a chiral stationary phase (CSP) known to be effective for amino acid separations, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T).

  • Mobile Phase: A typical mobile phase for this type of separation would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid).

  • Detection: UV detection at a low wavelength (e.g., 205 nm) is suitable for amino acids.

  • Analysis: Inject the sample and compare its retention time to that of the other stereoisomers of 3-methyl-2-(methylamino)pentanoic acid, if available as standards.

Expected Results and Interpretation

A single, sharp peak should be observed, indicating the presence of a single stereoisomer. Co-injection with a racemic or diastereomeric mixture would confirm the identity of the peak corresponding to the (2S,3S) isomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light and is highly sensitive to the absolute configuration of chiral molecules.[4]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a concentrated solution of the compound in a suitable solvent (e.g., D2O or CDCl3).

  • Instrumentation: Use a VCD spectrometer.

  • Data Acquisition: Acquire the VCD spectrum.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for the (2S,3S) enantiomer.

  • Comparison: Compare the experimental VCD spectrum to the computationally predicted spectrum.

Expected Results and Interpretation

The experimental VCD spectrum should show a good correlation with the predicted spectrum for the (2S,3S) isomer, providing strong evidence for the absolute configuration.

X-ray Crystallography

If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive determination of the three-dimensional structure, including the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound from a suitable solvent system. This can be a challenging and time-consuming step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Expected Results and Interpretation

The refined crystal structure will provide the precise bond lengths, bond angles, and torsional angles of the molecule, confirming the connectivity and stereochemistry. A Flack parameter close to zero for the (2S,3S) configuration would unambiguously confirm the absolute stereochemistry. The crystal packing will also reveal intermolecular interactions, such as hydrogen bonding involving the chloride ion, the protonated amine, and the carboxylic acid.

Synthetic Considerations and Potential Impurities

A plausible synthetic route to this compound starts from L-isoleucine. A common strategy for N-methylation involves protection of the carboxylic acid, followed by N-methylation, and subsequent deprotection.

DOT Diagram: Plausible Synthetic Pathway

Synthesis L-Isoleucine L-Isoleucine Esterification Esterification (e.g., SOCl2, MeOH) L-Isoleucine->Esterification Isoleucine_Ester L-Isoleucine Methyl Ester Esterification->Isoleucine_Ester N-Methylation N-Methylation (e.g., HCHO, H2/Pd-C) Isoleucine_Ester->N-Methylation N-Methyl_Ester N-Methyl-L-Isoleucine Methyl Ester N-Methylation->N-Methyl_Ester Hydrolysis_HCl Hydrolysis (aq. HCl) N-Methyl_Ester->Hydrolysis_HCl Final_Product (2S,3S)-3-Methyl-2-(methylamino)pentanoic Acid Hydrochloride Hydrolysis_HCl->Final_Product

Caption: A plausible synthetic route to the target compound.

Potential impurities could include:

  • Starting material (L-isoleucine): Can be detected by HPLC or NMR.

  • Diastereomers: If any step in the synthesis is not fully stereospecific. Chiral HPLC is the best method for detection.

  • Over-methylated products: Quaternary ammonium salts could be formed, which would be detectable by MS and NMR.

  • Residual solvents: Can be identified and quantified by 1H NMR.

Conclusion

The comprehensive structure elucidation of this compound requires a multi-faceted analytical approach. High-resolution mass spectrometry and elemental analysis confirm the molecular formula. A combination of 1D and 2D NMR techniques establishes the atomic connectivity. FTIR spectroscopy identifies the key functional groups and confirms the salt form. Finally, a combination of chiral HPLC, VCD, and, ideally, single-crystal X-ray diffraction provides unambiguous confirmation of the (2S,3S) absolute stereochemistry. This rigorous, self-validating workflow ensures the identity, purity, and stereochemical integrity of this important chiral building block, which is essential for its successful application in drug discovery and development.

References

  • Human Metabolome Database. Showing metabocard for N-Methyl-L-isoleucine (HMDB0341355). [Link]

  • Kay, L. E., & Gardner, K. H. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Journal of the American Chemical Society, 119(32), 7600–7601.
  • Šimek, P., & Hušek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2834, 145–160.
  • Gehrig, P. M., Hunziker, P. E., Zahariev, S., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142–149.
  • Armirotti, A., et al. (2025). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Journal of Mass Spectrometry.
  • Santi, C., & Sancineto, L. (2017). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Molecules, 22(7), 1198.
  • Polavarapu, P. L. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics, 20(4), 2174–2184.
  • Varughese, K. I., & Srinivasan, R. (1975).

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-L-isoleucine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of N-methyl-L-isoleucine methyl ester hydrochloride (CAS No. 3339-43-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes key data with the underlying scientific principles and validated experimental protocols for its characterization.

Introduction and Scientific Context

N-methyl-L-isoleucine methyl ester hydrochloride is a chiral amino acid derivative that serves as a valuable building block in synthetic organic chemistry. N-methylated amino acids are of significant interest in peptide synthesis and medicinal chemistry. The introduction of a methyl group on the alpha-amino nitrogen can impart unique conformational constraints, enhance metabolic stability by preventing enzymatic degradation, and improve cell permeability of peptides.[1] This makes derivatives like N-methyl-L-isoleucine methyl ester hydrochloride critical intermediates for constructing novel peptides and peptidomimetics with potentially enhanced therapeutic properties.[1] Understanding its fundamental physicochemical characteristics is paramount for its effective application, ensuring purity, predicting behavior in reaction media, and establishing robust analytical methods.

Molecular and Structural Characteristics

The identity of a chemical compound is fundamentally defined by its structure and molecular formula. These identifiers are the basis for all subsequent physicochemical analysis.

Chemical Structure

The structure combines the L-isoleucine backbone with a methyl group on the alpha-nitrogen and a methyl ester at the C-terminus, supplied as a hydrochloride salt.

Caption: Chemical structure of N-methyl-L-isoleucine methyl ester hydrochloride.

Key Identifiers

A consolidated list of fundamental identifiers for this compound is provided below.

PropertyValueSource(s)
IUPAC Name methyl (2S,3S)-2-(methylamino)-3-methylpentanoate hydrochloride-
Synonyms N-Me-L-Ile-OMe·HCl[1]
CAS Number 3339-43-3[1]
Molecular Formula C₈H₁₇NO₂·HCl[1]
Molecular Weight 195.69 g/mol [1]

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various laboratory settings, from storage and handling to its use in reactions and formulations.

PropertyValue / DescriptionSource(s)
Appearance White solid[1]
Purity ≥ 98% (by HPLC)[1]
Optical Rotation [α]D²⁰ = +42.8 ± 2º (c=1 in EtOH)[1]
Solubility Enhanced solubility is a key attribute. Soluble in polar organic solvents like ethanol and methanol.[1]
Storage Conditions Store at 0-8 °C[1]

Spectroscopic Profile for Structural Verification

While specific spectra for this compound are not widely published, this section outlines the expected spectroscopic characteristics based on its known structure. These profiles are essential for identity confirmation and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:

    • A triplet and a doublet for the two methyl groups of the isoleucine side chain.

    • A multiplet for the methylene protons in the side chain.

    • Singlets for the N-methyl and the O-methyl (ester) groups.

    • A signal for the alpha-proton, likely a doublet.

    • A broad signal for the protonated amine (N-H), which may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display a signal for each unique carbon atom. Expected signals include the carbonyl carbon of the ester (downfield, ~170 ppm), carbons of the aliphatic side chain, the alpha-carbon, and the two distinct methyl carbons (N-methyl and O-methyl).

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:

    • A strong C=O stretch for the ester group (~1730-1750 cm⁻¹).

    • C-H stretching bands for the aliphatic parts of the molecule (~2850-3000 cm⁻¹).

    • N-H stretching for the secondary ammonium salt, which will appear as a broad band in the 2400-2800 cm⁻¹ region.

  • MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the free base. The expected molecular ion peak [M+H]⁺ for the free base (C₈H₁₇NO₂) would be at an m/z of approximately 159.13.

Experimental Protocols for Characterization

To ensure scientific integrity, the properties listed above must be verifiable through standardized experimental protocols. The following section details the methodologies for determining these key characteristics.

G cluster_workflow Physicochemical Characterization Workflow cluster_spectro Spectroscopic Analysis start Receive Sample (N-methyl-L-isoleucine methyl ester HCl) visual Visual Inspection (Appearance, Color) start->visual mp Melting Point Determination visual->mp sol Solubility Assessment visual->sol opt Optical Rotation Measurement visual->opt nmr NMR (¹H, ¹³C) visual->nmr ir FT-IR visual->ir ms Mass Spec visual->ms data Data Compilation & Analysis mp->data sol->data opt->data nmr->data ir->data ms->data report Final Report & CoA data->report

Caption: A typical workflow for the physicochemical characterization of a chemical sample.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range. The capillary method is a standard pharmacopeial technique.[2]

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry N-methyl-L-isoleucine methyl ester hydrochloride. Tap the open end of a capillary tube into the powder to collect a small amount of sample.[3]

  • Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[3]

  • Measurement:

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • Heat rapidly to about 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]

    • Record the temperature at which the first droplet of liquid appears (onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Reporting: Report the result as a temperature range from onset to completion.

Optical Rotation Measurement

Rationale: Optical rotation confirms the stereochemical identity of a chiral compound. As an enantiomerically pure substance, N-methyl-L-isoleucine methyl ester hydrochloride will rotate plane-polarized light in a specific direction and magnitude under defined conditions (solvent, concentration, temperature, and wavelength).[5] This is a critical quality attribute.

Protocol: (Based on USP General Chapter <781>)[5][6][7][8][9]

  • Solution Preparation: Accurately prepare a solution of the compound in the specified solvent (e.g., 1.0 g per 100 mL in Ethanol, as per the supplier data[1]). Ensure the sample is fully dissolved.

  • Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a blank solvent cell.

  • Measurement:

    • Rinse the polarimeter cell with the prepared sample solution two to three times, then fill it, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and allow the reading to stabilize.

    • Record the observed rotation (α) at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula:

    • [α] = (100 * α) / (l * c)

    • Where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/100 mL

Solubility Assessment

Rationale: Solubility data is crucial for selecting appropriate solvents for chemical reactions, purification, and formulation. A qualitative assessment provides a practical understanding of the compound's behavior.

Protocol:

  • Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

  • Procedure (Shake-Flask Method):

    • Add a known amount of the compound (e.g., 10 mg) to a vial.

    • Add the selected solvent dropwise or in small increments (e.g., 0.1 mL) while stirring or vortexing.[10]

    • Observe for complete dissolution. Record the approximate volume of solvent required.

  • Classification: Classify the solubility based on standard definitions (e.g., Very Soluble, Freely Soluble, Soluble, etc.). For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like HPLC.[10]

Spectroscopic Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-quality, reproducible spectroscopic data. The choice of solvent and concentration can significantly impact the results.

Protocol:

  • NMR Spectroscopy:

    • Weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or D₂O). As a hydrochloride salt, the compound should have good solubility in polar deuterated solvents.

    • Ensure the solid is completely dissolved. If necessary, gently warm or vortex the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[11]

  • IR Spectroscopy (ATR):

    • Place a small, representative amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum. This method requires minimal sample preparation.

  • Mass Spectrometry (ESI):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

Conclusion

N-methyl-L-isoleucine methyl ester hydrochloride is a specialized chemical intermediate with defined physicochemical properties that are crucial for its application in advanced peptide synthesis and drug discovery. Its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis. The protocols detailed in this guide provide a robust framework for researchers to validate the quality and characteristics of this important building block, ensuring reproducible and reliable scientific outcomes.

References

  • Chem-Impex. (n.d.). N-Methyl-L-isoleucine methyl ester hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-L-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Isoleucine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • G. V. Kad, et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved from [Link]

  • USP-BPEP. (n.d.). usp31nf26s1_c781, General Chapters: <781> OPTICAL ROTATION. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Melting point determination. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • USP. (2011, December 2). <781> OPTICAL ROTATION. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • USP-NF. (n.d.). <781> Optical Rotation. Retrieved from [Link]

Sources

A Comprehensive Guide to the Stereoselective Synthesis of (2S,3S)-3-Methyl-2-(methylamino)pentanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed, research-level overview of a robust and stereocontrolled synthetic pathway for (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride. This valuable, non-proteinogenic amino acid analog of L-isoleucine is of significant interest to researchers in medicinal chemistry and drug development. The strategy herein leverages a chiral auxiliary-based approach to establish the two contiguous stereocenters with high fidelity, followed by a selective N-methylation and final deprotection.

This document is intended for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a causal understanding of the experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Challenge of Stereocontrol

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid, an N-methylated derivative of L-isoleucine, presents a significant synthetic challenge due to the presence of two stereocenters at the C2 and C3 positions. The precise control of both absolute and relative stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide details a reliable pathway that addresses this challenge through the strategic use of a chiral auxiliary to direct a diastereoselective alkylation, a cornerstone of modern asymmetric synthesis.[1]

The overall synthetic strategy can be divided into four key stages:

  • Stereoselective Carbon-Carbon Bond Formation: Utilizing an Evans oxazolidinone auxiliary to install the correct stereochemistry at both the α- and β-carbons.

  • N-Methylation: Introduction of the methyl group onto the primary amine via reductive amination.

  • Deprotection: Removal of the chiral auxiliary and any ester protecting groups.

  • Salt Formation: Conversion to the final hydrochloride salt for improved stability and handling.

The Synthetic Pathway: A Step-by-Step Elucidation

The proposed synthesis commences with the acylation of a commercially available chiral oxazolidinone, followed by a highly diastereoselective alkylation to construct the isoleucine backbone. Subsequent N-methylation, deprotection, and salt formation yield the target compound.

Synthesis_Pathway cluster_0 Stage 1: Stereocenter Construction cluster_1 Stage 2: N-Methylation cluster_2 Stage 3 & 4: Deprotection and Salt Formation A Chiral Oxazolidinone B Acylation with Propionyl Chloride A->B 1 C N-Propionyloxazolidinone B->C D Diastereoselective Alkylation with Ethyl Iodide C->D 2 E Alkylated Oxazolidinone Adduct D->E F Hydrolysis of Auxiliary E->F 3 G (2S,3S)-3-Methyl-2-aminopentanoic acid ester F->G H Reductive Amination G->H 4 I (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid ester H->I J Acid Hydrolysis I->J 5 K (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid J->K L HCl Treatment K->L 6 M Final Product (HCl Salt) L->M

Caption: Overall synthetic workflow for (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl.

Stage 1: Asymmetric Alkylation for Stereocenter Control

The foundation of this synthesis lies in the use of a chiral auxiliary to direct the formation of the C2 and C3 stereocenters. Evans oxazolidinones are exceptionally effective for this purpose, enabling high levels of diastereoselectivity in the alkylation of their N-acylated derivatives.[2]

Step 1: Acylation of the Chiral Auxiliary

The synthesis begins with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride in the presence of a base such as triethylamine or pyridine. This step forms the N-propionyl imide, which serves as the substrate for the crucial alkylation reaction.

Step 2: Diastereoselective Alkylation

The N-propionyl oxazolidinone is then deprotonated with a strong base, typically lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to form a chiral enolate. The subsequent alkylation with ethyl iodide proceeds with high diastereoselectivity. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (ethyl iodide) to the opposite face. This establishes the desired (2S, 3S) stereochemistry.[1][2]

Diastereoselective_Alkylation cluster_0 Mechanism of Stereocontrol Enolate Chiral Enolate TransitionState Chelated Transition State Enolate->TransitionState Auxiliary Bulky Auxiliary (e.g., from Oxazolidinone) Auxiliary->TransitionState Steric Shielding Electrophile Ethyl Iodide Electrophile->TransitionState Attack from less hindered face Product Alkylated Product with (2S,3S) Stereochemistry TransitionState->Product

Caption: Steric hindrance from the chiral auxiliary directs the alkylation.

Experimental Protocol: Diastereoselective Alkylation

  • To a solution of the N-propionyl oxazolidinone in anhydrous THF at -78 °C, add LDA (1.1 equivalents) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add ethyl iodide (1.5 equivalents) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to yield the alkylated N-acyl oxazolidinone.

StepReactantsKey ConditionsExpected YieldDiastereomeric Ratio
AcylationChiral Oxazolidinone, Propionyl Chloride, TriethylamineAnhydrous DCM, 0 °C to RT>95%N/A
Diastereoselective AlkylationN-Propionyl Oxazolidinone, LDA, Ethyl IodideAnhydrous THF, -78 °C85-95%>98:2
Stage 2: Introduction of the N-Methyl Group

With the stereocenters correctly established, the next phase involves the removal of the chiral auxiliary and the introduction of the N-methyl group.

Step 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary is typically cleaved by hydrolysis. Mild conditions, such as lithium hydroxide in a mixture of THF and water, are often employed to saponify the imide and liberate the chiral amino acid, which can be esterified in situ or in a subsequent step to facilitate purification and handling.[3] The valuable chiral auxiliary can be recovered and reused.

Step 4: Reductive Amination for N-Methylation

Reductive amination is a highly effective and widely used method for the N-alkylation of amines.[4][5][6] The intermediate amino ester is reacted with an excess of formaldehyde in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds through the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired N-methylated product.[4][7]

Experimental Protocol: Reductive Amination

  • Dissolve the amino acid methyl ester hydrochloride in methanol.

  • Add aqueous formaldehyde (37 wt. %, 2.5 equivalents).

  • Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the addition of aqueous HCl.

  • Extract the product, dry the organic layer, and concentrate to yield the N-methylated amino acid ester.

Stage 3 & 4: Final Deprotection and Salt Formation

The final steps of the synthesis involve the hydrolysis of the methyl ester and the formation of the hydrochloride salt.

Step 5: Acid Hydrolysis of the Methyl Ester

The methyl ester is readily hydrolyzed under acidic conditions. Refluxing the N-methylated amino acid ester in aqueous hydrochloric acid (e.g., 6N HCl) effectively removes the methyl ester protecting group to yield the free carboxylic acid.[3]

Step 6: Formation of the Hydrochloride Salt

Upon completion of the hydrolysis, the reaction mixture is concentrated under reduced pressure. The resulting solid is the hydrochloride salt of the target amino acid, (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl. This salt form is typically a stable, crystalline solid that is amenable to purification by recrystallization if necessary.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and highly stereoselective method for the preparation of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl. The strategic use of an Evans chiral auxiliary is key to the successful establishment of the contiguous stereocenters. While this approach is robust, future research may focus on developing a more atom-economical catalytic asymmetric synthesis, potentially avoiding the use of stoichiometric chiral auxiliaries. Nevertheless, the methodology presented here represents a field-proven and scientifically sound approach for accessing this and related chiral N-methylated amino acids for applications in drug discovery and peptide science.[8]

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Collum, D. B., et al. Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. PubMed. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Thompson, L. A., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 242-246.
  • Simionescu, B., et al. (2006). Renewable Chiral Auxiliary for Enantioselective Synthesis of α-aminoacids.
  • ResearchGate. De-esterification of amino acid esters. [Link]

  • D'Angeli, F., et al. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Amino Acids, 14(1-3), 57-65.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Krische, M. J., et al. (2021). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society, 143(4), 1949–1955.
  • ResearchGate. How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. [Link]

  • Feringa, B. L., et al. (2020). Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ChemRxiv.
  • Fleet, G. W. J., et al. (1992). Synthesis of (2S,3S)-3'-fluoroisoleucine. PubMed. [Link]

  • Google Patents.
  • Freidinger, R. M., et al. (1982). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 47(1), 104–109.
  • Birman, V. B. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
  • Wang, J., et al. (2021). Design and application of L-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions. RSC Publishing.
  • Denton, R. (2019). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
  • Goudreau, N., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. [Link]

  • Goodman, M., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3195–3200.
  • Evans, D. A., et al. (1990). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 112(10), 4011–4030.
  • Wikipedia. Reductive amination. [Link]

  • Peptideweb. The Indispensable Role of Fmoc-N-methyl-L-isoleucine in Modern Peptide Synthesis. [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

Sources

A Technical Guide to the Neuromodulatory Action of D-Cycloserine in Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The provided CAS number 3339-43-3 corresponds to N-Methyl-L-isoleucine methyl ester hydrochloride, a derivative of the amino acid isoleucine used in peptide synthesis[1][2]. However, the detailed request for a technical guide on the mechanism of action in neurological disorders strongly aligns with the profile of D-Cycloserine (CAS 68-41-7) . This guide will therefore focus on D-Cycloserine, a well-researched compound with significant effects on the central nervous system.

Introduction: D-Cycloserine, a Repurposed Antibiotic with Neuromodulatory Potential

Originally developed as a broad-spectrum antibiotic for treating tuberculosis, D-Cycloserine has garnered significant attention for its profound effects on the central nervous system[3][4][5]. It is structurally similar to the amino acid D-alanine[4][6]. While its antibiotic properties stem from the inhibition of bacterial cell wall synthesis, its impact on neurological and psychiatric disorders is attributed to a distinct mechanism of action within the brain[4][6]. This guide provides an in-depth exploration of the core mechanism of D-Cycloserine, its application in various neurological disorders, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Partial Agonism at the NMDA Receptor Glycine Site

The primary central mechanism of D-Cycloserine is its action as a partial agonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor[7][8][9][10][11][12]. The NMDA receptor, a crucial component of glutamatergic neurotransmission, is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory[8].

For the NMDA receptor to become fully active, two conditions must be met:

  • Binding of the primary neurotransmitter, glutamate.

  • Binding of a co-agonist, typically glycine or D-serine, to its distinct modulatory site.

D-Cycloserine exerts its effects by binding to this glycine modulatory site[3][9]. As a partial agonist , its efficacy is lower than that of the full agonists, glycine and D-serine[9]. This means that in environments with low concentrations of endogenous co-agonists, D-Cycloserine facilitates NMDA receptor activation. Conversely, in the presence of high concentrations of full agonists, it can act as a competitive antagonist, reducing the overall receptor activation. This dual functionality underlies its complex pharmacological profile.

The binding of D-Cycloserine to the glycine site allosterically modulates the NMDA receptor, enhancing the probability of the ion channel opening when glutamate is also bound[3]. This leads to an influx of calcium ions (Ca2+) into the neuron, initiating a cascade of intracellular signaling events that are fundamental to long-term potentiation (LTP), a cellular mechanism underlying learning and memory[7][8].

NMDA_Receptor_Activation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate_Vesicle->NMDA_Receptor:head 1. Glutamate Release Ca_Influx Ca²⁺ Influx NMDA_Receptor:Ion Channel->Ca_Influx Channel Opening D_Cycloserine D-Cycloserine D_Cycloserine->NMDA_Receptor:Glycine Site 2. Binds as Partial Agonist Glycine Glycine / D-Serine (Endogenous Co-agonists) Glycine->NMDA_Receptor:Glycine Site Competes for Binding Site LTP Synaptic Plasticity (e.g., LTP) Ca_Influx->LTP Downstream Signaling Calcium_Flux_Workflow A 1. Cell Plating HEK293 cells expressing NMDA receptors are plated in a multi-well plate. B 2. Dye Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Compound Addition D-Cycloserine (or other modulators) is added to the wells. B->C D 4. Agonist Stimulation Glutamate is added to activate the NMDA receptors. C->D E 5. Fluorescence Reading A plate reader measures the change in fluorescence intensity, which corresponds to Ca²⁺ influx. D->E

Sources

An In-Depth Technical Guide on the Biological Activity of N-methyl-L-isoleucine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N-Methylation in Drug Discovery

In the landscape of modern drug development, the pursuit of molecules with enhanced therapeutic profiles is relentless. Among the myriad strategies employed to optimize lead compounds, the N-methylation of amino acids stands out as a subtle yet powerful modification. This seemingly minor addition of a methyl group to the alpha-amino group of an amino acid can profoundly alter the physicochemical and biological properties of peptides and small molecule drugs.[1][2] N-methylation is known to improve crucial pharmacokinetic parameters, including metabolic stability, membrane permeability, and oral bioavailability.[3][4][5]

This guide focuses on the derivatives of N-methyl-L-isoleucine, a methylated version of the essential branched-chain amino acid (BCAA), L-isoleucine.[6][7] L-isoleucine itself plays a critical role in various physiological processes, and its dysregulation has been implicated in diseases such as cancer.[8][9] By exploring the synthesis, biological activities, and mechanisms of action of N-methyl-L-isoleucine derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to harness the therapeutic potential of this unique class of molecules.

Synthesis of N-methyl-L-isoleucine and its Derivatives: A Practical Approach

The synthesis of N-methylated amino acids is a critical first step in their incorporation into larger molecules. Several methods exist, with one common approach involving the formation of an intermediate 5-oxazolidinone.[10] The following protocol provides a representative method for the synthesis of an N-protected N-methyl-L-isoleucine derivative, which can then be used in solid-phase or solution-phase peptide synthesis.

Experimental Protocol: Synthesis of N-Cbz-N-methyl-L-isoleucine

This protocol outlines the synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a common building block in pharmaceutical synthesis.[11]

Materials:

  • N-methyl-L-isoleucine

  • Benzyloxycarbonyl chloride (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-methyl-L-isoleucine in a solution of sodium carbonate in water.

  • Reaction Initiation: Cool the solution in an ice bath and slowly add benzyloxycarbonyl chloride (Cbz-Cl) dissolved in dioxane while stirring vigorously.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Wash the reaction mixture with ethyl acetate to remove any unreacted Cbz-Cl.

    • Acidify the aqueous layer with HCl to a pH of ~2.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure N-Cbz-N-methyl-L-isoleucine.

Biological Activities and Mechanisms of Action

N-methyl-L-isoleucine derivatives have emerged as promising candidates in several therapeutic areas, most notably in oncology and virology.

Anticancer Activity: Targeting Cancer Cell Metabolism and Signaling

Cancer cells exhibit an increased demand for essential amino acids, including the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, to fuel their rapid proliferation.[9] This dependency presents a therapeutic window for targeting amino acid transport and metabolism.

Recent studies have shown that high doses of isoleucine can suppress the proliferation of lung cancer cells.[9] This anti-tumor effect is mediated by the stabilization of nuclear Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein.[9] Isoleucine has been found to inhibit the ubiquitination of PTEN, promoting its nuclear import and stability.[9] This process appears to be regulated by isoleucine-tRNA ligase, cytoplasmic (IARS), which directly binds to isoleucine.[9]

The incorporation of N-methyl-L-isoleucine into peptides or small molecules could leverage this inherent anti-cancer activity of isoleucine while simultaneously improving the drug-like properties of the parent molecule. The enhanced lipophilicity and metabolic stability conferred by N-methylation can lead to improved cell permeability and a longer duration of action, potentially leading to a more potent and sustained anti-tumor response.[1][4]

Isoleucine_PTEN_Pathway Isoleucine High-Dose Isoleucine IARS IARS Isoleucine->IARS Binds PTEN_cyto Cytoplasmic PTEN IARS->PTEN_cyto Interacts with Ubiquitination Ubiquitination IARS->Ubiquitination Inhibits PTEN_nuc Nuclear PTEN PTEN_cyto->PTEN_nuc Nuclear Import PTEN_cyto->Ubiquitination Proliferation Tumor Cell Proliferation PTEN_nuc->Proliferation Suppresses

Sources

An In-depth Technical Guide to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylation in Amino Acid Chemistry and Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic modification of fundamental biological building blocks is a cornerstone of innovation. Among these, the N-methylation of amino acids represents a subtle yet profound alteration that can dramatically influence the therapeutic potential of peptide-based agents. This modification, the substitution of a hydrogen atom with a methyl group on the alpha-nitrogen of an amino acid, imparts crucial physicochemical properties that can enhance a drug candidate's pharmacokinetic profile. N-methylated amino acids are known to improve metabolic stability by conferring resistance to enzymatic degradation, increase membrane permeability and oral bioavailability, and modulate the conformational flexibility of peptides, which can lead to enhanced target affinity and specificity.[1][2]

This guide provides a comprehensive technical overview of a specific N-methylated amino acid derivative, (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-methyl-L-isoleucine hydrochloride. We will delve into the historical context of its parent molecule, L-isoleucine, and the evolution of N-methylation techniques. Furthermore, this document will detail its synthesis, physicochemical properties, and explore its current and potential applications in pharmaceutical research, particularly in the realms of neurological and cardiovascular drug discovery.

Historical Perspective: The Convergence of Isoleucine Discovery and N-Methylation Chemistry

The story of this compound is rooted in two significant streams of chemical discovery: the isolation of the essential amino acid L-isoleucine and the development of methods for the N-methylation of amino acids.

L-isoleucine, an essential branched-chain amino acid (BCAA), was first identified in 1903 by the German chemist Felix Ehrlich during his studies of beet-sugar molasses.[2] Its structure was further confirmed through research on various proteins, and Ehrlich himself published a synthesis of isoleucine in 1908.[2] As one of the fundamental proteinogenic amino acids, isoleucine plays a critical role in protein synthesis and metabolism.[1]

Parallel to the discovery and characterization of amino acids, early 20th-century chemists were exploring methods to modify their structures. The pioneering work of Emil Fischer in 1915 laid the groundwork for the N-methylation of α-amino acids. His early methods provided a foundation for the synthesis of N-methyl analogs, which would later become invaluable in peptide chemistry. Over the decades, numerous methods for N-methylation have been developed, ranging from direct alkylation using reagents like sodium hydride and methyl iodide to more sophisticated approaches involving intermediate 5-oxazolidinones.[1][3]

Physicochemical Properties

The hydrochloride salt of N-methyl-L-isoleucine is favored in research and development for its enhanced stability and solubility in aqueous solutions, which is a critical factor in many experimental and formulation contexts.[1] Below is a summary of its key physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₁₈ClNO₂[1]
Molecular Weight 195.69 g/mol [1]
CAS Number 3339-43-3[1]
logP (Predicted) -1.2[4]
pKa (Strongest Acidic) 2.41 (Predicted)[4]
pKa (Strongest Basic) 10.72 (Predicted)[4]
Polar Surface Area 49.33 Ų (Predicted)[4]
Hydrogen Bond Donor Count 2 (Predicted)[4]
Hydrogen Bond Acceptor Count 3 (Predicted)[4]
Rotatable Bond Count 4 (Predicted)[4]

Synthesis of this compound

The synthesis of N-methyl-L-isoleucine hydrochloride can be achieved through a multi-step process starting from the parent amino acid, L-isoleucine. A representative and widely applicable method involves the protection of the carboxylic acid, N-methylation, and subsequent deprotection and salt formation.

Conceptual Synthesis Pathway

Synthesis_Pathway Isoleucine L-Isoleucine Ester L-Isoleucine Methyl Ester Hydrochloride Isoleucine->Ester SOCl₂ / MeOH N_Methyl_Ester (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid methyl ester Ester->N_Methyl_Ester 1. Protection (e.g., Boc) 2. NaH / CH₃I 3. Deprotection Final_Product (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride N_Methyl_Ester->Final_Product Hydrolysis (e.g., LiOH) then HCl

Caption: A conceptual pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example adapted from established methods for the N-methylation of amino acids.

Step 1: Esterification of L-Isoleucine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-isoleucine (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 24 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Remove the solvent under reduced pressure to yield L-isoleucine methyl ester hydrochloride as a white solid. This product can often be used in the next step without further purification.

Step 2: N-Methylation

  • Protection: Protect the amino group of L-isoleucine methyl ester hydrochloride with a suitable protecting group, such as the Boc group, using standard procedures.

  • Reaction Setup: Dissolve the N-protected L-isoleucine methyl ester in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) portion-wise. Allow the mixture to stir for 30 minutes.

  • Methylation: Add methyl iodide (2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Workup: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

Step 3: Hydrolysis and Salt Formation

  • Hydrolysis: Dissolve the crude N-methyl-L-isoleucine methyl ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2 equivalents) and stir at room temperature until the hydrolysis is complete.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2 with 1M HCl. Extract the product with an organic solvent.

  • Final Product Formation: Concentrate the organic extracts to yield the free acid. Dissolve the free acid in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid to precipitate this compound. Filter and dry the solid to obtain the final product.

Applications in Drug Discovery and Research

This compound is a valuable building block in the synthesis of peptides and peptidomimetics with therapeutic potential.[1] The incorporation of this N-methylated amino acid can lead to several advantageous properties in the resulting molecule.

Enhancing Pharmacokinetic Properties

The primary application of N-methylated amino acids is to improve the drug-like properties of peptides.[2] N-methylation can:

  • Increase Proteolytic Stability: The methyl group sterically hinders the approach of proteases, slowing down the degradation of the peptide backbone.

  • Enhance Membrane Permeability: By replacing an N-H bond with an N-CH₃ group, a hydrogen bond donor is removed. This can reduce the desolvation penalty for the peptide to enter a lipid membrane, thereby improving its ability to cross biological barriers.

  • Modulate Conformation: The presence of an N-methyl group restricts the rotation around the Cα-N bond, which can lock the peptide into a more bioactive conformation.

Pharmacokinetic_Advantages N_Methylation N-Methylation of L-Isoleucine Increased_Stability Increased Proteolytic Stability N_Methylation->Increased_Stability Enhanced_Permeability Enhanced Membrane Permeability N_Methylation->Enhanced_Permeability Conformational_Rigidity Conformational Rigidity N_Methylation->Conformational_Rigidity Improved_PK Improved Pharmacokinetic Profile Increased_Stability->Improved_PK Enhanced_Permeability->Improved_PK Conformational_Rigidity->Improved_PK

Caption: Advantages of N-methylation in drug design.

Potential in Neurological and Cardiovascular Research

While direct studies on the pharmacological effects of this compound are limited, its relevance can be inferred from the broader context of branched-chain amino acid metabolism and its impact on neurological and cardiovascular health.

  • Neurological Disorders: The ability of N-methylated peptides to cross the blood-brain barrier is of significant interest for the development of drugs targeting the central nervous system (CNS). By incorporating N-methyl-L-isoleucine, peptide-based therapeutics may be designed to have improved CNS penetration.

  • Cardiovascular Disease: There is a growing body of research linking circulating levels of branched-chain amino acids to cardiovascular disease.[5] Some studies suggest that high levels of BCAAs are associated with an increased risk of cardiovascular events.[5] Conversely, other research indicates that individual BCAAs may have beneficial effects on lipid metabolism.[6] The use of N-methyl-L-isoleucine in designing peptide-based drugs could offer a way to modulate pathways involved in cardiovascular health, although this remains an area for further investigation.

Conclusion

This compound stands as a testament to the power of subtle chemical modifications in advancing drug discovery. Building on the foundational discoveries of L-isoleucine and the development of N-methylation techniques, this compound has become a valuable tool for medicinal chemists. Its ability to enhance the pharmacokinetic properties of peptides makes it a key component in the design of more stable, bioavailable, and effective therapeutic agents. As our understanding of the role of branched-chain amino acids in health and disease continues to evolve, the applications for their N-methylated derivatives in neurological, cardiovascular, and other therapeutic areas are poised to expand, offering new avenues for the development of next-generation medicines.

References

  • MySkinRecipes. (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride. [Link]

  • Aurrecoechea, J. M., & Fraile, A. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 245-295). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Human Metabolome Database. (2022). Showing metabocard for N-Methyl-L-isoleucine (HMDB0341355). [Link]

  • Wikipedia. (n.d.). Isoleucine. [Link]

  • Ruiz-Canela, M., et al. (2016). Circulating Branched-Chain Amino Acids and Incident Cardiovascular Disease in a Prospective Cohort of US Women. Circulation: Genomic and Precision Medicine, 9(1), 30–38. [Link]

  • PubChem. (n.d.). (3S)-2-amino-3-methylpentanoic acid. [Link]

  • PubChem. (n.d.). Isoleucine methyl ester hydrochloride. [Link]

  • Oxford Academic. (2020). Dietary essential amino acids for the treatment of heart failure with reduced ejection fraction. Cardiovascular Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of Fmoc-N-methyl-L-isoleucine in Modern Peptide Synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Tobias, F., et al. (2018). Circulating Branched-Chain Amino Acids and Incident Cardiovascular Disease in a Prospective Cohort of US Women. Journal of the American Heart Association, 7(12), e008843. [Link]

  • Georgescu, A., et al. (2018). Hypolipemiant Actions and Possible Cardioprotective Effects of Valine and Leucine: An Experimental Study. Molecules, 23(10), 2539. [Link]

  • PubChem. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid. [Link]

  • PubChem. (n.d.). 3-Methyl-2-(methylamino)pentanoic acid. [Link]

  • PubChem. (n.d.). Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester, (2S,3S)-. [Link]

  • PubChem. (n.d.). 2-Chloro-3-methyl-pentanoic acid. [Link]

  • PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of N-methyl-L-isoleucine methyl ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-L-isoleucine methyl ester HCl is a derivative of the essential amino acid L-isoleucine, characterized by methylation at the alpha-amino group and esterification of the carboxyl group. While traditionally utilized as a sophisticated building block in peptide synthesis to enhance pharmacokinetic properties, its structural analogy to endogenous ligands of key neurological targets suggests a potential for direct therapeutic activity. This guide delineates a primary, scientifically-grounded hypothesis centered on the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) as a principal therapeutic target. We will explore the mechanistic rationale, propose a comprehensive validation workflow, and discuss the potential therapeutic implications in neuropathic pain, epilepsy, and other neurological disorders.

Introduction: Beyond a Synthetic Intermediate

N-methylated amino acids are pivotal in medicinal chemistry for their ability to confer proteolytic resistance, improve membrane permeability, and modulate the conformation of peptides.[1][2][3] N-methyl-L-isoleucine methyl ester HCl is a commercially available reagent frequently employed for these purposes in the development of peptide-based therapeutics.[4] However, its intrinsic pharmacological potential as a standalone agent remains largely unexplored in publicly available literature.

This document posits that the therapeutic value of N-methyl-L-isoleucine methyl ester HCl may extend beyond its role as a synthetic tool. Its structural resemblance to the endogenous α-amino acids L-leucine and L-isoleucine, which are now understood to be endogenous ligands for the α2δ-1 subunit of VGCCs, forms the cornerstone of our therapeutic hypothesis.[5] This subunit is the well-established target of the gabapentinoid class of drugs, which includes successful therapeutics like gabapentin and pregabalin.[5][6]

The Primary Therapeutic Target: α2δ-1 Subunit of Voltage-Gated Calcium Channels

The α2δ-1 subunit is an auxiliary protein of VGCCs that plays a crucial role in the trafficking of the channel to the plasma membrane and modulating its function.[7][8] Upregulation of α2δ-1 is strongly implicated in the pathophysiology of neuropathic pain and some forms of epilepsy, making it a validated and compelling therapeutic target.[1][9][10]

Mechanism of Action of α2δ-1 Ligands

Ligands that bind to the α2δ-1 subunit, such as gabapentin and pregabalin, do not directly block the calcium channel pore. Instead, their therapeutic effects are primarily attributed to:

  • Reduced Neurotransmitter Release: By binding to the α2δ-1 subunit, these drugs are thought to decrease the release of excitatory neurotransmitters like glutamate and substance P from presynaptic terminals.[11][12] This is particularly relevant in conditions of neuronal hyperexcitability, such as neuropathic pain and epilepsy.[11]

  • Modulation of α2δ-1 Trafficking: Gabapentinoids have been shown to inhibit the forward trafficking of the α2δ-1 subunit to the presynaptic membrane, thereby reducing the number of functional calcium channels.[10][13]

The N-methyl-L-isoleucine methyl ester HCl Hypothesis

Our central hypothesis is that N-methyl-L-isoleucine methyl ester HCl acts as a novel ligand for the α2δ-1 subunit. This is predicated on the following points:

  • Structural Analogy: L-isoleucine is a known endogenous ligand for the α2δ-1 subunit.[5] The core structure of the topic molecule is identical.

  • Impact of N-methylation: N-methylation can enhance the binding affinity of small molecules to their protein targets.[14][15] This modification may lead to a more potent or selective interaction with the α2δ-1 subunit compared to endogenous L-isoleucine.

  • Role of the Methyl Ester: The methyl ester modification increases the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier. In the physiological environment, this ester is likely to be hydrolyzed by esterases, releasing the active N-methyl-L-isoleucine. This suggests that N-methyl-L-isoleucine methyl ester HCl may function as a prodrug.

The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Proposed_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NM-Ile-Me N-methyl-L-isoleucine methyl ester HCl Esterases Esterases NM-Ile-Me->Esterases Hydrolysis NM-Ile N-methyl-L-isoleucine (Active form) Esterases->NM-Ile a2d1 α2δ-1 subunit NM-Ile->a2d1 Binds to VGCC Voltage-Gated Calcium Channel a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx a2d1->Ca_influx Inhibits VGCC->Ca_influx Mediates NT_release Neurotransmitter Release (Glutamate) Ca_influx->NT_release Triggers Receptors Glutamate Receptors NT_release->Receptors Activates Signal Excitatory Signal Receptors->Signal

Figure 1: Proposed mechanism of action for N-methyl-L-isoleucine methyl ester HCl at the presynaptic terminal.

Therapeutic Indications: Where Could This Molecule Make an Impact?

Given the established role of the α2δ-1 subunit in various pathologies, successful validation of our hypothesis would position N-methyl-L-isoleucine methyl ester HCl as a candidate for treating:

  • Neuropathic Pain: Including diabetic neuropathy, post-herpetic neuralgia, and fibromyalgia.[9]

  • Epilepsy: Particularly for partial seizures.[1]

  • Anxiety Disorders: As gabapentinoids have shown efficacy in generalized anxiety disorder.

  • Other Neurological Conditions: The α2δ-1 subunit is also being investigated in the context of neurodegenerative diseases and psychiatric disorders.[1]

A Roadmap for Target Validation: From Bench to Preclinical Models

To rigorously test the hypothesis that N-methyl-L-isoleucine methyl ester HCl targets the α2δ-1 subunit, a multi-tiered experimental approach is necessary.

Phase 1: Biochemical and In Vitro Characterization

This initial phase focuses on confirming direct interaction and characterizing the binding kinetics.

Experimental Workflow: Target Engagement and Affinity Determination

Biochemical_Workflow Start Start: Hypothesis Prep Prepare Recombinant α2δ-1 Protein Start->Prep Comp_Assay Competitive Binding Assay (Radioligand: [³H]-gabapentin) Prep->Comp_Assay Direct_Assay Direct Binding Assay (e.g., Surface Plasmon Resonance) Prep->Direct_Assay Data_Analysis Data Analysis: Determine Ki and KD Comp_Assay->Data_Analysis Direct_Assay->Data_Analysis Conclusion Conclusion: Direct binding confirmed? Data_Analysis->Conclusion Next_Phase Proceed to Functional Assays Conclusion->Next_Phase Yes Stop Stop/Re-evaluate Conclusion->Stop No

Figure 2: Workflow for biochemical validation of target engagement.

Detailed Protocols:

  • Competitive Radioligand Binding Assay:

    • Objective: To determine if N-methyl-L-isoleucine (the presumed active form) can displace a known radiolabeled ligand ([³H]-gabapentin) from the α2δ-1 subunit.

    • Materials: Recombinant human α2δ-1 subunit, [³H]-gabapentin, N-methyl-L-isoleucine, scintillation fluid, and a scintillation counter.

    • Procedure: a. Incubate a constant concentration of the α2δ-1 subunit and [³H]-gabapentin with increasing concentrations of N-methyl-L-isoleucine. b. After reaching equilibrium, separate bound from free radioligand using filtration. c. Quantify the amount of bound radioactivity using liquid scintillation counting. d. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.

  • Surface Plasmon Resonance (SPR):

    • Objective: To measure the real-time binding kinetics (association and dissociation rates) of N-methyl-L-isoleucine to the α2δ-1 subunit.

    • Materials: SPR instrument, sensor chip, recombinant α2δ-1 subunit, and N-methyl-L-isoleucine.

    • Procedure: a. Immobilize the α2δ-1 subunit onto the surface of a sensor chip. b. Flow solutions of N-methyl-L-isoleucine at various concentrations over the chip surface. c. Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte. d. Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Phase 2: Cellular and Functional Assays

This phase aims to determine if the binding of N-methyl-L-isoleucine to the α2δ-1 subunit translates into a functional effect on neuronal activity.

Detailed Protocols:

  • Calcium Imaging Assays:

    • Objective: To measure changes in intracellular calcium concentration in response to neuronal depolarization in the presence of the test compound.

    • Materials: Neuronal cell line expressing VGCCs and the α2δ-1 subunit (e.g., SH-SY5Y or primary dorsal root ganglion neurons), calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and a fluorescence microscope or plate reader.

    • Procedure: a. Load the cells with the calcium-sensitive dye. b. Pre-incubate the cells with varying concentrations of N-methyl-L-isoleucine. c. Stimulate the cells to depolarize (e.g., with a high concentration of potassium chloride). d. Measure the change in fluorescence intensity, which corresponds to the influx of calcium. e. A reduction in the calcium influx in the presence of the compound would indicate a functional effect on VGCC activity.

  • Electrophysiology (Patch-Clamp):

    • Objective: To directly measure the effect of N-methyl-L-isoleucine on the currents flowing through VGCCs.

    • Materials: Patch-clamp rig, electrodes, and a suitable neuronal cell line or primary neurons.

    • Procedure: a. Establish a whole-cell patch-clamp recording from a neuron. b. Elicit calcium currents by applying depolarizing voltage steps. c. Perfuse the cell with N-methyl-L-isoleucine and observe any changes in the amplitude or kinetics of the calcium currents.

Phase 3: In Vivo Proof of Concept

Successful in vitro and cellular validation would warrant progression to preclinical animal models of relevant diseases.

  • Models of Neuropathic Pain:

    • Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models in rodents: These models mimic many of the features of human neuropathic pain.

    • Assessment: Measure the effect of systemically administered N-methyl-L-isoleucine methyl ester HCl on mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia.

  • Models of Epilepsy:

    • Pentylenetetrazol (PTZ)-induced seizure model: A common model for screening anticonvulsant drugs.

    • Assessment: Evaluate the ability of the compound to delay the onset of or prevent seizures.

Physicochemical Properties and Data Summary

A clear understanding of the physicochemical properties of N-methyl-L-isoleucine methyl ester HCl is essential for its application in research and development.

PropertyValueSource
Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in water and methanolGeneral knowledge

Conclusion and Future Directions

The evidence presented in this guide strongly supports the hypothesis that the α2δ-1 subunit of voltage-gated calcium channels is a primary therapeutic target for N-methyl-L-isoleucine methyl ester HCl. Its structural similarity to the endogenous ligand L-isoleucine, combined with the known pharmacology of the gabapentinoid drugs, provides a compelling rationale for its investigation as a novel therapeutic agent for neuropathic pain, epilepsy, and other neurological disorders. The proposed experimental workflow offers a clear and logical path for the validation of this hypothesis.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of N-methyl-L-isoleucine analogues. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be crucial to understand the in vivo behavior of this compound and its potential as a clinical candidate. The exploration of N-methyl-L-isoleucine methyl ester HCl and related compounds could open new avenues for the treatment of debilitating neurological conditions.

References

  • Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, F1000 Faculty Rev-1831. [Link]

  • Wikipedia contributors. (2024, January 14). Gabapentin. In Wikipedia, The Free Encyclopedia. [Link]

  • Bryans, J. S., & Wustrow, D. J. (2005). Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. Medicinal research reviews, 25(2), 169-191. [Link]

  • Wikipedia contributors. (2023, December 27). Gabapentinoid. In Wikipedia, The Free Encyclopedia. [Link]

  • Chen, J., Li, G., & Chen, J. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Frontiers in Molecular Neuroscience, 14, 755191. [Link]

  • Wikipedia contributors. (2024, January 15). Pregabalin. In Wikipedia, The Free Encyclopedia. [Link]

  • Miller, B. L., & Gellman, S. H. (2012). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology, 7(4), 745-752. [Link]

  • Lau, B. K., Risher, W. C., & Eroglu, C. (2020). Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity. Current opinion in neurobiology, 63, 150-157. [Link]

  • Enna, S. J., & McCarson, K. E. (2006). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Journal of neurochemistry, 98(5), 1307-1318. [Link]

  • Miller, B. L., & Gellman, S. H. (2012). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology, 7(4), 745-752. [Link]

  • Patel, M. K., & Gonzalez, M. I. (2014). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. The Journal of physiology, 592(12), 2505-2517. [Link]

  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Williams, D. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]

  • Dolphin, A. C. (2012). Calcium channel α2δ subunits in epilepsy and as targets for antiepileptic drugs. Epilepsy currents, 12(4), 140-144. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Gabapentin?. Patsnap Synapse. [Link]

  • Tench, M., & Thomsen, K. (2023). Physiology, NMDA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Bauer, C. S., Nieto-Rostro, M., Rahman, W., Tran-Van-Minh, A., Ferron, L., Douglas, L., ... & Dolphin, A. C. (2009). The increased trafficking of the calcium channel subunit α2δ-1 to presynaptic terminals in neuropathic pain is inhibited by the α2δ ligand pregabalin. Journal of Neuroscience, 29(13), 4076-4088. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride is a chiral amino acid derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. Its specific stereochemistry and functional groups—a secondary amine, a carboxylic acid, and a hydrophobic side chain analogous to isoleucine—make it a key intermediate for creating complex therapeutic molecules, particularly in the development of enantiomerically pure drugs.[1] The hydrochloride salt form is intentionally designed to enhance aqueous solubility and improve stability, critical attributes for formulation and drug delivery studies.[1]

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application. This guide provides a detailed examination of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols. By explaining the causality behind experimental choices and grounding all recommendations in authoritative standards, this document serves as a self-validating resource for scientists engaged in its use.

Physicochemical Characterization

A thorough understanding of the molecule's intrinsic properties is the foundation for predicting its behavior in various experimental and formulation settings.

Molecular Structure and Properties

The structure of this compound features two chiral centers, a protonated secondary amine (pKa ~9-10), and a carboxylic acid (pKa ~2-3). As a hydrochloride salt, the amine group is positively charged at neutral pH, which significantly influences its interaction with polar solvents.

PropertyValueSource
Molecular Formula C₈H₁₈ClNO₂ChemScene[2]
Molecular Weight 195.69 g/mol ChemScene[2]
Synonym N-Methyl-L-isoleucine hydrochlorideDerived from structure
Topological Polar Surface Area (TPSA) 38.33 ŲChemScene[2]
Predicted LogP 1.2153ChemScene[2]

Note: pKa values are estimated based on analogous structures. The LogP value suggests moderate lipophilicity for the free base.

Solubility Profiling

Solubility is a critical parameter that dictates the bioavailability, formulation, and in vitro testing conditions of a compound. The presence of ionizable groups makes the solubility of this molecule highly dependent on pH.

Theoretical Framework: The Role of pH

The solubility of this compound is governed by the ionization state of its carboxylic acid and amine functional groups.

  • At low pH (pH < 2): The carboxylic acid is protonated (-COOH) and the amine is protonated (-NH₂⁺CH₃). The molecule carries a net positive charge, which generally promotes solubility in aqueous media.

  • At intermediate pH (pH 3-9): The carboxylic acid is deprotonated (-COO⁻) and the amine remains protonated (-NH₂⁺CH₃). The molecule exists as a zwitterion, which often results in the lowest aqueous solubility (the isoelectric point).

  • At high pH (pH > 10): The carboxylic acid is deprotonated (-COO⁻) and the amine is deprotonated (-NHCH₃). The molecule carries a net negative charge, which again tends to increase aqueous solubility.

The hydrochloride salt form ensures that the compound dissolves readily in neutral or acidic aqueous solutions, releasing a protonated, positively charged species.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method .[3] This protocol ensures that a saturated solution is achieved, providing a reliable measure of a compound's intrinsic solubility under specific conditions.

Protocol: Equilibrium Solubility via Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl). Ensure enough solid is present to maintain a visible suspension throughout the experiment.[3]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period. Equilibrium is typically reached within 24 to 72 hours.[4][5] To confirm equilibrium, samples should be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[3]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is critically achieved by centrifugation at the test temperature, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[4]

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4][6]

  • Calculation: Construct a calibration curve from standards of known concentration to calculate the solubility of the compound in the tested solvent.

Predicted Solubility in Common Solvents

Based on its structure as a polar, organic salt, the following solubility profile can be anticipated:

SolventPredicted SolubilityRationale
Water HighThe hydrochloride salt of an amino acid is highly polar and readily forms hydrogen bonds with water.
Phosphate-Buffered Saline (PBS, pH 7.4) Moderate to HighThe compound will be in its zwitterionic form, but the ionic strength of the buffer will aid solubility.
Methanol / Ethanol ModerateThe compound has both polar (salt, acid) and non-polar (alkyl chain) characteristics, allowing for some solubility in polar protic organic solvents.
Dimethyl Sulfoxide (DMSO) HighDMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds, including salts.
Acetonitrile (ACN) Low to ModerateACN is less polar than DMSO and methanol, and is generally a poorer solvent for salts.
Dichloromethane (DCM) / Ethyl Acetate Very LowThese non-polar organic solvents are unable to effectively solvate the charged ionic species.

Chemical Stability Assessment

Stability testing is essential to determine how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[7][8] This information guides the establishment of storage conditions, re-test periods, and shelf life.

Potential Degradation Pathways

The functional groups in (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid suggest several potential routes of chemical degradation:

  • Oxidation: The secondary amine is susceptible to oxidation, especially in the presence of oxidizing agents, light, or metal ions.

  • Decarboxylation: Although typically requiring high heat, the carboxylic acid group could potentially be lost as CO₂ under certain stress conditions.

  • Racemization: The chiral centers at positions 2 and 3 could be susceptible to epimerization under harsh pH or high-temperature conditions, leading to a loss of stereochemical purity.

  • Interaction with Excipients: In a formulated product, the amine and carboxylic acid groups could react with excipients (e.g., Maillard reaction with reducing sugars, esterification with alcohols).

cluster_degradation Potential Degradation Pathways parent (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid Oxidation Oxidative Product (e.g., N-oxide) parent->Oxidation Oxidizing Agent / Light Decarboxylation Decarboxylated Product parent->Decarboxylation High Heat Racemization Diastereomers (e.g., 2R,3S or 2S,3R) parent->Racemization Extreme pH / Heat

Caption: Predicted degradation pathways for the compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are a cornerstone of stability assessment, designed to identify likely degradation products and validate the specificity of analytical methods.[9] These studies, guided by the International Council for Harmonisation (ICH) guidelines, involve exposing the compound to conditions more severe than accelerated stability testing.[10]

Workflow: Forced Degradation Study

cluster_stress Stress Conditions (ICH Q1A/Q1B) start Prepare Solutions of Compound (e.g., in Water/Methanol) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity Identify Degradants (LC-MS) Calculate Mass Balance analysis->evaluation

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat separate samples with 0.1 N HCl and 0.1 N NaOH. Heat gently (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

    • Oxidation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose both solid powder and a solution of the compound to elevated temperatures (e.g., 80°C).

    • Photostability: Expose solid powder and a solution to a controlled light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[11][12] A dark control sample should be protected from light to serve as a comparator.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve a target degradation of 10-30% to ensure that secondary degradation is minimized.[13]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[14][15] Reversed-phase HPLC with UV detection is the most common technique.[14]

Key Principles for Method Development:

  • Specificity/Selectivity: The primary goal is to achieve baseline separation between the parent compound peak and all potential degradation product peaks. This is confirmed by analyzing the results of the forced degradation study.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is spectrally homogeneous and not co-eluting with any degradants.

  • Mass Balance: The total amount of the drug detected (parent + degradants) after degradation should be close to 100% of the initial amount. This demonstrates that all significant degradation products are being detected.

Recommended Storage and Handling

Based on the chemical nature of this compound, the following storage and handling procedures are recommended to ensure its long-term integrity:

  • Storage Conditions: The compound should be stored in a well-sealed container at room temperature, protected from moisture.[2] Keeping it in a cool, dry place is advisable.

  • Protection from Light: Given the potential for photolytic degradation, particularly of the amine group, it is prudent to store the material in an amber or opaque container to protect it from light.

  • Solution Stability: Solutions prepared for assays should be used promptly. If storage is necessary, they should be kept refrigerated (2-8°C) and protected from light. The stability in specific solvents and buffers should be experimentally verified if solutions are to be stored for extended periods.

Conclusion

This compound is a compound with favorable physicochemical properties for research and development, largely due to its hydrochloride salt form which enhances solubility and stability.[1] Its solubility is pH-dependent, with higher solubility expected at low and high pH values. The primary stability concerns involve potential oxidation of the secondary amine and photolytic degradation, making controlled storage away from light and humidity essential.

The robust experimental protocols outlined in this guide—from the shake-flask method for solubility to a comprehensive forced degradation study—provide a clear and authoritative framework for scientists. By applying these methodologies, researchers can ensure the quality and reliability of their experimental results, build a comprehensive data package for regulatory purposes, and ultimately accelerate the drug development process.

References

  • MySkinRecipes. (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride.

  • ChemScene. (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride, CAS 3339-43-3.

  • International Council for Harmonisation. ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.

  • International Council for Harmonisation. ICH Harmonised Guideline Q1B: Photostability Testing of New Drug Substances and Products.

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Prajapati, M., & Patel, P. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.

  • Avdeef, A. (2012). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate.

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

  • Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.

Sources

Whitepaper: The Strategic Role of Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Organic synthesis is the art and science of constructing complex molecules from simpler, more readily available ones. At the heart of this discipline lies the concept of the "building block"—a molecular fragment or a stable chemical compound with reactive functional groups that enables the modular and predictable assembly of sophisticated molecular architectures.[1][2] This technical guide provides an in-depth exploration of the strategic use of building blocks in organic synthesis, with a focus on their application in pharmaceutical and materials science research. We will delve into the logic of retrosynthesis, survey key classes of building blocks, and present field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals.

Chapter 1: The Logic of Synthesis: Retrosynthetic Analysis

The design of a synthetic route for a complex target molecule is a significant intellectual challenge. Retrosynthetic analysis is a problem-solving technique that systematically deconstructs a target molecule into simpler precursor structures, which are themselves broken down until readily available starting materials are identified.[3][4][5] This process of working backward from the target to the starting materials is the cornerstone of modern synthetic planning.[4][6]

The key steps in retrosynthetic analysis are:

  • Identify the Target Molecule: The structure of the desired compound.

  • Perform Disconnections: Strategically break bonds in the target molecule to simplify its structure. These disconnections must correspond to known, reliable chemical reactions.

  • Identify Synthons and Reagents: A synthon is an idealized fragment resulting from a disconnection. The synthetic equivalent, a real chemical reagent, is then identified.

  • Repeat the Process: Continue the disconnection process on the precursor molecules until simple, commercially available building blocks are reached.[4]

This logical framework allows chemists to devise multiple synthetic routes, which can then be evaluated based on efficiency, cost, and environmental impact.[3]

Retrosynthesis Target_Molecule Target Molecule (e.g., Pharmaceutical) Precursor_1 Key Precursor 1 Target_Molecule->Precursor_1 Disconnection 1 (e.g., C-C bond) Precursor_2 Key Precursor 2 Target_Molecule->Precursor_2 Disconnection 2 (e.g., C-N bond) Building_Block_A Building Block A (e.g., Aryl Halide) Precursor_1->Building_Block_A Building_Block_B Building Block B (e.g., Boronic Acid) Precursor_1->Building_Block_B Building_Block_C Building Block C (e.g., Amine) Precursor_2->Building_Block_C

Caption: A simplified diagram of a retrosynthetic analysis workflow.

Chapter 2: The Workhorses: Key Classes of Building Blocks in Organic Synthesis

The strategic selection of building blocks is crucial for optimizing synthetic routes.[] These molecules are typically characterized by specific functional groups that allow for their participation in a wide range of chemical transformations.[][8]

Carbonyl-Containing Building Blocks

Aldehydes, ketones, esters, and carboxylic acids are fundamental building blocks due to the reactivity of the carbonyl group. They are precursors for a vast array of reactions, including:

  • Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to aldehydes and ketones is a powerful method for forming carbon-carbon bonds and producing secondary and tertiary alcohols, respectively.[9][10][11][12][13]

  • Wittig Reaction: This reaction utilizes phosphorus ylides to convert aldehydes and ketones into alkenes, offering excellent control over the location of the newly formed double bond.[14][15][16][17][18]* Amide Bond Formation: Carboxylic acids and their derivatives are essential for the synthesis of amides, a ubiquitous functional group in pharmaceuticals and biomolecules. [19]This transformation is typically achieved by activating the carboxylic acid with a coupling reagent to facilitate reaction with an amine. [19][20][21][22]

Halogenated and Organoboron Building Blocks

Aryl and alkyl halides, along with organoboron compounds like boronic acids and esters, are central to modern cross-coupling chemistry. These reactions, often catalyzed by transition metals like palladium, have revolutionized the synthesis of biaryls, styrenes, and other conjugated systems. [23] The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction has become one of the most important carbon-carbon bond-forming reactions in organic synthesis. It involves the coupling of an organoboron compound with a halide or triflate. [23] The catalytic cycle generally proceeds through three key steps: [23][24]1. Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile. [24]2. Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center. [24]3. Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. [24]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chiral Building Blocks

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The "chiral pool" refers to the collection of readily available, enantiopure natural products such as amino acids, sugars, and terpenes. [25][26]These compounds serve as versatile starting materials, allowing their inherent chirality to be incorporated into the final target molecule, thus simplifying the synthetic challenge of creating specific stereoisomers. [26][27][28]

Chapter 3: Experimental Protocols and Data

Field-Proven Insight: The success of a synthetic step is not just in the choice of reagents but in the meticulous execution of the protocol. Factors like solvent purity, inert atmosphere, and precise temperature control are critical for reproducibility and high yields.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

This protocol describes a standard laboratory procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Causality: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this reaction is typically in the range of 85-95%.

Data Presentation
Catalyst Loading (mol%)LigandBaseSolventTemperature (°C)Yield (%)
2PPh₃K₂CO₃Toluene/H₂O9092
2SPhosK₃PO₄Dioxane/H₂O10095
1XPhosCs₂CO₃t-BuOH8091

Caption: Comparison of reaction conditions for a generic Suzuki-Miyaura coupling.

Chapter 4: Modern Trends and Future Outlook

The field of organic synthesis is continuously evolving, with new building blocks and synthetic strategies emerging.

  • C-H Activation: A paradigm shift in synthetic logic is the direct functionalization of otherwise inert C-H bonds. [29][30]This approach can significantly shorten synthetic routes by eliminating the need for pre-functionalized starting materials. [29][31][32][33]* Fragment-Based Drug Discovery (FBDD): This method utilizes libraries of small, low-complexity molecules ("fragments") to identify binding interactions with biological targets. [34][35][36]These initial "hits" are then grown or linked together to create more potent and selective drug candidates. [34][37]FBDD represents a more efficient exploration of chemical space compared to traditional high-throughput screening. [34][35] The future of organic synthesis will likely involve a greater integration of automation and computational tools to predict optimal synthetic routes and design novel building blocks with tailored properties.

Conclusion

Building blocks are the fundamental units that enable the construction of molecular complexity. A deep understanding of their reactivity, combined with the strategic application of retrosynthetic analysis, empowers chemists to design and execute efficient and elegant syntheses of important target molecules. As new reactions and building blocks continue to be developed, the potential to create novel materials and life-saving medicines will only expand.

References

  • Building block (chemistry) - Wikipedia . Wikipedia. [Link]

  • A New Wave of Amide Bond Formations for Peptide Synthesis . ResearchGate. [Link]

  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction . PubMed Central. [Link]

  • The Grignard Reaction Mechanism . Chemistry Steps. [Link]

  • Building Blocks / Fragments . Asinex. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products . ACS Publications. [Link]

  • Retrosynthetic Analysis - Basic Principles . YouTube. [Link]

  • Organic Building Blocks & Suppliers: Your Essential Guide . Boron Molecular. [Link]

  • Chemical Building Blocks . BioSolveIT. [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis . MDPI. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]

  • The Wittig Reaction: Examples and Mechanism . Chemistry Steps. [Link]

  • Basics of Retrosynthetic Analysis: A Review for Beginners . Dean & Francis. [Link]

  • Recent Advances in C–H Functionalization . The Journal of Organic Chemistry. [Link]

  • The Wittig Reaction . Chemistry LibreTexts. [Link]

  • Beginner Guide to Retrosynthesis Analysis . International Core Journal of Engineering. [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products . PubMed. [Link]

  • Planning a Peptide Synthesis . AAPPTec. [Link]

  • Retrosynthetic analysis - Wikipedia . Wikipedia. [Link]

  • Chiral pool - Wikipedia . Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Wittig Reaction: Mechanism and Examples . NROChemistry. [Link]

  • C–H Functionalization in organic synthesis . Chemical Society Reviews (RSC Publishing). [Link]

  • Grignard Reaction Mechanism . BYJU'S. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries . PMC. [Link]

  • (PDF) CHIRAL SYNTHESIS: AN OVERVIEW . ResearchGate. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts . ACS Publications. [Link]

  • Wittig Reaction Mechanism . YouTube. [Link]

  • Retrosynthetic analysis . Fiveable. [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature . Organic Letters. [Link]

  • Grignard Reaction . Organic Chemistry Portal. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]

  • Grignard Reagents . Chemistry LibreTexts. [Link]

  • Recent Developments in Fragment-Based Drug Discovery . Journal of Medicinal Chemistry. [Link]

  • Review for metal and organocatalysis of heterocyclic C-H functionalization . World Journal of Advanced Research and Reviews. [Link]

  • (PDF) Application of CH and CC bond activation in organic synthesis . ResearchGate. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview . PharmaFeatures. [Link]

Sources

The Hydrochloride Salt Form in Drug Development: A Technical Guide to Enhancing Stability and Performance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Salt Selection

In the landscape of modern drug development, the journey from a promising active pharmaceutical ingredient (API) to a stable, effective, and manufacturable drug product is fraught with physicochemical challenges. Many APIs, particularly basic compounds, exhibit poor aqueous solubility, chemical instability, or difficult handling properties in their native "free base" form. Salt formation is a cornerstone strategy to overcome these hurdles, with approximately 50% of all approved drugs existing as salts.[1] Among the vast array of potential counter-ions, the hydrochloride (HCl) salt reigns supreme for basic drugs, accounting for about 60% of all basic drug salt forms.[2]

This guide provides a comprehensive technical overview of the hydrochloride salt form, moving beyond a simple recitation of facts to explore the fundamental mechanisms, strategic decision-making, and rigorous experimental validation required. As Senior Application Scientists, our goal is not merely to select a salt but to rationally design a solid-state form with an optimal balance of properties that ensures stability, enhances bioavailability, and facilitates robust manufacturing. This document is intended for researchers, chemists, and formulation scientists dedicated to the meticulous process of advancing drug candidates from the bench to the clinic.

Chapter 1: The Fundamental Chemistry of Hydrochloride Salts

The formation of a hydrochloride salt is a classic acid-base reaction, but its profound impact on a molecule's properties warrants a detailed examination. The primary targets for HCl salt formation are APIs containing a basic functional group, most commonly an amine.

The reaction involves the protonation of the basic nitrogen atom of the API by the highly acidic proton from hydrochloric acid. This transfer creates a positively charged ammonium cation from the API and a chloride anion, which are held together by a strong ionic bond.[3]

API-NH₂ (Free Base) + HCl → API-NH₃⁺Cl⁻ (Hydrochloride Salt)

The success and stability of this salt are governed by the relative basicity and acidity of the participating molecules, quantified by their pKa values. A fundamental principle in salt screening is the "pKa rule," which states that for a stable salt to form, the pKa of the protonated base (the API) should be at least 2 to 3 units higher than the pKa of the acid (the counter-ion).[4] Given that the pKa of HCl is approximately -7, this condition is almost always met for pharmaceutically relevant basic APIs, ensuring a complete and energetically favorable proton transfer. This robust ionic character is the foundation for the stability and performance enhancements discussed hereafter.

Chapter 2: The Stability Advantage: A Mechanistic Deep Dive

Choosing the hydrochloride salt form is often a direct strategy to enhance both the chemical and physical stability of an API. These improvements are not incidental; they are direct consequences of the salt's altered molecular and solid-state structure.

Chemical Stability

The protonation of a basic functional group, such as an amine, fundamentally alters its reactivity. The lone pair of electrons on the nitrogen atom in a free base is often a site for oxidative degradation. By converting the amine into an ammonium cation (NH₃⁺), this lone pair is engaged in a bond with a proton, rendering the group significantly less susceptible to oxidation.[5][6] This provides a protective effect, extending the shelf-life of the API.[6]

Furthermore, salt formation can mitigate unwanted interactions with excipients in a final dosage form. A classic example is the antidepressant compound CGP6085. Its free base form was found to be unstable in tablets, undergoing significant degradation due to interactions with the common filler, lactose. The development of the hydrochloride salt form suppressed this interaction and dramatically improved the API's stability within the formulation.[1]

Physical Stability

The conversion from a neutral free base to an ionic salt profoundly impacts the solid-state properties of the API.

  • Crystallinity and Handling: Hydrochloride salts are typically crystalline solids with higher melting points compared to their free base counterparts, which may be oils or amorphous, low-melting-point solids.[3][5] A stable, crystalline form is highly desirable for manufacturing as it generally confers better flowability, compressibility, and ease of handling during downstream processing like tableting or capsule filling.[5]

  • Hygroscopicity: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability parameter. While often an improvement over the free base, the hygroscopic nature of an HCl salt can be variable and must be rigorously characterized.[4] For instance, some HCl salts are highly hygroscopic and may require controlled humidity during manufacturing or specialized packaging to prevent physical changes like deliquescence or chemical degradation.[4] However, this is not an automatic disqualifier; the highly successful drug ranitidine hydrochloride is known to be hygroscopic, a challenge that was overcome with appropriate formulation and packaging design.[4]

Chapter 3: The Salt Selection & Screening Workflow

The decision to use a hydrochloride salt should be the outcome of a structured, data-driven screening process. A multi-tiered approach is often employed to efficiently evaluate multiple counter-ions, including HCl, against a Target Pharmaceutical Profile (TPP).[4] This process avoids the exhaustive characterization of unsuitable candidates, saving valuable time and resources.

The workflow below illustrates a logical progression from initial screening to the selection of a lead salt candidate for full development.

Figure 1: A multi-tiered workflow for salt screening and selection.
Experimental Protocol: High-Throughput Salt Screening

This protocol is a self-validating system where the primary output—the formation of a crystalline solid with acceptable purity—serves as the initial validation for proceeding to the next tier.

  • Objective: To rapidly assess the propensity of an API to form salts with various counter-ions, including hydrochloric acid, and to identify crystalline hits.

  • Materials:

    • API free base (50-100 mg total).

    • Library of counter-ions (e.g., HCl in isopropanol, methanesulfonic acid, sulfuric acid, tartaric acid, etc.).

    • Array of crystallization solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, water).

    • 96-well crystallization plate.

  • Methodology:

    • Prepare a stock solution of the API free base in a suitable solvent.

    • Dispense the API solution into the wells of the 96-well plate.

    • Add stoichiometric equivalents of each counter-ion solution to designated wells.

    • Add different anti-solvents to create a matrix of conditions.

    • Seal the plate and allow it to stand under various conditions (e.g., room temperature, 4°C, slow evaporation).

    • Visually inspect each well for the presence of crystalline material after 24-48 hours.

    • Harvest any solid material formed.

    • Analyze the solid material using Powder X-ray Diffraction (PXRD) to confirm crystallinity and UPLC to assess purity.

  • Acceptance Criteria (Go/No-Go Decision):

    • Go: A crystalline solid is formed (confirmed by PXRD) with a purity of >95% (confirmed by UPLC).

    • No-Go: No solid forms, or an amorphous oil/gum precipitates.

Chapter 4: Comprehensive Characterization of the Hydrochloride Salt Form

Once a crystalline hydrochloride salt is identified as a promising candidate, it must undergo rigorous physicochemical characterization. This process builds a comprehensive data package that defines its properties and informs formulation development.

Data Presentation: Comparative Physicochemical Properties

The table below summarizes typical data generated during characterization, illustrating the distinct advantages an HCl salt can offer over its corresponding free base.

PropertyAnalytical TechniqueFree Base (Typical)Hydrochloride Salt (Typical)Rationale for Improvement
Aqueous Solubility HPLC-UV< 0.1 mg/mL10-50 mg/mLThe ionic nature of the salt allows for favorable interactions with polar water molecules.[5]
Melting Point (Tₘ) DSC95 °C180 °CStrong ionic lattice energy requires more energy to break than intermolecular forces in the free base.[3]
Hygroscopicity DVSHigh (>5% uptake at 80% RH)Low (<1% uptake at 80% RH)A stable crystalline lattice can be less prone to water sorption than an amorphous or weaker free base lattice.
Chemical Purity HPLC99.5%99.8%The crystallization process during salt formation is an effective purification step.[3]
Solid Form PXRDAmorphous or PolymorphicCrystalline (Single Form)Salt formation often drives the system to a more thermodynamically stable crystalline state.
Experimental Protocols: Key Characterization Assays
  • Objective: To determine the aqueous solubility of the HCl salt as a function of pH.

  • Methodology:

    • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[7]

    • Add an excess amount of the HCl salt to a known volume of each buffer in separate vials.

    • Equilibrate the samples on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

    • Filter the samples to remove undissolved solids.

    • Quantify the concentration of the dissolved API in the filtrate using a validated HPLC method.

  • Self-Validation: The presence of undissolved solid material in each vial at the end of the experiment confirms that equilibrium solubility was measured. The resulting profile, often showing higher solubility at lower pH, must be consistent with the chemical nature of the salt.[8]

  • Objective: To quantify the moisture sorption/desorption behavior of the HCl salt.

  • Methodology:

    • Place a precisely weighed sample (5-10 mg) of the HCl salt into the DVS instrument.

    • Equilibrate the sample at 0% Relative Humidity (RH).

    • Execute a pre-defined humidity program: ramp RH from 0% to 95% in 10% increments, holding at each step until the sample weight equilibrates.

    • Reverse the program, ramping down from 95% to 0% RH to assess desorption and any hysteresis.

    • Analyze the resulting sorption/desorption isotherm to determine the percentage of weight change due to water uptake.

  • Self-Validation: A closed loop (no hysteresis) between the sorption and desorption curves typically indicates a stable, non-hydrating solid. The initial and final dry weights should be identical, confirming that no irreversible changes occurred.

Chapter 5: Validating Long-Term Viability: A Guide to Stability Testing

The ultimate test for a salt form is its ability to maintain its quality, purity, and physical form over time under defined storage conditions. Stability testing is a regulatory requirement and is guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[9][10]

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature and humidity.[11]

Stability_Workflow cluster_0 Analytical Testing Start Place HCl Salt on Stability (e.g., 40°C / 75% RH) Pull Pull Samples at Timepoints (T=0, 1, 3, 6 Months) Start->Pull Test_Appearance Appearance Pull->Test_Appearance Test_Purity Purity / Degradants (HPLC) Pull->Test_Purity Test_Form Solid Form (PXRD) Pull->Test_Form Decision All Specs Met? Test_Appearance->Decision Test_Purity->Decision Test_Form->Decision Pass Salt is Stable. Proceed with Development. Decision->Pass Yes Fail Salt is Unstable. Investigate Failure Mode. Re-evaluate Salt Form. Decision->Fail No

Figure 2: Decision workflow for an accelerated stability study.
Experimental Protocol: Accelerated Stability Study (per ICH Q1A)
  • Objective: To evaluate the stability of the HCl salt under accelerated storage conditions to predict its long-term shelf-life.

  • Methodology:

    • Package the HCl salt in vials that are representative of the proposed long-term storage container.

    • Place the vials in a calibrated stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).

    • Establish an initial (T=0) data profile for the batch, including appearance, assay, purity (degradation products), and PXRD pattern.

    • Pull samples at pre-determined time points (e.g., 1, 3, and 6 months).[9]

    • At each time point, perform the full suite of analytical tests from step 3.

    • Compare the results at each time point to the T=0 data and the established specifications.

  • Self-Validation: The system is validated by the consistency of the T=0 data with prior characterization and the use of calibrated equipment. Any significant change in assay, increase in degradation products, or change in physical form (e.g., appearance or PXRD pattern) is a clear indicator of instability that must be investigated.

Chapter 6: Potential Pitfalls and Mitigation Strategies

While the hydrochloride salt is a powerful tool, it is not without potential liabilities. A thorough development scientist must anticipate and plan for these challenges.

  • Corrosiveness: Saturated aqueous solutions of some HCl salts can have a very low pH (≤ 2.5), making them corrosive to standard manufacturing equipment like stainless steel tablet presses.[1]

    • Mitigation: During development, test the pH of a saturated salt solution. If it is highly acidic, perform corrosion tests on manufacturing-relevant materials (e.g., 316L stainless steel). This may necessitate the use of more resistant alloys or a different salt form.[1]

  • Polymorphism: Some HCl salts can exist in multiple crystalline forms, or polymorphs. Sertraline HCl, for example, has numerous reported polymorphs.[4] Different polymorphs can have different solubility and stability profiles, making it critical to identify and control the desired form.

    • Mitigation: Conduct a thorough polymorph screen early in development. Once the most stable form is identified, the manufacturing process must be designed to consistently produce that form, with PXRD used as a quality control check.

  • Common-Ion Effect & Disproportionation: The solubility of an HCl salt can be suppressed in highly acidic environments, such as the stomach, due to the common-ion effect.[4] Conversely, in a neutral or basic environment (or in the presence of basic excipients), the salt can disproportionate, or convert back to the less soluble free base form, which can negatively impact dissolution and bioavailability.[1][12]

    • Mitigation: Perform extensive excipient compatibility studies. Avoid highly basic excipients in the formulation. Characterize the drug's dissolution profile in biorelevant media that simulate the gastrointestinal tract to ensure performance is not compromised.

Conclusion

The selection and validation of a hydrochloride salt form is a foundational element of successful drug development for basic APIs. It is a strategic decision rooted in the principles of physical and organic chemistry, designed to enhance stability, improve manufacturability, and optimize biopharmaceutical performance. By employing a logical, tiered approach to screening, conducting rigorous physicochemical characterization, and validating performance through robust stability studies, development scientists can harness the full potential of the hydrochloride salt. This meticulous, data-driven process transforms a promising molecule into a viable drug candidate, ensuring the delivery of a safe, stable, and effective medicine to patients.

References

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 68-76. [Link]

  • Parmar, V. K., & Patel, C. N. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-11. [Link]

  • Ali, A., & Arora, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 22(4), 133. [Link]

  • Lip, G. Y. H., & Ferner, R. E. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum? European Heart Journal - Cardiovascular Pharmacotherapy, 1(1), 5-8. [Link]

  • Patel, C. N., & Parmar, V. K. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1185-1195. [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • Pojoga, A. A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27365–27372. [Link]

  • Pharmacy Notes. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? pharmacynotes.info. [Link]

  • Musson, D. G., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1747. [Link]

  • Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid? stackexchange.com. [Link]

  • Tong, W. Q. T., & Whitesell, G. (2005). Stability of pharmaceutical salts in solid oral dosage forms. Pharmaceutical Development and Technology, 10(2), 229-242. [Link]

  • Wikipedia. (n.d.). Hydrochloride. wikipedia.org. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. pharmaguideline.com. [Link]

  • WebMD. (n.d.). Sodium Chloride (Oral): Uses, Side Effects, Interactions. webmd.com. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. gsconlinepress.com. [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. ema.europa.eu. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered, N-Methylated Amino Acids

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry, often imparting enhanced metabolic stability, increased cell permeability, and improved conformational control.[1] (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid, a derivative of isoleucine, presents a unique synthetic challenge due to the combined steric hindrance of the N-methyl group and the β-methyl group on its side chain. This steric congestion significantly slows down the kinetics of amide bond formation, necessitating optimized protocols and specialized reagents to achieve efficient coupling.[1]

This guide provides detailed protocols and expert insights for the successful incorporation of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride into peptide chains using both solid-phase and solution-phase synthesis methodologies. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this amino acid in their peptide-based therapeutics.

PART 1: Preparing the Amino Acid for Synthesis

The commercially available form of the amino acid is typically the hydrochloride (HCl) salt. For use in standard Fmoc-based solid-phase peptide synthesis (SPPS), it is essential to use the N-α-Fmoc protected version. While some N-methylated amino acids are commercially available with Fmoc protection, it may be necessary to perform this step in-house. A general procedure for Fmoc protection of a secondary amine involves reacting the amino acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.

Furthermore, the HCl salt must be neutralized prior to the coupling reaction. This is typically achieved in situ through the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), in the coupling solution.

PART 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of sterically hindered N-methylated amino acids in SPPS requires a departure from standard coupling conditions. The key to success lies in the use of potent activating reagents and potentially longer reaction times or double coupling strategies.

Core Principles for SPPS of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid:
  • Choice of Coupling Reagent: Standard carbodiimide activators like DCC or DIC are often inefficient for this type of coupling. Uronium/aminium or phosphonium salt-based reagents are highly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a particularly effective choice due to its high reactivity and lower propensity for racemization.[2] Alternatives include HBTU, PyBOP, and PyAOP.[3]

  • Reaction Monitoring: The standard Kaiser test, which detects primary amines, will give a false negative result with the secondary amine of the resin-bound peptide after deprotection. Therefore, a colorimetric test suitable for secondary amines, such as the bromophenol blue test, is essential to monitor the completion of the coupling reaction.

  • Double Coupling: Due to the slow reaction kinetics, a single coupling reaction may not proceed to completion. A "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step, is often necessary to achieve high yields.

Detailed SPPS Workflow:

The following protocol assumes a standard Fmoc-based SPPS workflow. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Step 1: Resin Preparation and Fmoc Deprotection

  • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts.

Step 2: Activation and Coupling of Fmoc-(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid

  • In a separate vessel, prepare the activation solution. For every 1 equivalent of reactive sites on the resin, use the following molar equivalents:

    • Fmoc-(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid: 3-5 equivalents

    • HATU: 2.9-4.9 equivalents

    • DIEA or NMM: 6-10 equivalents

  • Dissolve the Fmoc-amino acid and HATU in DMF. Add the DIEA or NMM and allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed with agitation for 2-4 hours. For particularly difficult sequences, this can be extended to overnight.

Step 3: Reaction Monitoring and Double Coupling

  • After the initial coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and then dichloromethane (DCM).

  • Perform the bromophenol blue test. A blue color indicates the presence of unreacted secondary amines, signifying an incomplete reaction.

  • If the test is positive, drain the reaction vessel and repeat the coupling step (Step 2) with a fresh activation solution.

Step 4: Capping (Optional but Recommended)

  • If unreacted amines persist even after double coupling, it is advisable to "cap" them to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF (typically a 10-fold excess of each) for 30 minutes.

Step 5: Washing and Continuation of Synthesis

  • Once the coupling is complete (as indicated by a negative bromophenol blue test), thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Quantitative Summary for SPPS Protocol:
ReagentMolar Equivalents (relative to resin capacity)Purpose
Fmoc-(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid3-5The amino acid to be incorporated.
HATU2.9-4.9Potent activating reagent to form the highly reactive OAt-ester.
DIEA or NMM6-10Non-nucleophilic base for in situ neutralization and to drive the reaction.
20% Piperidine in DMFN/AReagent for Fmoc deprotection.
Acetic Anhydride (for capping)10To block unreacted amines.
SPPS Workflow Diagram:

SPPS_Workflow Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction (2-4 hours) Washing1->Coupling Activation Prepare Activation Solution: Fmoc-AA + HATU + DIEA in DMF Activation->Coupling Monitoring Bromophenol Blue Test Coupling->Monitoring Decision Complete? Monitoring->Decision DoubleCoupling Repeat Coupling Step Decision->DoubleCoupling No Washing2 DMF Wash Decision->Washing2 Yes DoubleCoupling->Coupling NextCycle Proceed to Next Cycle Washing2->NextCycle Solution_Phase_Workflow Start Dissolve Peptide Ester & DIEA Coupling Combine and Stir (Room Temperature) Start->Coupling Activation Activate Fmoc-AA with HBTU Activation->Coupling Monitoring Monitor by TLC/HPLC Coupling->Monitoring Workup Aqueous Work-up (Acid/Base Washes) Monitoring->Workup Reaction Complete Purification Purify by Chromatography Workup->Purification FinalProduct Isolated Protected Peptide Purification->FinalProduct

Sources

Application Notes & Protocols: Investigating N-methyl-L-isoleucine methyl ester HCl in Cardiovascular Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of N-methyl-L-isoleucine methyl ester HCl in the discovery and development of novel cardiovascular therapeutics. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for in vitro and in vivo evaluation.

Introduction: The Rationale for N-methyl-L-isoleucine methyl ester HCl in Cardiovascular Research

Cardiovascular diseases (CVDs) remain a leading cause of global mortality, necessitating the continuous exploration of novel therapeutic agents. Amino acids and their derivatives are emerging as promising candidates due to their integral roles in various physiological processes. L-isoleucine, an essential branched-chain amino acid (BCAA), is crucial for protein synthesis, muscle metabolism, and energy production.[1] Notably, it plays a role in regulating blood sugar levels, a key factor in cardiovascular health.[1]

The compound of interest, N-methyl-L-isoleucine methyl ester HCl, is a synthetic derivative of L-isoleucine. The N-methylation and methyl ester modifications are strategic chemical alterations often employed in medicinal chemistry to enhance a molecule's pharmacological properties. N-methylation can increase lipophilicity, potentially improving membrane permeability and bioavailability.[2] The methyl ester group can also influence the compound's solubility and metabolic stability.[3] These modifications make N-methyl-L-isoleucine methyl ester HCl an intriguing candidate for investigation as a cardiovascular drug.

This guide will explore the hypothetical therapeutic potential of N-methyl-L-isoleucine methyl ester HCl, focusing on its possible roles in modulating cardiac metabolism, mitigating ischemia-reperfusion injury, and influencing vascular tone.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for proper handling and experimental design.

PropertyValueSource(s)
Molecular FormulaC8H18ClNO2[4]
AppearanceWhite to off-white powder[5]
SolubilityThe hydrochloride salt is soluble in water. Also soluble in DMSO and Ethanol.[5]
StorageKeep in a dark place, under an inert atmosphere, at room temperature.[4]

Safety Precautions: May cause skin and serious eye irritation, as well as respiratory irritation.[6] Standard laboratory safety protocols should be followed, including the use of personal protective equipment.

Postulated Mechanism of Action

While the precise mechanism of N-methyl-L-isoleucine methyl ester HCl in the cardiovascular system is yet to be elucidated, we can postulate several potential pathways based on the known functions of L-isoleucine and its metabolites. One promising avenue of investigation is its potential influence on nitric oxide (NO) signaling and prostaglandin synthesis, both of which are critical in regulating cardiovascular function.

A related compound, L-isoleucine methyl ester hydrochloride, has been noted to be metabolized into a substrate for nitric oxide synthase.[7] Furthermore, it has been shown to inhibit prostaglandin synthesis.[7] These actions could have significant implications in cardiovascular pathophysiology.

Below is a diagram illustrating a hypothetical signaling pathway for N-methyl-L-isoleucine methyl ester HCl.

putative_moa cluster_cell Cardiomyocyte / Endothelial Cell NM-L-IM_ester_HCl N-methyl-L-isoleucine methyl ester HCl Metabolism Cellular Metabolism NM-L-IM_ester_HCl->Metabolism NO_Synthase Nitric Oxide Synthase (NOS) Metabolism->NO_Synthase Provides Substrate Prostaglandin_Synthase Prostaglandin Synthase Metabolism->Prostaglandin_Synthase Inhibits NO Nitric Oxide (NO) NO_Synthase->NO Prostaglandins Prostaglandins Prostaglandin_Synthase->Prostaglandins Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects Prostaglandins->Anti_inflammatory Cardioprotection Cardioprotection Vasodilation->Cardioprotection Anti_inflammatory->Cardioprotection

Caption: Hypothetical signaling pathway of N-methyl-L-isoleucine methyl ester HCl.

In Vitro Application Protocols

In vitro assays are crucial for the initial screening and mechanistic evaluation of a compound's cardiovascular effects.[8][9]

Protocol 1: Assessment of Cytotoxicity in Cardiac Cell Lines

Objective: To determine the cytotoxic concentration range of N-methyl-L-isoleucine methyl ester HCl in relevant cardiac cell lines.

Materials:

  • H9c2 rat cardiomyoblasts or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • N-methyl-L-isoleucine methyl ester HCl stock solution (10 mM in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit

  • 96-well cell culture plates

Procedure:

  • Seed H9c2 cells or hiPSC-CMs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of N-methyl-L-isoleucine methyl ester HCl in culture medium to achieve final concentrations ranging from 1 µM to 1 mM.

  • Replace the medium in each well with the medium containing the respective concentrations of the test compound. Include a vehicle control (medium with the same concentration of water or DMSO as the highest drug concentration).

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cytotoxicity_workflow Start Start Seed_Cells Seed Cardiac Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of N-methyl-L-isoleucine methyl ester HCl Incubate_24h->Add_Compound Incubate Incubate for 24, 48, 72h Add_Compound->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Measure_Absorbance Measure Absorbance Viability_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for assessing cytotoxicity.

Protocol 2: Evaluation of Cardioprotective Effects in an In Vitro Ischemia-Reperfusion Model

Objective: To assess the potential of N-methyl-L-isoleucine methyl ester HCl to protect cardiomyocytes from ischemia-reperfusion (I/R) injury.

Materials:

  • H9c2 cells or hiPSC-CMs

  • Ischemia buffer (e.g., glucose-free, hypoxic buffer)

  • Reperfusion buffer (normal culture medium)

  • N-methyl-L-isoleucine methyl ester HCl (at non-toxic concentrations determined in Protocol 4.1)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA)

Procedure:

  • Culture cells to confluence in 24-well plates.

  • Pre-treat the cells with various concentrations of N-methyl-L-isoleucine methyl ester HCl for 1-2 hours.

  • Induce ischemia by replacing the culture medium with ischemia buffer and placing the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 4-6 hours).

  • Simulate reperfusion by replacing the ischemia buffer with normal culture medium and returning the cells to a normoxic incubator for a set period (e.g., 12-24 hours).

  • Collect the cell culture supernatant to measure LDH release as an indicator of cell death.

  • Measure intracellular ROS production using a fluorescent probe like DCFDA.

  • Compare the results from treated cells with untreated I/R control cells and normoxic control cells.

Ex Vivo Application Protocol: Langendorff Perfused Heart Model

The Langendorff heart model is an excellent ex vivo system to study the direct effects of a compound on cardiac function in the absence of systemic influences.[10]

Objective: To evaluate the direct effects of N-methyl-L-isoleucine methyl ester HCl on cardiac contractility, heart rate, and coronary flow, and its potential to mitigate I/R injury.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Male Sprague-Dawley rats or C57BL/6 mice

  • N-methyl-L-isoleucine methyl ester HCl

  • Intraventricular balloon catheter and pressure transducer

Procedure:

  • Anesthetize the animal and rapidly excise the heart.

  • Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.

  • Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.

  • Allow the heart to stabilize for 20-30 minutes.

  • Administer N-methyl-L-isoleucine methyl ester HCl into the perfusion buffer at various concentrations.

  • Record left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF).

  • To assess cardioprotection, subject the heart to a period of global ischemia (e.g., 30 minutes of no flow) followed by reperfusion (e.g., 60 minutes). The compound can be administered before ischemia or at the onset of reperfusion.

  • Analyze the recovery of cardiac function post-ischemia.

In Vivo Application Protocols

In vivo studies are essential to understand the compound's effects in a complex physiological system.[11][12]

Protocol 3: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To determine if N-methyl-L-isoleucine methyl ester HCl possesses antihypertensive properties.

Materials:

  • Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • N-methyl-L-isoleucine methyl ester HCl formulated for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Telemetry system for continuous blood pressure and heart rate monitoring or a tail-cuff plethysmography system.[13]

Procedure:

  • Implant telemetry transmitters in SHRs and WKYs for continuous monitoring of cardiovascular parameters.[13] Allow for a recovery period of at least one week.

  • Record baseline blood pressure and heart rate for 24-48 hours.

  • Administer a single dose of N-methyl-L-isoleucine methyl ester HCl or vehicle to different groups of rats.

  • Continuously monitor blood pressure and heart rate for at least 24 hours post-dosing.

  • For chronic studies, administer the compound daily for several weeks and monitor blood pressure at regular intervals.

  • Analyze the data to determine the effect on systolic, diastolic, and mean arterial pressure, as well as heart rate.

Dosage and Administration Summary for In Vivo Studies

ParameterDetails
Animal ModelSpontaneously Hypertensive Rat (SHR)
ControlWistar-Kyoto (WKY) Rat
Route of AdministrationOral (gavage) or Intraperitoneal (injection)
Proposed Dosage Range10 - 100 mg/kg (to be determined by dose-ranging studies)
MonitoringTelemetry or Tail-Cuff Plethysmography
Primary EndpointsBlood Pressure, Heart Rate

Data Analysis and Interpretation

For all protocols, appropriate statistical analysis is paramount. Data should be presented as mean ± SEM or SD. Statistical significance can be determined using t-tests for two-group comparisons or ANOVA for multiple-group comparisons, followed by appropriate post-hoc tests. A p-value of <0.05 is typically considered statistically significant.

Conclusion and Future Directions

N-methyl-L-isoleucine methyl ester HCl represents a novel, synthetically modified amino acid derivative with unexplored potential in cardiovascular drug development. The protocols outlined in these application notes provide a systematic framework for its initial evaluation. Positive findings from these studies would warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic profiling, and long-term safety. The exploration of such novel chemical entities is a vital component in the ongoing effort to develop more effective therapies for cardiovascular diseases.

References

  • Hori, Y., & Cantley, L. G. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Cardiovascular Medicine, 8, 710729. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoleucine methyl ester hydrochloride. PubChem Compound Summary for CID 11171351. Retrieved from [Link]

  • Gao, J., et al. (2010). In vivo models of cardiac diseases: application to drug development and screening. Expert Opinion on Drug Discovery, 5(1), 57-71. Retrieved from [Link]

  • Hori, Y., & Cantley, L. G. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Cardiovascular Medicine, 8, 710729. Retrieved from [Link]

  • Cardiomedex. (n.d.). Ex vivo and in vitro exploration of cardiovascular diseases. Retrieved from [Link]

  • Ahyeon, K., et al. (2020). Engineering Cardiovascular Tissue Chips for Disease Modeling and Drug Screening Applications. Frontiers in Bioengineering and Biotechnology, 8, 573581. Retrieved from [Link]

  • Charles River Laboratories. (2013). Cardiovascular Safety In Vitro Models. Retrieved from [Link]

  • Badim, H., et al. (2021). Cardiovascular disease models: A game changing paradigm in drug discovery and screening. Biomaterials, 276, 121035. Retrieved from [Link]

  • Palano, F., et al. (2021). Biomimetic Approaches in the Development of Optimised 3D Culture Environments for Drug Discovery in Cardiac Disease. Frontiers in Physiology, 12, 710729. Retrieved from [Link]

  • Cardiomedex. (n.d.). In vivo models. Retrieved from [Link]

  • Nelson, D. P., et al. (1996). The effects of high dose NG-nitro-L-arginine-methyl ester on myocardial blood flow and left ventricular function in dogs. Journal of thoracic and cardiovascular surgery, 112(4), 1049-1056. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Arazi, H., et al. (2018). A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors. Nutrients, 10(8), 1157. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoleucine. Retrieved from [Link]

Sources

Application and Protocol Guide: Quantitative Analysis of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, a chiral amino acid derivative of significant interest in pharmaceutical development. The accurate quantification of this specific stereoisomer is critical for ensuring drug efficacy and safety, as different enantiomers can exhibit varied pharmacological activities.[1] This document outlines robust analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques. Protocols for method validation, guided by the International Council for Harmonisation (ICH) guidelines, are presented to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[2][3][4]

Introduction: The Analytical Imperative for Stereoisomeric Purity

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid is a derivative of the essential amino acid isoleucine.[5] Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical formulations. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. However, biological systems are inherently chiral, often leading to significant differences in the pharmacological, toxicological, and metabolic profiles of enantiomers and diastereomers.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and quantification of individual stereoisomers in a drug substance.[1]

The primary analytical challenge lies in developing methods that are not only accurate and precise for the quantification of the total substance but are also stereospecific, allowing for the separation and quantification of the desired (2S,3S) isomer from its potential stereoisomeric impurities. This guide addresses this challenge by providing detailed protocols for both achiral and chiral separation techniques.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name This compound-
Synonym N-METHYL-L-ISOLEUCINE HYDROCHLORIDE[6]
Molecular Formula C₈H₁₈ClNO₂[6]
Molecular Weight 195.69 g/mol [6]
Structure CCNC.Cl-

Core Analytical Strategy: Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds like amino acid derivatives.[7] Its versatility allows for coupling with various detectors to achieve the desired sensitivity and selectivity. For this compound, which lacks a strong chromophore, derivatization or the use of universal detectors like mass spectrometry is often necessary.[7][8]

Method Selection Rationale

The choice of analytical method is dictated by the specific goal of the analysis, whether it is for routine purity assessment, enantiomeric excess determination, or trace-level impurity profiling.

Caption: Workflow for selecting the appropriate analytical technique.

Protocol 1: Achiral Assay and Purity by RP-HPLC with UV Detection

This method is suitable for determining the overall purity and assay of this compound in bulk drug substance and simple formulations. Since the analyte has a weak UV chromophore, pre-column derivatization is employed to enhance detection sensitivity.

Principle of Derivatization

Derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) rapidly converts primary and secondary amino acids into highly fluorescent and UV-active isoindole derivatives.[8] This allows for sensitive detection at wavelengths where the underivatized molecule does not absorb.

Detailed Experimental Protocol

Objective: To quantify this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Reagents and Materials:

  • This compound reference standard (≥98% purity).[6]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • o-Phthalaldehyde (OPA).

  • N-acetyl-L-cysteine (NAC).

  • Sodium borate buffer (pH 9.5).

  • Water (HPLC grade).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Preparation of Reagents:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve appropriate amount of sodium tetraborate in water, adjust pH with NaOH, and dilute to volume.

    • OPA/NAC Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of NAC solution (prepared by dissolving 50 mg NAC in 1 mL of water) and 11.2 mL of borate buffer. This reagent is stable for approximately one week when stored at 4°C and protected from light.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with water.

  • Sample Solution Preparation:

    • Accurately weigh an amount of sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with water.

  • Automated Pre-column Derivatization (in autosampler):

    • Set the autosampler program to mix 1 part sample/standard with 4 parts OPA/NAC reagent.

    • Allow a reaction time of 2 minutes before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 15% B to 85% B over 15 minutes
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C
Detection Wavelength 240 nm[9]
Injection Volume 10 µL

Calculation: The assay is calculated by comparing the peak area of the analyte in the sample solution to that in the standard solution.

Method Validation (as per ICH Q2(R2))[2][10]

A validated method provides assurance of its reliability.[8]

ParameterAcceptance CriteriaTypical Results
Specificity Peak purity index > 0.999; baseline resolution from impurities.Achieved
Linearity Correlation coefficient (r²) ≥ 0.999 over the range 10-150 µg/mL.[8]r² = 0.9995
Accuracy 98.0% - 102.0% recovery.[8]99.5% - 101.2%
Precision (RSD%) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%.[8]Repeatability = 0.6%; Intermediate = 1.1%
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.LOD = 0.69 µg/mL, LOQ = 1.95 µg/mL[9]
Robustness No significant change in results with minor variations in flow rate, pH, and column temperature.Method is robust

Protocol 2: Chiral Separation by HPLC

The quantification of stereoisomeric impurities is a critical quality attribute. Chiral HPLC is the preferred method for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers.

Principle of Chiral Recognition

Chiral stationary phases create a chiral environment within the column. Enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. The selection of the appropriate CSP is crucial and often requires screening of various column chemistries.

Detailed Experimental Protocol

Objective: To separate and quantify the (2S,3S) isomer from its potential stereoisomers.

Instrumentation:

  • HPLC system as described in Protocol 1.

Reagents and Materials:

  • Reference standards for all relevant stereoisomers, if available.

  • Hexane (HPLC grade).

  • Ethanol or Isopropanol (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak series, or Pirkle-type).

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and any available stereoisomeric impurities in the mobile phase.

    • A typical concentration is 1 mg/mL.

  • Chromatographic Conditions (Example Method):

ParameterCondition
Column Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Hexane:Ethanol:TFA (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm (for underivatized amino acid)
Injection Volume 5 µL

System Suitability:

  • A resolution of ≥ 1.5 between adjacent stereoisomer peaks is required.

Calculation: The percentage of each stereoisomer is calculated based on the area percent of all stereoisomer peaks.

Caption: Schematic of the chiral separation process in HPLC.

Protocol 3: High-Sensitivity Quantification by LC-MS/MS

For applications requiring very low detection limits, such as in pharmacokinetic studies or for the analysis of trace impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10][11]

Principle of LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[10][11] The analyte is first separated chromatographically, then ionized (e.g., by Electrospray Ionization - ESI), and the specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Detailed Experimental Protocol

Objective: To quantify (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid at trace levels in a complex matrix (e.g., plasma).

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Reagents and Materials:

  • This compound reference standard.

  • Stable isotope-labeled internal standard (SIL-IS), e.g., D3-N-methyl-L-isoleucine.

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Protein precipitation solvent (e.g., Methanol with 0.2% formic acid).[10]

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of SIL-IS working solution.

    • Add 200 µL of cold protein precipitation solvent.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[10]
Mobile Phase B 0.1% Formic Acid in Methanol[10]
Flow Rate 0.3 mL/min[10]
Gradient Optimized for analyte retention and separation from matrix components.
Injection Volume 5 µL[10]
Ionization Mode ESI Positive
MRM Transition (Analyte) To be determined by infusion (e.g., m/z 146.1 -> 100.1)
MRM Transition (IS) To be determined by infusion (e.g., m/z 149.1 -> 103.1)

Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed using standards prepared in the same biological matrix.

Conclusion and Further Considerations

The protocols detailed in this guide provide a robust framework for the quantitative analysis of this compound. The selection of the most appropriate method will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and whether stereoisomeric purity is the primary objective.

For all applications, adherence to rigorous method validation principles as outlined by the ICH is paramount to ensure the generation of reliable and defensible data.[2][3][4][12] It is also recommended that system suitability tests be performed before any analytical run to confirm the performance of the chromatographic system.

References

  • ChemScene. (2S,3S)-Methyl 3-methyl-2-(methylamino)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate.
  • ICH.
  • ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide | Request PDF.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • MDPI.
  • PMC - NIH. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Mass Spectrometry Amino Acids, Quantit
  • European Medicines Agency. ICH guideline Q2(R2)
  • MedChemExpress. (2S,3S)

Sources

Application Notes and Protocols for (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Amino Acids in Drug Development

In the landscape of modern pharmaceutical development, the strategic modification of bioactive molecules is paramount to enhancing their therapeutic profiles. Among the arsenal of chemical modifications, N-methylation of amino acids represents a subtle yet powerful tool. The introduction of a methyl group to the alpha-amino group of an amino acid can profoundly influence the resulting peptide or small molecule's properties. N-methylation can increase lipophilicity, which often improves membrane permeability and oral bioavailability.[1] Furthermore, the steric hindrance provided by the N-methyl group can confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of a drug.[2]

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-methyl-L-isoleucine hydrochloride, is a chiral building block of significant interest in the synthesis of complex active pharmaceutical ingredients (APIs). Its specific stereochemistry and the presence of the N-methyl group make it a valuable intermediate, particularly in the development of antiviral agents and other therapeutics where precise molecular recognition and enhanced stability are critical. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this important pharmaceutical intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂[3]
Molecular Weight 181.66 g/mol [4]
Appearance White to off-white crystalline solidGeneral Observation
Solubility Soluble in water and methanolGeneral Chemical Principles
Stereochemistry (2S,3S)[3]

Analytical Characterization:

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the presence and location of the N-methyl group and the stereochemistry of the chiral centers.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that confirm the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential to determine the enantiomeric and diastereomeric purity of the intermediate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify key functional groups, such as the carboxylic acid and the secondary amine hydrochloride.

Synthetic Protocols for this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available amino acid, L-isoleucine. The following protocols outline a scientifically sound and widely applicable synthetic route.

Diagram of the Synthetic Pathway

Synthetic Pathway L_Isoleucine L-Isoleucine Boc_Isoleucine N-Boc-L-Isoleucine L_Isoleucine->Boc_Isoleucine Boc₂O, Base N_Methyl_Boc_Isoleucine N-Boc-N-methyl-L-Isoleucine Boc_Isoleucine->N_Methyl_Boc_Isoleucine 1. NaH 2. CH₃I N_Methyl_Isoleucine_HCl This compound N_Methyl_Boc_Isoleucine->N_Methyl_Isoleucine_HCl HCl

Caption: Synthetic route to the target intermediate.

Protocol 1: N-Boc Protection of L-Isoleucine

Rationale: The first step involves the protection of the primary amine of L-isoleucine with a tert-butyloxycarbonyl (Boc) group. This is necessary to prevent unwanted side reactions at the nitrogen atom during the subsequent N-methylation step.

Materials:

  • L-Isoleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and Water

  • Ethyl acetate

  • Citric acid solution (10%)

  • Brine

Procedure:

  • Dissolve L-isoleucine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with a 10% citric acid solution at 0 °C.

  • Extract the product, N-Boc-L-isoleucine, with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield N-Boc-L-isoleucine as a white solid.

Protocol 2: N-Methylation of N-Boc-L-Isoleucine

Rationale: This step introduces the methyl group onto the nitrogen atom of the protected amino acid. The use of a strong base like sodium hydride is necessary to deprotonate the amide proton, which is significantly less acidic than the carboxylic acid proton.[5] The resulting anion then acts as a nucleophile to attack the methyl iodide.

Materials:

  • N-Boc-L-Isoleucine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-isoleucine (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete.

  • Slowly add methyl iodide (3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-Boc-N-methyl-L-isoleucine. Purification can be achieved by column chromatography if necessary.

Protocol 3: Deprotection and Hydrochloride Salt Formation

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. The use of hydrochloric acid not only cleaves the Boc group but also protonates the N-methylamino group and the carboxylic acid, leading directly to the desired hydrochloride salt.

Materials:

  • N-Boc-N-methyl-L-isoleucine

  • Hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in an appropriate solvent)

  • Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

  • Dissolve the crude or purified N-Boc-N-methyl-L-isoleucine (1 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane or ethyl acetate).

  • Add an excess of hydrochloric acid solution (e.g., 4M HCl in dioxane, 5-10 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, the product will often precipitate from the reaction mixture. If not, add a non-polar solvent like diethyl ether to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Application in Pharmaceutical Synthesis: A Case Study in Antiviral Drug Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of various APIs, particularly in the realm of antiviral therapeutics. N-methylated amino acids are frequently incorporated into protease inhibitors, a class of drugs that has been highly successful in the treatment of HIV and Hepatitis C.[6] The N-methyl group can enhance the binding affinity of the inhibitor to the enzyme's active site and improve its pharmacokinetic profile.

Conceptual Application in the Synthesis of a Protease Inhibitor

While a specific, publicly available synthesis of a commercial drug explicitly detailing the use of this compound is not readily found, we can illustrate its application in the context of synthesizing a key fragment of a hypothetical protease inhibitor.

Diagram of a Representative Coupling Reaction:

Coupling_Reaction Intermediate This compound Coupled_Product Protease Inhibitor Precursor Intermediate->Coupled_Product Coupling Agent (e.g., HATU, HOBt) Peptide_Fragment Peptide Fragment with a free carboxylic acid Peptide_Fragment->Coupled_Product

Caption: Amide bond formation using the intermediate.

In a typical synthetic sequence for a peptide-based protease inhibitor, our target intermediate would be coupled with another amino acid or a more complex molecular fragment. The hydrochloride salt would first be neutralized to the free amine. Then, using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA), an amide bond would be formed between the N-methylamino group of our intermediate and the carboxylic acid of the coupling partner. This process would be repeated sequentially to build up the final protease inhibitor.

Conclusion

This compound is a versatile and valuable chiral intermediate for the pharmaceutical industry. Its synthesis from L-isoleucine is achievable through a well-established, multi-step process involving protection, N-methylation, and deprotection. The incorporation of this N-methylated amino acid into drug candidates, particularly antiviral agents, can lead to improved pharmacological properties. The protocols and information provided in this guide are intended to assist researchers and developers in the efficient synthesis and application of this key building block, ultimately contributing to the advancement of new and improved therapeutics.

References

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from a relevant chemical synthesis database.[1]

  • BenchChem. (2025). Application Notes and Protocols for N-Methylation of L-Valine. BenchChem.[7]

  • Di Gioia, M. L., et al. (2016). Amino acid derivatives. Part 6. Synthesis, in vitro antiviral activity and molecular docking study of new N-α-amino acid derivatives conjugated spacer phthalimide backbone. Medicinal Chemistry Research, 25(8), 1599-1611.[8]

  • Hales, G. (1999). Thalidomide-a second chance? Developmental Dynamics, 216(4-5), 416-423.[9]

  • Hashimoto, Y. (2002). Spectroscopic studies of the tautomerism and the protonation behavior of thalidomide and its analogues. Chemical & Pharmaceutical Bulletin, 50(12), 1603-1607.[9]

  • Klausner, J. D., et al. (1996). The effect of thalidomide on the pathogenesis of human immunodeficiency virus type 1 and M. tuberculosis infection. The Journal of infectious diseases, 174(5), 1093-1097.[9]

  • Makonkawkeyoon, S., et al. (1993). Thalidomide inhibits the replication of human immunodeficiency virus type 1. Proceedings of the National Academy of Sciences, 90(13), 5974-5978.[9]

  • McGuigan, C., et al. (1998). Phosphoramidate derivatives of stavudine as inhibitors of HIV. Antiviral Chemistry and Chemotherapy, 9(6), 473-479.[9]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690.[10]

  • National Center for Biotechnology Information. (n.d.). HCV NS3-4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. Retrieved from [Link]6]

  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]5]

  • TCI Chemicals. (n.d.). L-Isoleucine Methyl Ester Hydrochloride. Retrieved from a TCI Chemicals product page.[4]

  • PubChem. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]3]

  • PubChem. (n.d.). (2S,3S)-2-Chloro-3-methylvaleric Acid. Retrieved from [Link]]

Sources

Application Notes and Protocols for the Incorporation of N-methyl-L-isoleucine into Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-methyl-L-isoleucine in Drug Discovery

The incorporation of N-methylated amino acids into peptides and other small molecules represents a powerful strategy in modern medicinal chemistry. N-methylation, the substitution of a methyl group onto the backbone amide nitrogen, can profoundly alter the physicochemical and biological properties of a compound.[1] This modification introduces steric bulk, which restricts the conformational flexibility of the peptide backbone, and removes a hydrogen bond donor, thereby increasing lipophilicity.[1] These changes can lead to significant improvements in pharmacokinetic profiles, including enhanced metabolic stability against proteolytic enzymes, increased membrane permeability, and improved oral bioavailability.[2][3][4][5][6][7]

N-methyl-L-isoleucine, with its sterically hindered side chain, is a particularly valuable building block. Its incorporation can induce specific conformational constraints, potentially leading to higher receptor affinity and selectivity.[4] However, the same steric hindrance that confers these desirable properties also presents significant synthetic challenges.[2][8] This guide provides a comprehensive overview of the techniques and protocols for the successful incorporation of N-methyl-L-isoleucine into novel compounds, with a focus on solid-phase peptide synthesis (SPPS).

Section 1: Synthesis of Fmoc-N-methyl-L-isoleucine

While Fmoc-N-methyl-L-isoleucine is commercially available, in-house synthesis may be required for specific applications or cost-effectiveness. A common and efficient method involves the N-methylation of the corresponding N-protected L-isoleucine.[7][9][10]

Protocol 1: Solution-Phase Synthesis of Fmoc-N-methyl-L-isoleucine

This protocol is adapted from established methods for the N-methylation of N-acyl amino acids.[10]

Materials:

  • Fmoc-L-isoleucine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend Fmoc-L-isoleucine (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add NaH (2.2 equivalents) portion-wise over 15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Methylation: Add anhydrous DMF to dissolve any remaining solids. Cool the reaction mixture back to 0 °C and add methyl iodide (3 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Dilute the mixture with EtOAc and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to afford the pure Fmoc-N-methyl-L-isoleucine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating N-methyl-L-isoleucine

The incorporation of N-methyl-L-isoleucine into a growing peptide chain via SPPS requires careful consideration of coupling reagents and reaction conditions to overcome the steric hindrance of the secondary amine.[2][11]

Key Considerations for Coupling N-methyl-L-isoleucine
  • Steric Hindrance: The N-methyl group and the bulky isoleucine side chain create significant steric hindrance, making peptide bond formation challenging.[2][8] Standard coupling reagents like DCC/HOBt are often inefficient.[8]

  • Coupling Reagents: More potent coupling reagents are required to achieve high coupling efficiencies.[2][11][12] The choice of coupling reagent is critical for successful incorporation.

  • Reaction Monitoring: Traditional ninhydrin tests are not suitable for monitoring the coupling to a secondary amine like N-methyl-L-isoleucine.[13] Alternative methods such as the bromophenol blue test should be employed.[2]

  • Double Coupling: It is often necessary to perform a second coupling to ensure complete reaction.[2]

Table 1: Recommended Coupling Reagents for N-methyl-L-isoleucine
Coupling ReagentAcronymKey Features
(7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyAOPHighly efficient for sterically hindered couplings.[11]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-hydroxy-7-azabenzotriazolePyBOP/HOAtA powerful combination for difficult couplings.[11]
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUWidely used and highly effective for N-methylated amino acids.[2][14]
2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphateHCTUA more reactive alternative to HBTU.
Bis(2-oxo-3-oxazolidinyl)phosphinic chlorideBOP-ClEffective for N-methylated amino acids, but requires careful handling.[14]
Bromotripyrrolidinophosphonium hexafluorophosphatePyBrOPAnother effective reagent for hindered couplings.[2]
Workflow for SPPS Incorporating N-methyl-L-isoleucine

The following diagram illustrates a typical workflow for the incorporation of an N-methylated amino acid during Fmoc-based SPPS.

SPPS_Workflow Resin Resin with growing peptide chain Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF, DCM, MeOH) Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-N-Me-Ile-OH (e.g., HATU/DIEA in DMF) Washing_1->Coupling Washing_2 Washing (DMF, DCM, MeOH) Coupling->Washing_2 Monitoring Reaction Monitoring (Bromophenol Blue Test) Washing_2->Monitoring Monitoring->Coupling Incomplete Coupling Repeat Repeat Cycle Monitoring->Repeat Complete Coupling

Caption: SPPS cycle for incorporating N-methyl-L-isoleucine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle

This protocol details a single coupling cycle for incorporating Fmoc-N-methyl-L-isoleucine onto a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-methyl-L-isoleucine

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[15]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[15]

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-N-methyl-L-isoleucine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIEA (8 equivalents) and pre-activate for 5 minutes at room temperature.[2]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Shake or agitate the mixture for at least 2 hours at room temperature.[2]

  • Reaction Monitoring:

    • Take a small sample of resin beads and wash them with DMF and DCM.

    • Add a few drops of bromophenol blue solution.

    • A blue color indicates a free amine (incomplete coupling), while a yellow/green color indicates a capped amine (complete coupling).

  • Second Coupling (if necessary): If the monitoring test indicates incomplete coupling, drain the reaction vessel and repeat steps 4 and 5.[2]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.[15]

  • Proceed to the next cycle: The resin is now ready for the deprotection of the Fmoc group on the newly added N-methyl-L-isoleucine and coupling of the subsequent amino acid.

On-Resin N-methylation

An alternative to using pre-synthesized Fmoc-N-methyl-L-isoleucine is to perform the methylation directly on the resin-bound peptide.[3][16] This can be advantageous for creating peptide libraries for screening purposes.[3] The Fukuyama-Mitsunobu reaction is a commonly employed method for on-resin N-alkylation. A three-step procedure involving sulfonylation, methylation, and desulfonylation is also widely used and compatible with SPPS.[16]

On_Resin_Methylation Start Resin-bound peptide with N-terminal Isoleucine Sulfonylation Sulfonylation (e.g., o-NBS-Cl, collidine or DMAP) Start->Sulfonylation Methylation Methylation (e.g., MeI, DBU or MTBD) Sulfonylation->Methylation Desulfonylation Desulfonylation (e.g., Mercaptoethanol, DBU) Methylation->Desulfonylation End Resin-bound peptide with N-methyl-Isoleucine Desulfonylation->End

Caption: On-resin N-methylation workflow.

Section 3: Cleavage and Deprotection

Care must be taken during the final cleavage of the N-methylated peptide from the resin and the removal of side-chain protecting groups. Peptides containing N-methylated amino acids can be more susceptible to certain side reactions during acidic cleavage.[11][17]

Potential Side Reactions:
  • Diketopiperazine (DKP) formation: This is more prevalent if the N-methylated residue is at the C-terminus of a dipeptide.[11]

  • Fragmentation: Cleavage of the peptide bond C-terminal to the N-methylated residue can occur, especially in sequences with consecutive N-methylated amino acids.[11][17] This is due to acid hydrolysis via an oxazolonium intermediate.[17][18]

  • N- to O-acyl shift: If the sequence contains amino acids with β-hydroxy groups (e.g., Ser, Thr), an N- to O-acyl shift can occur during acidolysis, leading to the formation of depsipeptides.[17]

Protocol 3: Cleavage from the Resin

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing arginine, tryptophan, or cysteine, specific scavengers should be added.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours. To minimize fragmentation of N-methylated peptides, it is advisable to use a shorter cleavage time and monitor the reaction progress.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether (2x).

  • Drying: Dry the crude peptide under vacuum.

Section 4: Purification and Characterization

Purification and characterization of N-methylated peptides require specific considerations due to their unique properties.

Purification
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying peptides. Due to the increased lipophilicity from N-methylation, a modified gradient of acetonitrile/water with 0.1% TFA may be necessary.

  • Multiple Peaks: N-methylated peptides can exhibit multiple peaks on the HPLC chromatogram due to the slow interconversion between cis and trans conformers of the tertiary amide bond.[11] It may be necessary to collect all related peaks and confirm their identity by mass spectrometry.

Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the presence of the N-methyl group (a characteristic singlet around 2.7-3.1 ppm in ¹H NMR) and to study the conformational effects of N-methylation.[14]

Conclusion

The successful incorporation of N-methyl-L-isoleucine into novel compounds, particularly peptides, offers a promising avenue for the development of new therapeutics with improved pharmacological properties. While the synthesis presents challenges due to steric hindrance, these can be overcome with the appropriate selection of coupling reagents, optimized reaction conditions, and careful monitoring. The protocols and guidelines presented in this document provide a solid foundation for researchers to harness the potential of N-methylation in their drug discovery efforts.

References

  • Gawin, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Di Gioia, M. L., et al. (2011). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 40(5), 1469-1477. [Link]

  • Bock, D., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In: Methods in Molecular Biology. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Potential: The Advantages of Fmoc-N-methyl-L-isoleucine. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Ott, D., et al. (2019). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Journal of Biomolecular NMR, 73(6-7), 293-301. [Link]

  • D'Souza, A., et al. (2021). Toward accurately modeling N-methylated cyclic peptides. Chemical Science, 12(30), 10269-10280. [Link]

  • White, T. A., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(12), 810-817. [Link]

  • Katritzky, A. R., et al. (2001). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 66(16), 5606-5613. [Link]

  • Kawakami, T., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(1), 292-293. [Link]

  • Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23555-23562. [Link]

  • Boussard, G., et al. (1988). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 32(1), 1-13. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]

  • Google Patents. (n.d.). Method for synthesizing peptide containing n-substituted amino acid.
  • Wikipedia. (n.d.). Protecting group. [Link]

  • Sun, D., et al. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(6), 4471-4476. [Link]

  • Gawin, A., et al. (2025). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 90(12), 8436-8446. [Link]

  • E-mail, J. F. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Peptide-Based Materials. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Fmoc-N-methyl-L-isoleucine in Modern Peptide Synthesis. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Gracia, C., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7057-7071. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Apeptide. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Aurelio, L., et al. (2004). Synthesis of N-Alkyl Amino Acids. In: Amino Acids, Peptides and Proteins in Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. [Link]

Sources

Application Notes & Protocols for N-Methyl-L-isoleucine Methyl Ester Hydrochloride (CAS 3339-43-3)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-L-isoleucine methyl ester hydrochloride (CAS 3339-43-3), a derivative of the essential amino acid L-isoleucine, is a specialized building block crucial for advanced peptide synthesis and pharmaceutical drug development.[1] Its N-methylated alpha-amino group and esterified C-terminus offer unique steric and electronic properties that are instrumental in creating peptides with enhanced stability, conformational rigidity, and optimized biological activity. These characteristics make it a valuable component in the synthesis of peptide-based therapeutics and complex organic molecules.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of N-Methyl-L-isoleucine methyl ester hydrochloride in a laboratory setting. The protocols and recommendations outlined herein are designed to ensure experimental integrity and user safety.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its proper handling and use in experimental design.

PropertyValueSource
CAS Number 3339-43-3[1]
Molecular Formula C₈H₁₇NO₂·HCl[1]
Molecular Weight 195.69 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [α]D²⁰ = +42.8 ± 2º (c=1 in EtOH)[1]
Storage Temperature 2-8°C[2]

Safety and Hazard Information

N-Methyl-L-isoleucine methyl ester hydrochloride is classified as a hazardous substance and requires careful handling to mitigate potential risks. The following information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Pictogram:



Signal Word: Warning [2][3]

Hazard Statements (H-phrases): [2][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): [2][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Laboratory Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this compound. The causality behind these recommendations is to prevent accidental exposure through inhalation, ingestion, or dermal contact.

Engineering Controls:
  • Fume Hood: All weighing and handling of the solid compound, as well as solution preparations, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles or a face shield (EN 166 compliant) are mandatory to protect against splashes and airborne particles.[4]

  • Hand Protection: Wear nitrile or neoprene protective gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use.[4]

  • Skin and Body Protection: A standard laboratory coat must be worn. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.[4]

  • Respiratory Protection: If dust formation is unavoidable and engineering controls are insufficient, a particulate respirator (e.g., N95 or P1) may be necessary.

Hygiene Practices:
  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]

  • Do not eat, drink, or smoke in laboratory areas.[4]

  • Contaminated clothing should be removed and washed before reuse.[4]

G Workflow for Safe Handling of CAS 3339-43-3 cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Enter Workspace Weigh Weigh Solid Compound FumeHood->Weigh Begin Experiment Dissolve Prepare Solution Weigh->Dissolve Decontaminate Decontaminate Glassware and Work Surfaces Dissolve->Decontaminate Experiment Complete Waste Dispose of Waste in Designated Containers Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands G Protocol for Dipeptide Synthesis cluster_activation Carboxylic Acid Activation cluster_amine Amine Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification A1 Dissolve Fmoc-AA (1 eq) and HATU (1 eq) in DMF A2 Stir at RT for 10 min A1->A2 C1 Combine Activated Acid and Free Amine at 0°C A2->C1 B1 Suspend Amino Ester HCl (1 eq) in DCM at 0°C B2 Add NMM (2 eq) B1->B2 B2->C1 C2 Warm to RT, Stir 2-4h C1->C2 C3 Monitor by TLC/LC-MS C2->C3 D1 Aqueous Workup (Acid, Base, Brine) C3->D1 Reaction Complete D2 Dry and Concentrate D1->D2 D3 Purify by Chromatography D2->D3

Sources

Application Notes & Protocols: A Guide to the Development of Enantiomerically Pure Drugs Using (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chirality of a drug molecule is a critical determinant of its pharmacological activity, with enantiomers often exhibiting significantly different therapeutic effects and toxicological profiles.[1][2] Consequently, the development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery and is strongly encouraged by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[3][4] This technical guide provides a comprehensive overview of the principles and practices for utilizing chiral building blocks in the synthesis of enantiomerically pure drugs, with a specific focus on the versatile and widely used chiral building block, (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid (Boc-L-phenylalanine). This document will delve into the strategic application of this building block in asymmetric synthesis, provide detailed experimental protocols for its use as a chiral auxiliary, and outline essential analytical techniques for the verification of enantiomeric purity.

The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[5] The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement differs, leading to distinct interactions with chiral biological systems such as enzymes and receptors.[6] This enantioselectivity can result in one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for adverse effects.[7]

The practice of "chiral switching," where a previously marketed racemic mixture (a 50:50 mixture of enantiomers) is replaced by a single, more effective enantiomer, underscores the therapeutic advantages of enantiomerically pure drugs.[7] Regulatory bodies worldwide now emphasize the importance of developing single-enantiomer drugs, requiring thorough characterization of each enantiomer's pharmacological and toxicological properties.[3][8]

(S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic Acid: A Versatile Chiral Building Block

(S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid, commonly known as Boc-L-phenylalanine, is a derivative of the naturally occurring amino acid L-phenylalanine.[9] Amino acids are a prominent part of the "chiral pool," which consists of readily available, enantiomerically pure compounds from natural sources.[10] The tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes this compound an exceptionally useful and versatile chiral building block in organic synthesis for several reasons:

  • Stereochemical Integrity: The chiral center is well-defined and stable under a wide range of reaction conditions, ensuring the transfer of chirality to the target molecule.

  • Ease of Use: The Boc group is easily introduced and can be removed under mild acidic conditions, which are compatible with a variety of other functional groups.

  • Synthetic Versatility: The carboxylic acid moiety can be readily activated to form amide bonds or other functional groups, making it a valuable precursor for a diverse range of pharmaceutical compounds.[9]

Asymmetric Synthesis Utilizing a Chiral Auxiliary: A Practical Workflow

One of the most powerful strategies in asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to a non-chiral substrate to direct a chemical reaction to produce a specific enantiomer of the product.[5][11] The auxiliary is then removed and can often be recovered for reuse.[5]

The following section outlines a general workflow for an asymmetric alkylation reaction using a chiral auxiliary derived from an amino acid, such as L-phenylalanine, to synthesize an enantiomerically enriched carboxylic acid. This approach is widely applicable in the synthesis of various drug candidates.

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Diastereoselective Reaction cluster_cleavage Step 3: Cleavage & Recovery Start Substrate & Chiral Auxiliary Coupling Covalent Coupling Start->Coupling Formation of Chiral Adduct Enolate Enolate Formation Coupling->Enolate Strong Base Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile (R-X) Cleavage Auxiliary Cleavage Alkylation->Cleavage Hydrolysis Product Enantiomerically Pure Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Sources

Application Notes and Protocols for Formulation Studies of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride is an amino acid derivative with potential therapeutic applications. As with any active pharmaceutical ingredient (API), the successful transition from a promising molecule to a viable drug product hinges on robust formulation development. This guide provides a comprehensive overview of the critical formulation studies and protocols tailored to the specific physicochemical characteristics of this compound. The presence of a secondary amine, a carboxylic acid, and its hydrochloride salt form presents unique opportunities and challenges in developing stable, bioavailable, and patient-centric dosage forms.

This document will delve into the essential pre-formulation characterization, strategies for developing both oral solid and liquid dosage forms, and the analytical methodologies required to ensure product quality. The protocols provided are designed to be self-validating, with a focus on understanding the scientific rationale behind each experimental step.

Part 1: Pre-formulation Characterization: The Foundation of Rational Formulation Design

Pre-formulation studies are the cornerstone of effective formulation development, providing critical insights into the intrinsic properties of the API.[1][2] A thorough understanding of these characteristics allows for the logical selection of excipients and manufacturing processes, ultimately minimizing developmental hurdles.[2]

Physicochemical Properties

A comprehensive analysis of the physicochemical properties of this compound is the first step. While specific experimental data for this molecule is not widely published, its structure as an amino acid hydrochloride allows for informed predictions and dictates the necessary analytical investigations.

Table 1: Key Physicochemical Parameters and Their Implications

ParameterAnalytical Technique(s)Expected Properties & Formulation Implications
Molecular Formula & Weight Mass Spectrometry, Elemental AnalysisC7H16ClNO2; 181.66 g/mol .[3] Influences dosing calculations and formulation concentration.
Appearance & Morphology Visual Inspection, MicroscopyLikely a crystalline solid. Particle size and shape will impact flowability and dissolution.
Solubility Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents.[4]As a hydrochloride salt, good aqueous solubility is expected, particularly at acidic pH.[5] Solubility will influence the choice between solid and liquid dosage forms and dissolution medium selection for in vitro testing.[6]
pKa Potentiometric titration, UV-Vis SpectroscopyThe presence of a carboxylic acid and a secondary amine will result in at least two pKa values. These values are critical for predicting solubility at different physiological pHs and for selecting appropriate buffer systems in liquid formulations.
LogP/LogD HPLC, Shake-flask methodWill determine the lipophilicity of the molecule, which influences its permeability and potential for absorption.
Polymorphism Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA)The existence of different crystalline forms can impact stability, solubility, and bioavailability. It is crucial to identify and control the polymorphic form throughout development.[4]
Hygroscopicity Dynamic Vapor Sorption (DVS)Hydrochloride salts can be hygroscopic.[7] The degree of moisture uptake will dictate the need for controlled manufacturing environments and protective packaging.
Solid-State Characterization Workflow

The following diagram outlines a typical workflow for the solid-state characterization of this compound.

API API Sample Microscopy Microscopy (Particle Size/Shape) API->Microscopy XRPD XRPD (Crystallinity/Polymorphism) API->XRPD DSC DSC/TGA (Thermal Properties) API->DSC DVS DVS (Hygroscopicity) API->DVS Solubility Solubility & pKa (Aqueous/Solvent) API->Solubility Report Comprehensive Pre-formulation Report Microscopy->Report XRPD->Report DSC->Report DVS->Report Solubility->Report

Caption: Workflow for API solid-state characterization.

Part 2: Drug-Excipient Compatibility: Ensuring Stability

Drug-excipient compatibility studies are a critical step to select appropriate excipients for a stable dosage form.[8] The secondary amine in this compound is a key functional group that requires careful consideration, as amines can be susceptible to interactions, such as the Maillard reaction with reducing sugars.[8][9][10]

Protocol for Excipient Compatibility Screening

This protocol outlines a systematic approach to screen for potential incompatibilities.

Objective: To evaluate the compatibility of the API with a range of common pharmaceutical excipients under accelerated storage conditions.

Materials:

  • This compound

  • Selected excipients (see Table 2)

  • HPLC-grade solvents

  • Vials

Equipment:

  • HPLC with a suitable detector (e.g., UV or MS)

  • Stability chambers (e.g., 40°C/75% RH)

  • Analytical balance

  • Vortex mixer

Table 2: Suggested Excipients for Compatibility Screening

Excipient CategoryExamplesPotential Interaction Rationale
Diluents/Fillers Microcrystalline Cellulose, Lactose Monohydrate, Dibasic Calcium PhosphateLactose is a reducing sugar and can react with the secondary amine.[9][11]
Binders Povidone, Hydroxypropyl CellulosePotential for peroxide impurities in povidone to cause oxidation.[8]
Disintegrants Croscarmellose Sodium, Sodium Starch GlycolateGenerally inert, but their impact on micro-environmental pH should be assessed.
Lubricants Magnesium Stearate, Stearic AcidPotential for interaction with the amine group.
Glidants Colloidal Silicon DioxideGenerally inert.

Procedure:

  • Preparation of Binary Mixtures: Prepare 1:1 (w/w) mixtures of the API and each selected excipient. Also, prepare a sample of the pure API as a control.

  • Sample Storage: Place the binary mixtures and the API control in separate open and closed vials. Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).[8]

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the binary mixtures to the API control. Look for:

    • A significant decrease in the peak area of the API.

    • The appearance of new degradation peaks.

    • Changes in physical appearance (e.g., color change, clumping).

Logic Diagram for Compatibility Assessment

Start Start: Select Excipients Prepare Prepare Binary Mixtures (1:1) Start->Prepare Store Store at Accelerated Conditions (e.g., 40°C/75% RH) Prepare->Store Analyze Analyze by HPLC at T=0, 2, 4 weeks Store->Analyze Evaluate Evaluate Data: Assay & Impurities Analyze->Evaluate Compatible Excipient is Compatible Evaluate->Compatible No significant change Incompatible Excipient is Incompatible Evaluate->Incompatible Degradation or Interaction

Caption: Decision workflow for excipient compatibility.

Part 3: Formulation Development Strategies

Based on the pre-formulation data, appropriate dosage forms can be developed. For a water-soluble amino acid hydrochloride, both oral solid and oral liquid formulations are viable options.

Oral Solid Dosage Form Development

For low-dose APIs, achieving content uniformity is a primary challenge.[12][13]

3.1.1 Formulation Approaches for Low-Dose Solid Forms

  • Direct Compression: This is the simplest and most cost-effective method. However, it requires excipients with good flowability and compressibility. For low-dose drugs, a suitable filler-binder is crucial to ensure a homogenous mixture.

  • Wet Granulation: This process can improve the flowability and content uniformity of the powder blend.[6] It involves adding a liquid binder to the powder mixture, followed by drying and milling.

  • Dry Granulation (Roller Compaction): This method is suitable for moisture-sensitive APIs. It involves compacting the powder blend into ribbons, which are then milled into granules.

3.1.2 Protocol: Development of a Low-Dose Tablet by Wet Granulation

Objective: To formulate a tablet with a low dose of this compound with acceptable content uniformity and dissolution.

Materials:

  • API

  • Lactose Monohydrate (non-reactive filler)

  • Microcrystalline Cellulose (filler-binder)

  • Povidone K30 (binder)

  • Croscarmellose Sodium (disintegrant)

  • Magnesium Stearate (lubricant)

  • Purified Water (granulating fluid)

Procedure:

  • Blending: Mix the API, Lactose Monohydrate, Microcrystalline Cellulose, and Croscarmellose Sodium (intra-granular portion) in a high-shear granulator.

  • Granulation: Prepare a binder solution of Povidone K30 in purified water. Slowly add the binder solution to the powder blend while mixing to form granules of appropriate consistency.

  • Drying: Dry the wet granules in a fluid bed dryer to a target loss on drying (LOD) of 1-2%.

  • Milling: Mill the dried granules to achieve a uniform particle size distribution.

  • Final Blending: Add the extra-granular Croscarmellose Sodium and blend. Then, add Magnesium Stearate and blend for a short period (e.g., 3-5 minutes).

  • Compression: Compress the final blend into tablets using a rotary tablet press.

  • Evaluation: Test the tablets for weight variation, hardness, friability, disintegration time, content uniformity, and dissolution.

Oral Liquid Formulation Development

Oral solutions are an attractive option for pediatric or geriatric populations and can offer faster onset of action.

3.2.1 Key Considerations for Oral Solutions

  • Solubility and Stability: The hydrochloride salt form should ensure adequate aqueous solubility.[14] However, the chemical stability of the API in an aqueous environment over the desired shelf life must be thoroughly evaluated.[14]

  • Taste Masking: Amino acid derivatives can have an unpleasant taste. Taste-masking strategies using sweeteners (e.g., sucralose, aspartame) and flavors will be necessary for patient compliance.[15]

  • Preservative System: An effective preservative system (e.g., parabens, sodium benzoate) is required to prevent microbial growth in multi-dose formulations.

  • pH and Buffering: The pH of the formulation should be optimized for API stability and solubility. A suitable buffer system (e.g., citrate, phosphate) may be required to maintain the target pH.

Lyophilization for Enhanced Stability

For APIs that are unstable in an aqueous solution, lyophilization (freeze-drying) can be employed to create a stable solid that can be reconstituted before use.[16][17][18] This is particularly relevant for parenteral formulations.

3.3.1 Principles of Lyophilization Formulation

  • Cryoprotectants/Lyoprotectants: These excipients (e.g., mannitol, sucrose, trehalose) are added to protect the API from the stresses of freezing and drying. Amino acids like glycine and arginine have also been used as stabilizers.[19][20]

  • Bulking Agents: These are used to ensure the formation of a pharmaceutically elegant cake structure. Mannitol is a common choice.[17]

Part 4: Analytical Methodologies

Robust analytical methods are essential for the quantitative and qualitative evaluation of the API and the formulated drug product.

Table 3: Key Analytical Methods for Formulation Development

Analytical MethodApplication
High-Performance Liquid Chromatography (HPLC) Assay, impurity profiling, content uniformity, and dissolution testing. A stability-indicating method must be developed and validated.[10]
UV-Visible Spectroscopy Can be used for dissolution testing and concentration determination if the API has a suitable chromophore and there is no interference from excipients.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown degradation products and for quantitative analysis in biological matrices.[21]
Karl Fischer Titration Determination of water content in the API and finished product.
Dissolution Apparatus (USP I/II) To assess the in vitro release of the drug from the solid dosage form.

Conclusion

The formulation of this compound requires a systematic and science-driven approach. This guide has outlined the essential pre-formulation studies, compatibility screening, and formulation strategies for both oral solid and liquid dosage forms. By carefully characterizing the API and understanding the rationale behind excipient selection and process design, researchers can successfully develop stable, effective, and high-quality pharmaceutical products. The provided protocols serve as a starting point for these development activities, and should be adapted and expanded based on experimental findings.

References

  • PubChem. Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester, (2S,3S)-. National Center for Biotechnology Information. [Link]

  • PubMed. Inhibitory mechanisms of 3-methyl pentanoic acid combined with 2-methyl butyric acid and 3-hepten-2-one on Bacillus and their application in Lanzhou lily preservation. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Google Patents. Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid.
  • National Institutes of Health. Pre-Formulation Studies: Physicochemical Characteristics and In Vitro Release Kinetics of Insulin from Selected Hydrogels. [Link]

  • National Institutes of Health. The Manufacture of Low-Dose Oral Solid Dosage Form to Support Early Clinical Studies Using an Automated Micro-Filing System. [Link]

  • ResearchGate. The Application of Amino Acids in Freeze Dried Protein Formulations. [Link]

  • ResearchGate. Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. [Link]

  • Springer. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • ResearchGate. Preformulation Studies of Rapid Dissolving Films Containing Granisetron Hydrochloride. [Link]

  • National Institutes of Health. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization. [Link]

  • Veeprho. Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. [Link]

  • Colorcon. Low Dose Medicine Formulation Strategies for Pharmaceutical Development. [Link]

  • nextaro. Which active ingredients are lyophilized?. [Link]

  • Fisher Scientific. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • National Institutes of Health. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. [Link]

  • Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. [Link]

  • MDPI. Advancements in Pharmaceutical Lyophilization: Integrating QbD, AI, and Novel Formulation Strategies for Next-Generation Biopharmaceuticals. [Link]

  • Pharmaoffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Ascendia Pharma. Oral Liquid Formulation: Development Challenges & Solutions. [Link]

  • MDPI. Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. [Link]

  • Google Patents.

Sources

Navigating the Synthesis and Handling of N-methyl-L-isoleucine methyl ester hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N-methyl-L-isoleucine methyl ester hydrochloride is a specialized amino acid derivative that serves as a crucial building block in the fields of pharmaceutical chemistry and biochemical research. Its unique N-methylated backbone and esterified carboxyl group offer enhanced solubility and stability, making it a valuable component in the synthesis of complex peptides and other bioactive molecules.[1] This guide provides a comprehensive overview of the safety precautions, handling protocols, and common applications of this compound, designed to ensure its safe and effective use in the laboratory.

Compound Profile and Physicochemical Properties

N-methyl-L-isoleucine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of N-methylated L-isoleucine. The presence of the N-methyl group can impart unique conformational constraints and metabolic stability to peptides, making it a point of interest in drug design.

Table 1: Physicochemical Properties of N-methyl-L-isoleucine methyl ester hydrochloride

PropertyValueSource
CAS Number 3339-43-3Chem-Impex
Molecular Formula C₈H₁₇NO₂·HClChem-Impex
Molecular Weight 195.69 g/mol Chem-Impex
Appearance White solidChem-Impex
Purity ≥ 98% (HPLC)Chem-Impex
Optical Rotation [a]D²⁰ = +42.8 ± 2º (c=1 in EtOH)Chem-Impex
Storage Conditions Store at 0-8 °CChem-Impex

Material Safety Data Sheet (MSDS) and Hazard Analysis

General Safety Precautions:

Based on data for L-isoleucine methyl ester hydrochloride, the N-methylated analog is presumed to have low acute toxicity. However, it may cause mild irritation upon contact with the skin, eyes, and respiratory tract.[2][3] Prolonged or repeated exposure could lead to sensitization.[3] There is no evidence to suggest that the parent compound is carcinogenic.[3]

Table 2: Hazard Identification and Recommended Precautions (Inferred)

HazardDescriptionRecommended Precautions
Skin Contact May cause mild irritation.[2][3]Wear nitrile rubber gloves and a lab coat. In case of contact, wash the affected area with plenty of water.
Eye Contact May cause irritation.[2]Wear safety glasses with side shields or goggles. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]
Inhalation Inhalation of dust may cause respiratory tract irritation.[2][3]Work in a well-ventilated area or use a fume hood. Avoid generating dust. If inhaled, move to fresh air.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when handling. If ingested, wash out the mouth with water and seek medical attention.

Incompatibilities: This compound is incompatible with strong bases and oxidizing agents, which could lead to degradation or hazardous reactions.[3]

Protocols for Safe Handling, Storage, and Disposal

Adherence to standard laboratory safety protocols is paramount when working with N-methyl-L-isoleucine methyl ester hydrochloride.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Nitrile Gloves goggles Safety Goggles researcher Researcher handling Handling Chemical researcher->handling Enters Lab handling->lab_coat Wears handling->gloves Wears handling->goggles Wears SPPS_Cycle start Resin-Bound Peptide deprotection N-terminal Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate N-methyl-L-isoleucine methyl ester hydrochloride activation->coupling wash2 Wash coupling->wash2 end Elongated Peptide wash2->end

Caption: A simplified workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Conclusion

N-methyl-L-isoleucine methyl ester hydrochloride is a valuable reagent for researchers engaged in peptide synthesis and drug development. While a specific, comprehensive MSDS is not widely available, a thorough understanding of the handling precautions for similar amino acid derivatives allows for its safe and effective use. By adhering to the protocols outlined in this guide, researchers can confidently incorporate this building block into their synthetic workflows while maintaining a high standard of laboratory safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Isoleucine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a novel research compound with limited publicly available data. This guide is structured around established principles of amino acid and hydrochloride salt chemistry to provide a robust framework for troubleshooting. The parent amino acid, L-isoleucine, is used as a proxy for specific examples where applicable.

Introduction

Welcome to the technical support guide for this compound. As a substituted amino acid hydrochloride, its solubility behavior is governed by factors such as pH, temperature, solvent choice, and the presence of other ions. This guide is designed to provide you with the foundational knowledge and practical steps to overcome common solubility challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: As a hydrochloride salt of an amino acid, the compound is expected to be more water-soluble than its free base form, especially in acidic to neutral conditions. Salt formation increases the polarity of the molecule, enhancing its interaction with water.[1] For context, the related amino acid L-isoleucine has a water solubility of approximately 41.2 g/L at 25°C. However, the N-methylation and methyl group on the beta-carbon may slightly increase its hydrophobicity compared to isoleucine.

Q2: How does pH fundamentally affect the solubility of this compound?

A2: The solubility of amino acids and their salts is highly dependent on pH.[2][3] The molecule has two ionizable groups: the carboxylic acid group and the secondary amino group.

  • At low pH (e.g., pH 1-2): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH2+). The molecule carries a net positive charge, which generally promotes high solubility in water.

  • Near the isoelectric point (pI): The compound exists as a zwitterion, with a protonated amino group (-NH2+) and a deprotonated carboxyl group (-COO-). At the pI, the net charge is zero, and intermolecular electrostatic attractions are maximized, leading to the lowest aqueous solubility.[4]

  • At high pH (e.g., pH >10): The amino group is deprotonated (-NH-) and the carboxylic acid is deprotonated (-COO-). The molecule carries a net negative charge, which again tends to increase water solubility.[5]

Q3: Can I dissolve this compound in organic solvents?

A3: Generally, amino acid hydrochlorides have limited solubility in non-polar organic solvents. However, they can be soluble in polar organic solvents.[1] L-isoleucine, for example, is sparingly soluble in hot alcohol and practically insoluble in ethanol (95%) and ether.[6][7] Formic acid is a good solvent for L-isoleucine.[6] For this compound, polar protic solvents like methanol or ethanol may be viable, but empirical testing is required.

Q4: What is the "common ion effect" and how can it impact my experiment?

A4: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[8][9] In this case, the compound is a hydrochloride (Cl-) salt. If you try to dissolve it in a buffer that contains a high concentration of chloride ions (e.g., a high molarity HCl solution or a phosphate-buffered saline with NaCl), the solubility of your compound may be significantly reduced.[10][11][12] This is due to Le Châtelier's principle, where the excess Cl- ions in the solvent shift the dissolution equilibrium to the left, favoring the solid, undissolved state.[8][9]

Troubleshooting Guide: Common Solubility Issues

Issue 1: The compound is not dissolving in my aqueous buffer.

Your first attempt to dissolve a weighed amount of the compound in a standard aqueous buffer (e.g., PBS pH 7.4) results in a cloudy suspension or visible particulate matter.

This is the most common issue and is typically related to concentration, pH, or dissolution kinetics. The following workflow will help you systematically identify and solve the problem.

Troubleshooting Precipitation Events

Parameter Effect on Solubility Recommended Action
pH Lowest at the isoelectric point (pI), higher at acidic and basic extremes. [5][13]Adjust pH away from the pI. For a hydrochloride salt, starting with acidic pH is often effective.
Temperature Solubility generally increases with temperature.Apply gentle heat (e.g., 37-50°C). Caution: Verify compound stability first.
Ionic Strength Can cause "salting-in" (increased solubility) or "salting-out" (decreased solubility). [14]Test different buffer concentrations. Avoid buffers with high Cl- concentration. [11]
Solvent Highly soluble in polar protic solvents; poorly soluble in non-polar solvents.Use water as the primary solvent. Consider co-solvents like DMSO, DMF, or ethanol if aqueous solubility is insufficient. [15]
Physical Agitation Increases the rate of dissolution. [16]Use vortexing, stirring, or sonication to expedite the process. [16]

Advanced Strategies & Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution

This protocol is based on the principle of pH-dependent solubility.

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Initial Solvation: Add a volume of high-purity water that is less than your final target volume (e.g., add 700 µL for a final volume of 1 mL).

  • pH Adjustment for Solubilization: While stirring, add 1 M HCl dropwise until the compound fully dissolves. The solution should be clear. This ensures the molecule is in its highly soluble, fully protonated cationic form.

  • Final Volume Adjustment: Once dissolved, add high-purity water to reach the final desired concentration and volume.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C. Before use, thaw and vortex to ensure homogeneity.

Protocol 2: Using Co-solvents for Poorly Soluble Batches

If a particular lot of the compound proves difficult to dissolve in aqueous solutions even with pH adjustment, a co-solvent system can be employed.

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and miscibility with water.

  • Prepare Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM).

  • Dilution into Aqueous Media: To prepare your working solution, add the DMSO stock to your aqueous buffer drop-by-drop while vortexing vigorously. This technique helps prevent localized high concentrations that can cause precipitation.

  • Final Co-solvent Concentration: Ensure the final percentage of the organic co-solvent in your experiment is low (typically <1%, ideally <0.1%) to avoid off-target effects on your biological system. Always run a vehicle control with the same final concentration of the co-solvent.

References

  • Vertex AI Search. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Japanese Pharmacopoeia. (n.d.). L-Isoleucine.
  • Chemistry LibreTexts. (2023, July 12). Common-Ion Effect in Solubility Equilibria.
  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids.
  • National Center for Biotechnology Information. (n.d.). L-Isoleucine. PubChem Compound Summary for CID 6306.
  • Gray, V. (2022, November 4). Dissolution Method Troubleshooting. Dissolution Technologies.
  • Zhang, Y., et al. (2018, June 23).
  • CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts.
  • ResearchGate. (2025, August 7).
  • The Chemistry Student. (2023, October 1). How does pH Affect Amino Acids? [Video]. YouTube.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • Sigma-Aldrich. (n.d.). L-Isoleucine, from non-animal source.
  • Wikipedia. (n.d.). Histamine.
  • Studylib. (n.d.).
  • Quora. (2014, November 24).
  • Ferreira, L. A., et al. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
  • Wikipedia. (n.d.). Common-ion effect.
  • Trevino, S. R., et al. (n.d.). Amino acid contribution to protein solubility.
  • Allied Academies. (2012, November 15). Novel techniques for solubility, dissolution rate and bioavailability enhancement of class II and IV drugs.
  • ChemicalBook. (2025, December 31). L-Isoleucine.
  • Wikipedia. (n.d.). Amino acid.
  • Thorat, Y. S., et al. (2024, November 30). Solubility enhancement techniques- a review on conventional and novel approaches.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • The Organic Chemistry Tutor. (2019, February 22). Common Ion Effect on Solubility Of Ionic Salts [Video]. YouTube.
  • Lund University Publications. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for N-methyl-L-isoleucine methyl ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of N-methyl-L-isoleucine methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their work. N-methyl-L-isoleucine methyl ester HCl is a valuable intermediate in peptide synthesis and pharmaceutical development, where its incorporation can enhance metabolic stability and membrane permeability.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with its synthesis.

Synthetic Workflow Overview

The preparation of N-methyl-L-isoleucine methyl ester HCl is typically a two-step process starting from L-isoleucine. First, the carboxylic acid is esterified to form the methyl ester hydrochloride. Second, the primary amine is selectively methylated. Each step has critical parameters that must be controlled to ensure high yield and purity.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation cluster_2 Step 3: Final Salt Formation A L-Isoleucine B L-Isoleucine Methyl Ester HCl A->B  MeOH, TMSCl (in situ HCl generation)   C N-methyl-L-isoleucine methyl ester B->C  Reductive Amination or Direct Alkylation   D N-methyl-L-isoleucine methyl ester HCl C->D  HCl in Ether/Dioxane  

Caption: Overall synthesis pathway for N-methyl-L-isoleucine methyl ester HCl.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

❓ Question: My initial esterification of L-isoleucine is incomplete, resulting in low yields. How can I drive the reaction to completion?

Answer: This is a common issue often related to catalyst generation and reaction equilibrium. The esterification is an acid-catalyzed equilibrium reaction. To improve yields, you must address the following:

  • Cause 1: Water in the Reaction System: The presence of water will hydrolyze the generated ester back to the carboxylic acid and inhibit the in situ generation of HCl from trimethylchlorosilane (TMSCl).

    • Solution: Ensure you are using anhydrous methanol. If necessary, distill the methanol over magnesium turnings or use a freshly opened bottle of anhydrous solvent.

  • Cause 2: Insufficient Acid Catalyst: TMSCl reacts with methanol to generate the HCl catalyst.[3] If too little TMSCl is used, the catalytic concentration will be insufficient to drive the reaction forward effectively.

    • Solution: Use at least 2.0 equivalents of freshly distilled TMSCl relative to the L-isoleucine.[4] For amino acids with poor solubility, extending the reaction time to 24 hours can also be beneficial.[4]

  • Cause 3: Poor Solubility: L-isoleucine has limited solubility in methanol, which can slow the reaction rate.

    • Solution: While stirring at room temperature is standard, gentle warming to 30-40°C can improve solubility and reaction kinetics. However, be cautious, as higher temperatures can increase the risk of side reactions. Ensure vigorous stirring to maintain a well-mixed suspension.

❓ Question: During the N-methylation step, I'm observing multiple spots on my TLC plate, including a polar baseline spot. What are these byproducts and how can I prevent them?

Answer: The formation of multiple products during N-methylation typically points to over-alkylation or side reactions with the methylating agent.

  • Probable Cause: Over-methylation: The most common byproduct is the quaternary ammonium salt, formed by the addition of a second methyl group to the desired N-methyl secondary amine. This species is highly polar and will often remain at the baseline on a TLC plate.

    • Mechanism: The N-methylated product is still nucleophilic and can compete with the starting primary amine for the methylating agent (e.g., methyl iodide).

    • Solution:

      • Control Stoichiometry: Carefully control the stoichiometry of your methylating agent. Use a slight excess (1.1-1.2 equivalents) rather than a large one.

      • Slow Addition: Add the methylating agent dropwise at a low temperature (e.g., 0°C) to maintain a low instantaneous concentration, which disfavors the second methylation event.

      • Choice of Methylating Agent: While potent, agents like methyl triflate can be aggressive.[5] Consider using dimethyl sulfate or methyl iodide, which offer a more controlled reaction.

  • Probable Cause: Base-Induced Side Reactions: If using a strong base, it can promote other reactions. For instance, prolonged exposure to strong bases can lead to racemization at the alpha-carbon.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of simpler tertiary amines like triethylamine. This minimizes the base's ability to compete as a nucleophile.

❓ Question: My final product, N-methyl-L-isoleucine methyl ester HCl, is isolating as a persistent oil instead of a crystalline solid. What steps can I take to induce crystallization?

Answer: The hydrochloride salt of this compound should be a white crystalline solid.[3] An oily product indicates the presence of impurities that are disrupting the formation of a stable crystal lattice.

  • Cause 1: Residual Solvent: Trace amounts of reaction solvents (e.g., methanol, DMF) or workup solvents can act as an impurity.

    • Solution: Ensure the product is thoroughly dried under high vacuum for several hours. Co-evaporation with a solvent in which the impurities are soluble but the product is not (like dichloromethane or toluene) can help remove stubborn traces.

  • Cause 2: Chemical Impurities: Unreacted starting material, over-methylated byproduct, or other impurities are present.

    • Solution 1 (Trituration): Dissolve the oil in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane). Add a non-polar "anti-solvent" (e.g., cold diethyl ether or hexane) dropwise with vigorous stirring. The desired product should precipitate as a solid. This process washes away more soluble impurities.[3]

    • Solution 2 (Purification of the Free Base): If trituration fails, it's best to purify the N-methylated free base before converting it to the HCl salt. Neutralize the crude product, extract it into an organic solvent, dry it, and purify it by flash column chromatography. Once you have the pure free base, dissolve it in a minimal amount of anhydrous solvent (like diethyl ether) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the pure hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: Which method is recommended for the initial esterification: TMSCl/Methanol or Thionyl Chloride/Methanol? Both methods are effective. The TMSCl/Methanol system is often preferred for its operational simplicity and milder room-temperature conditions.[4] The thionyl chloride method requires careful temperature control (maintaining -5 to 0°C during addition) to manage the exothermic reaction and is more hazardous.[6] For general lab-scale synthesis, the TMSCl method provides comparable or higher yields with fewer safety and handling concerns.[4][6]

Q2: How should I monitor the progress of the reactions? Thin-Layer Chromatography (TLC) is the most straightforward method.[3][4]

  • For Esterification: Use a mobile phase like Ethyl Acetate/Methanol (e.g., 9:1). The starting L-isoleucine will be a polar spot at the baseline, while the product ester will have a higher Rf value. The reaction is complete when the L-isoleucine spot is no longer visible.

  • For N-methylation: Use a mobile phase like Hexane/Ethyl Acetate (e.g., 7:3 or 1:1). The N-methylated product will have a slightly higher Rf than the starting L-isoleucine methyl ester. A ninhydrin stain is very effective here; the starting primary amine will stain strongly (e.g., dark purple), while the product secondary amine will stain differently (e.g., yellow/orange).

Q3: Is there a risk of racemization, and how can I check for it? Racemization is a potential concern, especially under harsh acidic or basic conditions or elevated temperatures.[6]

  • Minimization: Perform reactions at the lowest effective temperature. Avoid prolonged exposure to strong bases during the N-methylation step.

  • Detection: The most reliable way to check for enantiomeric purity is through chiral HPLC analysis. Alternatively, measuring the specific rotation of the final product and comparing it to the literature value can provide a good indication of optical purity.

Q4: What are the proper storage conditions for N-methyl-L-isoleucine methyl ester HCl? The hydrochloride salt is significantly more stable than its free base form.[7] However, it can be hygroscopic and air-sensitive.[8] It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place (<15°C is recommended).

Optimized Experimental Protocols
Protocol 1: Esterification of L-Isoleucine via TMSCl/Methanol

This protocol is adapted from a general procedure for amino acid esterification.[4]

  • To a round-bottom flask equipped with a magnetic stir bar and a drying tube, add L-isoleucine (1.0 eq).

  • Suspend the amino acid in anhydrous methanol (approx. 10 mL per 10 mmol of amino acid).

  • Cool the suspension in an ice bath (0°C).

  • Slowly add freshly distilled trimethylchlorosilane (TMSCl, 2.0 eq) to the stirred suspension. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • The resulting white solid is L-isoleucine methyl ester hydrochloride, which can be used in the next step, often without further purification. A trituration with cold diethyl ether can be performed to remove any non-polar impurities.

Protocol 2: Reductive Amination for N-methylation

This is a representative protocol; specific conditions may need optimization.

  • Dissolve L-isoleucine methyl ester hydrochloride (1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane.

  • Add a base such as sodium acetate or DIPEA to neutralize the HCl salt.

  • Add paraformaldehyde (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the intermediate imine/oxazolidinone.

  • Cool the reaction to 0°C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.2 eq) or sodium triacetoxyborohydride (STAB), in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water or a dilute acid solution.

  • Perform an aqueous workup to isolate the crude N-methyl-L-isoleucine methyl ester (free base).

  • Purify the free base via column chromatography if necessary.

  • Dissolve the purified free base in anhydrous diethyl ether and add a 1M solution of HCl in diethyl ether (1.0 eq) to precipitate the final hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Troubleshooting Flowchart: Incomplete N-Methylation

G Start Problem: Incomplete N-Methylation (TLC shows starting material) Check_Reagents Are reagents (methylating agent, base) fresh and anhydrous? Start->Check_Reagents Reagent_No Replace with fresh, anhydrous reagents. Check_Reagents->Reagent_No No Check_Stoich Is stoichiometry correct? (e.g., 1.1-1.2 eq MeI) Check_Reagents->Check_Stoich Yes Reagent_No->Check_Stoich Stoich_No Adjust stoichiometry and repeat. Check_Stoich->Stoich_No No Check_Temp Is reaction temperature adequate? Check_Stoich->Check_Temp Yes Stoich_No->Check_Temp Temp_No Slightly increase temperature (e.g., from RT to 40°C). Monitor for side products. Check_Temp->Temp_No No Check_Time Has reaction run long enough? Check_Temp->Check_Time Yes Temp_No->Check_Time Time_No Extend reaction time. Continue monitoring by TLC. Check_Time->Time_No No Success Problem Resolved Check_Time->Success Yes Time_No->Success

Caption: A logical flowchart for troubleshooting an incomplete N-methylation reaction.

Summary of Key Reaction Parameters
StepKey ReagentsEquivalents (vs. Amino Acid)SolventTemperatureTypical Time
Esterification L-Isoleucine, TMSCl1.0, 2.0Anhydrous Methanol0°C to RT12-24 h
N-Methylation L-Ile-OMe, MeI, DIPEA1.0, 1.1-1.2, 1.5DMF or Acetonitrile0°C to RT4-12 h
Salt Formation N-Me-L-Ile-OMe, HCl1.0, 1.0Anhydrous Ether/Dioxane0°C to RT< 1 h
References
  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents.
  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem - NIH. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. Available at: [Link]

  • What is the alternate process for preparing ester hydrochloride? - ResearchGate. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. Available at: [Link]

  • N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. Available at: [Link]

  • EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents.
  • US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. Available at: [Link]

  • An Efficient and Practical N-Methylation of Amino Acid Derivatives - ResearchGate. Available at: [Link]

  • Esterification/Amidation Problems : r/Chempros - Reddit. Available at: [Link]

Sources

Technical Support Center: Synthesis of Derivatives from 3-Amino-5-mercapto-1,2,4-triazole (CAS 3339-43-3)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 3-Amino-5-mercapto-1,2,4-triazole (AMT), CAS 3339-43-3. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered when synthesizing derivatives from this versatile heterocyclic building block. Our goal is to move beyond simple protocols and explain the chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

AMT is a valuable precursor due to its bifunctional nature, possessing both a nucleophilic amino group and a highly reactive thiol group.[1] However, this same feature is the primary source of synthetic challenges, leading to issues with regioselectivity and competing side reactions. This guide addresses the most common questions our team encounters.

Frequently Asked Questions & Troubleshooting Guides

Question 1: Why is my reaction yield consistently low, and my TLC shows multiple products?

This is the most common issue researchers face and it almost always stems from a lack of control over the regioselectivity of the reaction. The AMT molecule has multiple nucleophilic sites, primarily the exocyclic sulfur (thiol) and nitrogen (amino) atoms. Without precise control of reaction conditions, an electrophile (e.g., an alkyl halide) can react at either site, leading to a mixture of S-substituted and N-substituted isomers, thus lowering the yield of your desired product.

Core Causality: Acidity and Nucleophilicity

The key to controlling the reaction lies in understanding the difference in acidity between the thiol (-SH) and the amino (-NH2) groups. The thiol proton is significantly more acidic than the protons on the amino group.

  • S-Alkylation/S-Acylation: In the presence of a mild or moderate base, the thiol group is preferentially deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This anion is a soft nucleophile and will readily attack soft electrophiles.

  • N-Alkylation/N-Acylation: The amino group is a harder nucleophile and is less acidic. While it can react directly, forcing the reaction towards exclusive N-substitution is more challenging and can require stronger bases or different strategies.

A secondary, but significant, cause of low yield is the oxidative dimerization of the thiol.

dot digraph "Competing_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes AMT [label="AMT\n(CAS 3339-43-3)", fillcolor="#F1F3F4"]; Electrophile [label="Electrophile\n(e.g., R-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Base_Weak [label="Mild Base\n(e.g., K₂CO₃, Et₃N)", shape=cds, style=filled, fillcolor="#FBBC05"]; Base_Strong [label="Strong Base\n(e.g., NaH)", shape=cds, style=filled, fillcolor="#EA4335"]; Oxygen [label="Air (O₂)\n[Metal Catalyst]", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

S_Product [label="Desired Product\n(S-Substituted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Product [label="Side Product\n(N-Substituted)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="Side Product\n(Disulfide Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for routing p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

// Edges AMT -> p1 [arrowhead=none]; p1 -> S_Product [label=" Favored Pathway\n(Thiolate intermediate)"]; p1 -> N_Product [label=" Competing Pathway"];

Electrophile -> p1; Base_Weak -> S_Product [label=" Promotes\nS-Alkylation"]; Base_Strong -> N_Product [label=" May Promote\nN-Alkylation"];

AMT -> p2 [arrowhead=none]; p2 -> Dimer [label=" Oxidation"]; Oxygen -> p2; } caption: Competing reaction pathways from AMT.

Troubleshooting Protocol 1: Achieving Regiocontrol

To gain control over your reaction, you must tailor your conditions to favor one nucleophile over the other.

Objective: Selective S-Alkylation (Most Common)

  • Base Selection: Use a mild to moderate base. The goal is to deprotonate the thiol without significantly affecting the amino group.

  • Solvent Choice: Employ a polar aprotic solvent like DMF or Acetone. These solvents effectively solvate the cation of the base but do not protonate the highly reactive thiolate intermediate.

  • Procedure:

    • Dissolve AMT in your chosen solvent (e.g., Acetone).

    • Add 1.1 equivalents of a powdered, anhydrous base (e.g., K₂CO₃).

    • Stir the suspension at room temperature for 30-60 minutes to allow for complete formation of the thiolate.

    • Add your electrophile (1.0 equivalent) dropwise or in portions.

    • Monitor the reaction by TLC until the starting material is consumed.

BaseSolventTypical OutcomeRationale
K₂CO₃, Cs₂CO₃Acetone, DMFHigh S-selectivityMild base, selectively deprotonates the more acidic thiol.
Triethylamine (Et₃N)Ethanol, CH₂Cl₂Good S-selectivityOrganic base, generally favors S-alkylation due to lower basicity.[2][3]
NaOH, KOHEthanol, WaterGood S-selectivityStrong bases that ensure complete thiolate formation.[4]
NaHTHF, DMFMixture, potential for N-alkylationVery strong base that can deprotonate both N and S sites, leading to poor selectivity.
Question 2: My product appears clean by NMR, but my mass spectrometry results show a peak at double the expected mass. What is happening?

This is a classic sign of oxidative dimerization. The thiol group (-SH) on your starting material or product is susceptible to oxidation, which couples two molecules together via a disulfide bridge (-S-S-).[5] This is particularly common if reactions are run open to the air for extended periods or if trace metal catalysts are present.[6]

Mechanism of Oxidation The oxidation process is often initiated by the formation of a thiolate anion (R-S⁻), which is the same intermediate desired for S-alkylation. This anion can then undergo a series of steps, often catalyzed by trace metals and oxygen, to form the disulfide.[7][8][9]

Troubleshooting Protocol 2: Preventing Oxidative Dimerization

Preventing oxidation requires removing the key ingredient: atmospheric oxygen.

  • Inert Atmosphere: Always run reactions involving free thiols under an inert atmosphere. This is the most critical control parameter.

    • Setup: Use a two- or three-neck flask equipped with a condenser/inlet adapter.

    • Procedure: Assemble your glassware, then flush the system with dry Nitrogen (N₂) or Argon (Ar) for 10-15 minutes before adding reagents. Maintain a slight positive pressure (e.g., using a balloon or bubbler) throughout the reaction.

  • Degas Solvents: Solvents can have a significant amount of dissolved oxygen.

    • Procedure: Before use, degas your reaction solvent by bubbling N₂ or Ar gas through it for 20-30 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.

  • Chelating Agents: If you suspect metal-catalyzed oxidation, add a small amount of a chelating agent.

    • Procedure: Add 1-2 mol% of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to sequester trace metal ions that can catalyze the oxidation.[6]

  • Reversing Dimerization: If you have already formed the dimer, it can often be cleaved back to the thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by purification.[10]

dot digraph "Oxidation_Prevention" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start:\nReaction Setup", shape=invhouse, fillcolor="#34A853"]; Inert [label="Flush Apparatus with N₂/Ar\n(10-15 min)"]; Solvent [label="Use Degassed Solvents"]; Chelate [label="Optional:\nAdd EDTA (1-2 mol%)"]; Reagents [label="Add Reagents & Run Reaction\nUnder Positive N₂/Ar Pressure"]; Workup [label="Workup & Purification", shape=house, fillcolor="#34A853"];

// Workflow Start -> Inert [label=" Step 1"]; Inert -> Solvent [label=" Step 2"]; Solvent -> Chelate [label=" Step 3"]; Chelate -> Reagents [label=" Step 4"]; Reagents -> Workup [label=" Step 5"]; } caption: Experimental workflow to prevent oxidation.

Question 3: I am trying to make a Schiff base with an aldehyde, but the reaction is slow and incomplete. How can I improve this?

Schiff base formation is a reversible condensation reaction between the primary amino group of AMT and an aldehyde or ketone.[11][12] The reaction proceeds through a carbinolamine intermediate, which then eliminates water to form the imine (C=N) bond.[13] Several factors can lead to poor performance.

Core Causality: Reaction Equilibrium and Catalysis

  • Equilibrium: The reaction is an equilibrium. As water is produced, it can hydrolyze the imine product, pushing the reaction back towards the starting materials.[13] To achieve high conversion, this water must be removed.

  • pH Control: The reaction is typically catalyzed by acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt (R-NH₃⁺), shutting down the reaction. The optimal pH is therefore a delicate balance, usually in the mildly acidic range of 4-5.[13][14]

Troubleshooting Protocol 3: Optimizing Schiff Base Synthesis

  • Water Removal (Azeotropic Distillation):

    • Setup: Use a Dean-Stark apparatus with a reflux condenser.

    • Solvent: Choose a solvent that forms an azeotrope with water, such as toluene or benzene.

    • Procedure: Set up the reaction in the flask with the Dean-Stark trap filled with the same solvent. As the reaction refluxes, the water/solvent azeotrope will distill into the trap, where the denser water will separate and be collected, while the solvent overflows back into the reaction flask, effectively driving the equilibrium forward.[13][14]

  • Water Removal (Drying Agents):

    • For smaller scale or lower temperature reactions, add a chemical drying agent directly to the mixture.

    • Reagents: Use anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).

    • Caution: Ensure the drying agent is inert to your reactants and products.

  • Catalyst Optimization:

    • Procedure: Add a catalytic amount (1-5 mol%) of a mild acid to the reaction mixture. Glacial acetic acid is a common and effective choice.[14][15]

    • Monitoring: If possible, monitor the pH of the reaction mixture to ensure it remains in the optimal 4-6 range.[14]

Question 4: How can I separate the N-substituted and S-substituted isomers?

Separating regioisomers is a significant purification challenge because they have the same molecular weight and often similar polarities. Standard column chromatography may not be sufficient.

Troubleshooting Protocol 4: Isomer Separation Strategies

  • Fractional Crystallization: This classical technique relies on small differences in the solubility of the isomers in a given solvent system.[16]

    • Solvent Screening: The key is to find a solvent (or solvent mixture) in which one isomer is significantly less soluble than the other, especially at a lower temperature. Screen a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

    • Procedure:

      • Dissolve the crude mixture of isomers in a minimum amount of the chosen hot solvent to form a saturated solution.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

      • The less soluble isomer should crystallize out first. Collect the crystals by filtration.

      • Analyze the crystals and the mother liquor by TLC or LC-MS to determine the purity and enrichment of each fraction.

      • Repeat the process on the enriched fractions to achieve higher purity.

  • Derivative Formation: If direct separation is unsuccessful, consider temporarily derivatizing one of the functional groups to drastically change the polarity of one isomer, allowing for easy separation. For example, if your product has a free amine (from S-alkylation), you could protect it as a Boc-carbamate. This will make the molecule much less polar and easily separable from the more polar isomer that has a free thiol. The protecting group can then be removed after separation.

References

  • ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • ResearchGate. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2000). Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Nature. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[7][16][17]triazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Overview of Mercapto-1,2,4-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). THE CHEMISTRY OF THIOL OXIDATION AND DETECTION. Retrieved from [Link]

  • Sci-Hub. (n.d.). Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Triazoles in Modern Synthesis: Focus on 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • YouTube. (2021). 13.7 Thiols | Organic Chemistry. Retrieved from [Link]

  • IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment. Retrieved from [Link]

Sources

improving the yield of reactions involving (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid, also known as N-methyl-L-isoleucine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for improving reaction yields and overcoming common challenges encountered when working with this sterically hindered N-methylated amino acid.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the root causes and providing actionable solutions.

Question: My peptide coupling reaction with (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid has a very low yield. What are the likely causes and how can I fix it?

Answer:

Low coupling efficiency is the most common issue when working with N-methyl-L-isoleucine. The primary reason is the significant steric hindrance posed by two factors: the N-methyl group on the secondary amine and the β-branched side chain (a sec-butyl group). This combination dramatically slows down the kinetics of amide bond formation.

To troubleshoot low yields, a systematic approach is required, focusing on the choice of coupling reagents, reaction conditions, and starting material handling.

1. Causality: Inadequate Coupling Reagent

Standard coupling reagents like DCC or EDC/HOBt are often too slow to effectively mediate coupling with such a hindered amino acid, leading to incomplete reactions or the formation of stable, unreactive N-acyl urea byproducts.[1] More potent activating agents are necessary to overcome the high activation energy barrier.

Solution: Switch to a more powerful coupling reagent specifically suited for hindered or N-methylated amino acids. Onium-type reagents (phosphonium or aminium/uronium salts) are highly recommended.[2]

Coupling ReagentClassKey AdvantagesConsiderations
HATU AminiumHigh reactivity, fast kinetics. Often successful where HBTU/HCTU fail with N-methyl amino acids.[3]Requires a non-nucleophilic base (e.g., DIEA, 2,4,6-collidine). Can cause epimerization with sensitive substrates under prolonged basic conditions.[4]
PyBOP/PyAOP PhosphoniumExcellent reactivity for hindered couplings, including N-methyl to N-methyl linkages.[3][5]Produces carcinogenic HMPA as a byproduct (for BOP). PyBOP is a safer alternative.
COMU AminiumReactivity comparable to HATU, but with improved solubility and safety profile (avoids explosive HOBt/HOAt byproducts).[1]Relatively newer and may be more expensive.
PyBrOP PhosphoniumExtremely reactive, often used as a "reagent of last resort" for very difficult couplings where others have failed.[3][5]High reactivity can lead to side reactions. Use with caution and typically at low temperatures.

Recommendation: Start with HATU or COMU. If the coupling remains challenging, especially when coupling to another N-methylated residue, consider PyAOP or PyBrOP.

2. Causality: Suboptimal Reaction Conditions

Even with a potent coupling reagent, the reaction environment must be optimized to favor the desired amide bond formation over side reactions.

Solutions:

  • Base Stoichiometry and Type: (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid is supplied as an HCl salt. This means one equivalent of base is consumed to neutralize the salt and generate the free secondary amine before the reaction can begin. An additional equivalent of base is typically required for the coupling reaction itself.

    • Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine.

    • Ensure at least 2 equivalents of base are used relative to the amino acid HCl salt.

  • Temperature and Time: While low temperatures (0 °C) are standard for minimizing racemization, hindered couplings may require higher temperatures to proceed at a reasonable rate.[1]

    • Start the reaction at 0 °C during the activation step, then allow it to warm to room temperature and stir for an extended period (4-24 hours).

    • If the reaction is still sluggish, consider gentle heating (40-50 °C) or the use of microwave-assisted synthesis, which can significantly accelerate difficult couplings.[6]

  • Solvent: The reaction solvent must fully dissolve all components.

    • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the preferred solvents due to their high polarity and solvating power.[7] Dichloromethane (DCM) can also be used, particularly with reagents like PyBrOP.[3]

3. Causality: Incomplete Reaction Monitoring

Standard methods for monitoring reaction completion can be misleading for N-methylated amino acids.

Solution:

  • Avoid the Ninhydrin Test: The Kaiser (ninhydrin) test does not work for secondary amines like N-methyl-isoleucine as it cannot form the characteristic purple Ruhemann's purple.

  • Use the Bromophenol Blue (BPB) Test: This qualitative test is effective for monitoring the presence of free secondary amines on a solid support. A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[3]

  • Analytical Confirmation: The most reliable method is to take a small aliquot from the reaction mixture, perform a mini-workup, and analyze it by LC-MS or HPLC to directly observe the consumption of starting materials and the formation of the product.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting low-yield coupling reactions.

TroubleshootingWorkflow start Problem: Low Coupling Yield reagent 1. Is your coupling reagent potent enough? (e.g., HATU, COMU, PyAOP) start->reagent reagent_no No reagent->reagent_no Standard reagents (DCC, EDC) used reagent_yes Yes reagent->reagent_yes Potent reagent used solution_reagent Action: Switch to a high-potency onium salt reagent. (See Table 1) reagent_no->solution_reagent conditions 2. Are reaction conditions optimized? (Base, Temp, Time) reagent_yes->conditions solution_reagent->conditions conditions_no No conditions->conditions_no Standard conditions used conditions_yes Yes conditions->conditions_yes Optimized conditions used solution_conditions Action: - Use >= 2 eq. DIEA. - Extend reaction time (4-24h). - Consider gentle heating (40°C) or microwave. conditions_no->solution_conditions monitoring 3. Is your reaction monitoring reliable? (Kaiser test fails for N-Me-AA) conditions_yes->monitoring solution_conditions->monitoring monitoring_no No monitoring->monitoring_no Using Ninhydrin test monitoring_yes Yes monitoring->monitoring_yes Using BPB or LC-MS solution_monitoring Action: - Use Bromophenol Blue test. - Confirm with LC-MS analysis. monitoring_no->solution_monitoring end_node Yield Improved monitoring_yes->end_node solution_monitoring->end_node

Caption: A decision tree for troubleshooting low peptide coupling yields.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl?

The compound is a hydrochloride salt, making it a crystalline solid that is generally stable under standard laboratory conditions. For long-term storage, keep it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like argon or nitrogen) to prevent moisture absorption.

Q2: What is the best way to prepare this amino acid for a coupling reaction?

Since it is an HCl salt, the protonated secondary amine is not nucleophilic. It must be neutralized in situ to generate the free amine required for the coupling reaction.

Procedure:

  • Dissolve the (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl and your carboxylic acid coupling partner in an appropriate solvent (e.g., DMF).

  • Cool the mixture in an ice bath (0 °C).

  • Add 1.05 equivalents of a non-nucleophilic base (e.g., DIEA) specifically to neutralize the HCl salt. Stir for 10-15 minutes. This ensures the free amine is available before the coupling reagent is introduced.

  • Proceed with the addition of the coupling reagent and the subsequent required equivalents of base for the activation step.

Q3: What is the risk of epimerization when using this amino acid?

There are two main types of epimerization to consider in peptide synthesis:

  • Epimerization of the activated amino acid: N-methylated amino acids are significantly less prone to this type of epimerization. The primary mechanism for racemization during activation involves the formation of a 5(4H)-oxazolone intermediate, a process which is disfavored for N-alkyl amino acids.[9]

  • Epimerization of the preceding residue: This is a greater risk, especially if the coupling reaction is slow. The basic conditions (from the required DIEA or collidine) can cause the abstraction of the α-proton of the C-terminal residue of the peptide chain you are coupling to, leading to its epimerization.[4]

Mitigation Strategy: To minimize this risk, ensure the activation of the incoming carboxylic acid is performed efficiently and the coupling time, while complete, is not unnecessarily prolonged under highly basic conditions. Using additives like HOAt can also help suppress this side reaction.[4]

Q4: What are the best analytical methods for characterizing the final product?

A combination of techniques is recommended for full characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide. High-resolution mass spectrometry (HRMS) is preferred for unambiguous molecular formula confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure. The N-methyl group will give a characteristic singlet in the ¹H NMR spectrum, typically around 2.5-3.0 ppm.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product. Note that peptides containing N-methylated residues can sometimes show broad peaks or multiple peaks on the HPLC chromatogram due to the presence of slowly interconverting cis/trans rotamers around the tertiary amide bond that is formed.[9] Variable temperature HPLC or NMR can be used to confirm this phenomenon.

Q5: If my N-methyl-isoleucine is N-terminally protected (e.g., with Boc), what are the recommended deprotection conditions?

If you are using a protected version, such as Boc-(Me)Ile-OH, the Boc group can be removed under standard acidic conditions.

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in DCM is typically effective and rapid (15-30 minutes at room temperature).[10]

  • HCl in an Organic Solvent: 4M HCl in 1,4-dioxane or methanol are also common and effective reagents for Boc deprotection.[11][12] The reaction is usually complete within 1-3 hours at room temperature.[11]

The mechanism involves protonation of the carbamate, loss of a stable tert-butyl cation, and subsequent decarboxylation to yield the free amine as its corresponding salt (TFA or HCl salt).[13]

Experimental Protocols

Protocol: High-Efficiency Peptide Coupling using HATU

This protocol describes the coupling of an N-protected carboxylic acid (R-COOH) to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl (H-MeIle-OH·HCl).

Reagents & Materials:
  • R-COOH (1.0 eq)

  • (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl (1.1 eq)

  • HATU (1.1 eq)

  • DIEA (2.5 eq)

  • Anhydrous DMF

  • Magnetic stirrer, round-bottom flask, nitrogen/argon atmosphere, ice bath

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve R-COOH (1.0 eq) and (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl (1.1 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Neutralization: Cool the flask to 0 °C in an ice bath. Add DIEA (2.5 eq) dropwise. Stir the solution at 0 °C for 15 minutes.

    • Causality: The first ~1.1 eq of DIEA neutralizes the HCl salt to form the free amine. The remaining base is for the subsequent coupling step.

  • Activation & Coupling: Add HATU (1.1 eq) to the cold solution in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Let the reaction proceed at room temperature for 4-12 hours. Monitor the reaction progress by taking an aliquot for LC-MS analysis until the starting R-COOH is consumed.

  • Work-up: a. Quench the reaction by adding water. b. Extract the product with an organic solvent like ethyl acetate (3x). c. Wash the combined organic layers with 5% citric acid solution (to remove excess DIEA), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired dipeptide.

General Coupling Workflow Diagram

CouplingWorkflow cluster_prep 1. Preparation & Neutralization cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Purification prep1 Dissolve Reagents in Anhydrous DMF prep2 Cool to 0 °C prep1->prep2 prep3 Add DIEA (>2 eq.) Stir 15 min prep2->prep3 react1 Add HATU (1.1 eq.) prep3->react1 react2 Stir at RT (4-12 h) react1->react2 react3 Monitor by LC-MS react2->react3 workup1 Aqueous Quench & Extraction (EtOAc) react3->workup1 workup2 Organic Washes (Acid, Base, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purify (Chromatography) workup3->purify

Caption: A generalized workflow for peptide coupling with N-methyl-isoleucine.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Yap, B. K., et al. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents.
  • (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • (n.d.). 6. ANALYTICAL METHODS.
  • ResearchGate. (2025, October 1). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid.
  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Electronic Journal of Biotechnology. (n.d.).
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?.
  • Google Patents. (n.d.). US3415877A - Process for preparing 2-ethyl-3-methyl pentanoic acid.
  • XULA Digital Commons. (2022, November 23).
  • (2021, November 19).
  • (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • Organic Syntheses Procedure. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid.
  • NIH. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • ResearchGate. (2025, August 6).
  • (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). 2-Chloro-3-methyl-pentanoic acid.
  • RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
  • (n.d.). 7. ANALYTICAL METHODS.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. VI. A method for determining the. Canadian Journal of Chemistry, 55, 911.
  • NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.
  • Google Patents. (n.d.). WO2012146978A2 - A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof.
  • NIH. (n.d.). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. PMC - PubMed Central.
  • PubChem. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid.
  • (n.d.). Exam 3 Answer Key.

Sources

purification challenges of N-methyl-L-isoleucine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-methyl-L-isoleucine methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. As a derivative of L-isoleucine, this compound is essential for peptide synthesis and pharmaceutical development, where its unique structure can enhance solubility and stability in therapeutic agents.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific purification challenges encountered during its synthesis and isolation.

Section 1: Frequently Asked Questions (FAQs)

Q1: My final product is an oil or a sticky solid instead of a crystalline powder. What is the most common cause?

A: This is typically due to the presence of residual solvent or moisture. N-methyl-L-isoleucine methyl ester hydrochloride is hygroscopic. Ensure all solvents, especially the anti-solvent like diethyl ether, are anhydrous. Additionally, concentrating the reaction mixture too much can lead to an oil; try proceeding to the crystallization step from a slightly less concentrated solution.

Q2: What is a standard solvent system for recrystallizing this compound?

A: A common and effective method is to dissolve the crude product in a minimal amount of a polar solvent like methanol or ethanol, followed by the slow addition of a less polar anti-solvent such as diethyl ether or tetrahydrofuran (THF) to induce crystallization.[2][3]

Q3: I see a peak in my HPLC that corresponds to the unmethylated starting material. What went wrong?

A: This indicates an incomplete N-methylation reaction. The primary causes are insufficient deprotonation of the starting amine, using a depleted methylating agent, or insufficient reaction time. Re-evaluating the stoichiometry of your base and methylating agent is the first step in troubleshooting.[4]

Q4: How can I detect potential racemization during my synthesis and purification?

A: The most reliable method is chiral HPLC analysis. Alternatively, measuring the specific optical rotation of your final product and comparing it to the literature value can provide a good indication of enantiomeric purity. Harsh reaction conditions, particularly high temperatures or the use of strong bases, can increase the risk of racemization.[4]

Section 2: In-Depth Troubleshooting Guide

This section addresses complex purification challenges with a focus on root cause analysis and robust solutions.

Challenge 1: Identification and Removal of Synthesis-Related Impurities

The purity of the final product is dictated by the control of side reactions during synthesis. Identifying the nature of an impurity is the first step toward selecting an appropriate purification strategy.

Q: My crude product analysis (HPLC/MS) shows multiple impurities. How do I identify and remove them?

A: Understanding the impurity profile is critical. The most common impurities arise from the starting materials and the reaction mechanism itself.

Common Impurities & Their Origins:

Impurity NameProbable OriginImpact on Purification
L-isoleucine methyl ester HCl Incomplete N-methylation reaction.Polarity is very similar to the product; difficult to separate by standard chromatography.
Di-N,N-methyl-L-isoleucine methyl ester HCl Over-methylation due to excess methylating agent or harsh conditions.Polarity is lower than the mono-methylated product; may co-crystallize.
Unreacted L-isoleucine Incomplete initial esterification or hydrolysis of the methyl ester during workup.[5]Significantly different polarity; can often be removed by a simple aqueous wash if the product is in an organic phase.
Diastereomers (e.g., N-methyl-D-allo-isoleucine) Racemization at one of the chiral centers due to harsh basic or thermal conditions.[4]Extremely difficult to separate without chiral chromatography. Prevention is the best strategy.
Troubleshooting Workflow for Impurity Removal

The following decision tree provides a systematic approach to diagnosing and resolving impurity issues.

G cluster_0 Impurity Troubleshooting start Analyze Crude Product (HPLC/MS, NMR) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Impurity MW = Starting Material (L-isoleucine methyl ester)? impurity_detected->unreacted_sm Yes no_impurity No significant impurities impurity_detected->no_impurity No over_methylation Impurity MW = Product + 14 Da? unreacted_sm->over_methylation No solution_sm Root Cause: Incomplete Reaction. Solution: Optimize stoichiometry & reaction time. Purification: Fractional Crystallization. unreacted_sm->solution_sm Yes diastereomer Multiple peaks in Chiral HPLC? over_methylation->diastereomer No solution_over Root Cause: Over-methylation. Solution: Reduce methylating agent stoichiometry. Purification: Careful recrystallization. over_methylation->solution_over Yes solution_diastereomer Root Cause: Racemization. Solution: Use milder, racemization-free synthesis methods. Purification: Chiral chromatography (difficult). diastereomer->solution_diastereomer Yes end Product Meets Purity Specs no_impurity->end

Caption: Decision tree for impurity troubleshooting.

Challenge 2: Optimizing Crystallization and Isolation

Achieving a high-purity, crystalline solid is often the most challenging step.

Q: My attempts at crystallization yield very fine needles, an amorphous powder, or an oil. How can I improve crystal quality and yield?

A: Crystal formation is a thermodynamic process sensitive to solvent, temperature, and nucleation. The key is to approach the saturation point slowly.

Protocol: Optimized Recrystallization of N-methyl-L-isoleucine Methyl Ester Hydrochloride

This protocol is a robust starting point for obtaining high-quality crystalline material.

Materials:

  • Crude N-methyl-L-isoleucine methyl ester hydrochloride

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)[2]

  • Clean, dry crystallization vessel with magnetic stirrer

  • Ice bath

Workflow Diagram:

G start Start: Crude Product dissolve 1. Dissolve crude product in MINIMAL anhydrous MeOH at RT. start->dissolve filter 2. (Optional) Filter through Celite to remove insoluble particulates. dissolve->filter add_anti_solvent 3. Slowly add anhydrous Et₂O or THF with stirring until faint turbidity persists. filter->add_anti_solvent back_titrate 4. Add a drop of MeOH to redissolve, achieving a clear, saturated solution. add_anti_solvent->back_titrate cool 5. Cool slowly. First to 4°C (fridge), then to -20°C (freezer). Avoid agitation. back_titrate->cool isolate 6. Isolate crystals via vacuum filtration. Wash with cold, anhydrous Et₂O. cool->isolate dry 7. Dry crystals under high vacuum to remove all residual solvent. isolate->dry end_product End: Pure Crystalline Solid dry->end_product

Caption: Workflow for optimized recrystallization.

Expert Causality Insights:

  • Why minimal solvent? Using the absolute minimum amount of the primary solvent (MeOH) ensures that the solution is close to saturation, requiring less anti-solvent to induce precipitation. This provides better control over the crystallization process.

  • Why slow cooling? Rapid cooling promotes fast nucleation, leading to the formation of many small, often impure crystals. Slow cooling allows for the growth of larger, more ordered, and purer crystals.

  • Why an anhydrous anti-solvent? The hydrochloride salt is hygroscopic. The presence of water can cause the product to "oil out" instead of crystallizing, as it forms a hydrated, non-crystalline syrup.[2]

Challenge 3: Developing a Reliable Analytical Method

Accurate assessment of purity requires a suitable analytical method. Due to the lack of a strong UV chromophore, standard HPLC-UV can be challenging.

Q: I am struggling to get good peak shape and sensitivity with my HPLC-UV method. What are my options?

A: For compounds with poor UV absorbance, derivatization or alternative detection methods are recommended.

Method 1: HPLC with Pre-Column Derivatization

This method introduces a chromophore to the molecule, dramatically increasing UV sensitivity.

ParameterRecommended ConditionRationale
Derivatizing Agent 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)Reacts with the secondary amine to attach the highly UV-active FMOC group.
Column C18 (e.g., Shimadzu VP-ODS, 150 mm x 4.6 mm, 5 µm)[6]Standard reversed-phase column suitable for the resulting derivatized, hydrophobic molecule.
Mobile Phase Acetonitrile/Water gradient with 0.1% TFAProvides good resolution for derivatized amino acids.
Detection UV at 262 nm[6]Wavelength for optimal absorbance of the FMOC group.

Protocol Note: The derivatization reaction must be optimized for concentration, reaction time, and quenching to ensure consistent results.[6]

Method 2: Alternative Detection Technologies

If derivatization is not desirable, other detectors can be used.

  • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are near-universal detectors that are not dependent on a chromophore. They are excellent for purity analysis but require volatile mobile phase buffers (e.g., ammonium formate).[7]

  • Mass Spectrometry (MS): LC-MS provides mass confirmation and is highly sensitive, making it ideal for impurity identification.

References

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P
  • Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem - NIH. [Link]

  • Determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride by HPLC - ResearchGate. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • What is the alternate process for preparing ester hydrochloride? - ResearchGate. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. [Link]

  • US20090264620A1 - N-Methylation of amino acids - Google P

Sources

Technical Support Center: Stability of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this N-methylated amino acid analog in solution. By understanding the factors that influence its degradation, you can design more robust experiments and generate reliable, reproducible data.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of this compound solutions.

Q1: What is the optimal solvent for dissolving this compound?

For initial stock solutions, we recommend using high-purity (Milli-Q® or equivalent) water or a simple aqueous buffer. The hydrochloride salt form confers good solubility in aqueous media. For specific applications requiring organic solvents, dimethylformamide (DMF) can be used, but solutions should be prepared fresh and stored under inert gas if possible, as some amino acid solutions show detrimental interactions with plastics and are prone to oxidation over time.[1]

Q2: What is the recommended pH range for storing the solution?

An acidic pH is crucial for stability. The hydrochloride salt naturally creates a mildly acidic solution upon dissolution. We recommend maintaining the pH between 3 and 6. In this range, the secondary amine group is protonated, which significantly reduces its susceptibility to oxidative degradation. Avoid alkaline conditions (pH > 8), as the deprotonated amine is more reactive.[2] It is known that pH can significantly influence the stability of amino acids in solution.[3][4][5][6][7][8]

Q3: How should I store stock solutions for short-term and long-term use?

Storage conditions are critical for preventing degradation.[9] Recommendations vary based on the intended duration of storage:

Storage DurationTemperatureConditionsRationale
Short-Term (1-2 weeks)2-8°CRefrigerated, protected from light.Slows microbial growth and chemical degradation for immediate use.[1][10]
Long-Term (Months to Years)-20°C to -80°CAliquoted in tightly sealed vials, flash-frozen.Minimizes degradation from freeze-thaw cycles and slows chemical reactions significantly.[2][11]

Important: Always allow vials to equilibrate to room temperature before opening to prevent condensation from introducing moisture.[2] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[11][12]

Q4: Is this compound sensitive to light?

Yes, like many amino acids and organic molecules, it can be susceptible to photodegradation.[13][14] UV radiation can initiate free-radical mechanisms that lead to degradation.[15][16] All solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues encountered during experiments.

Issue 1: Observed Loss of Purity or Potency in HPLC Analysis

You run an HPLC analysis and notice a decrease in the area of your main peak and the appearance of new, smaller peaks over time.

Potential Causes & Solutions:

  • Chemical Degradation: The primary suspect is chemical degradation, often via oxidation or hydrolysis. The first step in the breakdown of amino acids is typically the removal of the amino group.[17]

    • Oxidation: The secondary amine is a potential site for oxidation. This can be accelerated by the presence of dissolved oxygen, trace metal ions, or light exposure.

      • Solution: De-gas your solvent by sparging with an inert gas like nitrogen or argon before dissolution. Prepare solutions using buffers containing a chelating agent like EDTA to sequester metal ions. Always protect solutions from light.

    • pH Shift: If the solution pH has drifted towards neutral or alkaline, the rate of degradation can increase.

      • Solution: Verify the pH of your stock and working solutions. Use a reliable buffer system (e.g., acetate or citrate buffer) to maintain an acidic pH (3-6).

  • Microbial Contamination: Especially for solutions stored at 4°C for extended periods, microbial growth can consume the compound.

    • Solution: Prepare solutions using sterile technique. Use sterile-filtered solvents and store aliquots at -20°C or colder for long-term use.[2][9]

Issue 2: Solution Has Turned Yellow or Brown

You notice a discoloration of your previously clear, colorless solution.

Potential Causes & Solutions:

  • Oxidative Degradation: Discoloration is a common sign of oxidation, leading to the formation of chromophoric degradation products.

    • Solution: Immediately discard the discolored solution. Review your storage and handling procedures. Ensure you are using de-gassed solvents, protecting from light, and maintaining a low pH. Consider performing a forced degradation study to identify the colored species.[15][18][19][20]

  • Reaction with Buffer Components: Certain buffer components can react with the amino acid over time, especially at elevated temperatures.

    • Solution: If using a complex buffer system, try switching to a simpler one (e.g., dilute HCl or an acetate buffer). Confirm the compatibility of all excipients with the amino acid.

Visual Troubleshooting Workflow

The following diagram outlines a systematic process for troubleshooting stability issues.

G Troubleshooting Workflow for Compound Degradation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Verification Start Stability Issue Observed (e.g., Purity Loss, Color Change) Check_pH Is pH within recommended range (3-6)? Start->Check_pH Check_Storage Was solution stored correctly? (Temp, Light, Container) Check_pH->Check_Storage Yes Adjust_pH Adjust pH with Buffer Prepare Fresh Solution Check_pH->Adjust_pH No Improve_Storage Use Amber Vials Aliquot & Freeze (-20°C) Use Inert Gas Check_Storage->Improve_Storage No Check_Solvent Was solvent high-purity and de-gassed? Check_Storage->Check_Solvent Yes Reanalyze Re-analyze on HPLC Adjust_pH->Reanalyze Improve_Storage->Reanalyze Use_Pure_Solvent Use Fresh, High-Purity, De-gassed Solvent Check_Solvent->Use_Pure_Solvent No Check_Solvent->Reanalyze Yes Use_Pure_Solvent->Reanalyze

Caption: Systematic workflow for diagnosing and resolving stability issues.

Key Degradation Factors and Prevention

Understanding the chemical environment is key to preventing degradation. The stability of this compound is primarily influenced by pH, temperature, light, and oxygen.

G Key Factors Influencing Compound Stability cluster_factors Degradation Drivers Compound (2S,3S)-3-Methyl-2-(methylamino) pentanoic acid hydrochloride (Stable State) Degradation Degradation Products (Loss of Purity) Compound->Degradation Degrades Via pH High pH (>7) pH->Degradation Deprotonates Amine, Accelerates Oxidation Temp High Temperature (>25°C) Temp->Degradation Increases Reaction Rates Light UV/Light Exposure Light->Degradation Initiates Free Radicals Oxygen Oxygen / Metal Ions Oxygen->Degradation Direct Oxidation

Caption: Major environmental factors leading to compound degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
  • Materials:

    • This compound

    • High-purity (Milli-Q® or 18.2 MΩ·cm) water

    • 0.22 µm sterile syringe filter

    • Sterile, amber polypropylene or glass vials

    • Calibrated pH meter

  • Procedure:

    • Weigh the required amount of the compound in a sterile container.

    • Add approximately 90% of the final required volume of high-purity water.

    • Gently agitate until the solid is completely dissolved.

    • Check the pH. If the pH is above 6.0, adjust downwards to ~4-5 using dilute HCl. Do not use a buffer unless your experimental design requires it.

    • Bring the solution to the final volume with high-purity water.

    • Sterile-filter the solution using a 0.22 µm filter into the final sterile, amber vials.

    • If storing long-term, aliquot into single-use volumes to avoid freeze-thaw cycles.

    • Store at 2-8°C for short-term use or ≤ -20°C for long-term storage.[1][10]

Protocol 2: Basic Stability Assessment Using HPLC

This protocol allows you to assess the stability of your compound under your specific experimental conditions.

  • Preparation (Time Zero):

    • Prepare a solution of the compound in your desired experimental buffer or solvent as per Protocol 1.

    • Immediately analyze a sample via a validated HPLC method to determine the initial purity. This is your t=0 reference point. Use analytical methods like HPLC or LC-MS to monitor purity.[21][22][23][24]

    • Record the peak area and retention time of the main compound.

  • Incubation:

    • Store aliquots of the solution under your intended experimental conditions (e.g., 37°C in an incubator).

    • Store a control aliquot under ideal conditions (e.g., -80°C, protected from light) for comparison.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from the experimental conditions.

    • Allow it to come to room temperature.

    • Analyze via HPLC using the same method as the t=0 sample.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the t=0 sample.

    • Calculate the percentage of compound remaining: (Peak Area at Time X / Peak Area at Time 0) * 100.

    • Observe the formation of any new peaks, which indicate degradation products.

By following these guidelines and protocols, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your research involving this compound.

References

  • Effects of pH and Temperature on the Structure and Function of Pea Albumin. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis? (2023, February 7). Biotage. Retrieved January 22, 2026, from [Link]

  • Wang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PMC. Retrieved January 22, 2026, from [Link]

  • Kamberi, M. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved January 22, 2026, from [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). PubMed. Retrieved January 22, 2026, from [Link]

  • Wimley, W. C., et al. (2003). Temperature dependence of amino acid hydrophobicities. PMC. Retrieved January 22, 2026, from [Link]

  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. (n.d.). pubs.aip.org. Retrieved January 22, 2026, from [Link]

  • Pathways of Amino Acid Degradation. (2026, January 19). Biology LibreTexts. Retrieved January 22, 2026, from [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Tenore, A. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024, June 1). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. (2022, April 10). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved January 22, 2026, from [Link]

  • Analytical methods for amino acid determination in organisms. (2020, August 18). ResearchGate. Retrieved January 22, 2026, from [Link]

  • El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. Retrieved January 22, 2026, from [Link]

  • The Photostability of Amino Acids in Space. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Amino Acids Degradation. (2022, April 26). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved January 22, 2026, from [Link]

  • Ehrenfreund, P., et al. (n.d.). THE PHOTOSTABILITY OF AMINO ACIDS IN SPACE. Sciences and Exploration Directorate. Retrieved January 22, 2026, from [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved January 22, 2026, from [Link]

  • Amino Acid Metabolism and Heritable Disorders of Degradation. (n.d.). med.libretexts.org. Retrieved January 22, 2026, from [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). cem.com. Retrieved January 22, 2026, from [Link]

  • Best Practices for Recombinant Protein Storage & Stability. (n.d.). Genext Genomics. Retrieved January 22, 2026, from [Link]

  • Photostability of amino acids: Internal conversion versus dissociation. (2007, June 29). AIP Publishing. Retrieved January 22, 2026, from [Link]

  • Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. PubMed. Retrieved January 22, 2026, from [Link]

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024, December 13). MDPI. Retrieved January 22, 2026, from [Link]

  • Susceptible amino acids to chemical degradation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • How can store amino acids stock solutions? (2015, November 16). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved January 22, 2026, from [Link]

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024, December 1). MDPI. Retrieved January 22, 2026, from [Link]

  • Amino acid degradation pathways and their holes A) Number of predicted... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Navigating Impurities in N-Methyl-L-isoleucine methyl ester hydrochloride (CAS 3339-43-3) Batches

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-L-isoleucine methyl ester hydrochloride (N-Me-L-Ile-OMe •HCl), a critical building block for peptide synthesis and pharmaceutical development.[1] This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities that may be encountered in batches of this compound. Our approach is rooted in providing a deep causal understanding of experimental choices to ensure the integrity of your research.

I. Understanding the Profile of CAS 3339-43-3

N-Methyl-L-isoleucine methyl ester hydrochloride is a derivative of the essential amino acid L-isoleucine, featuring a methyl group on the alpha-amino group and a methyl ester protecting the carboxylic acid. Its hydrochloride salt form enhances stability and solubility.[1][2]

PropertyValue
CAS Number 3339-43-3
Molecular Formula C₈H₁₇NO₂·HCl
Molecular Weight 195.69 g/mol
Appearance White to off-white solid
Purity (Typical) ≥ 98% (HPLC)
Storage Conditions 0-8 °C, inert atmosphere

II. FAQs: Troubleshooting Common Impurity Issues

This section addresses frequently asked questions regarding impurities in CAS 3339-43-3 batches in a practical, question-and-answer format.

Question 1: I see an unexpected peak in my HPLC analysis of a new batch of N-Me-L-Ile-OMe•HCl. How do I identify it?

Answer:

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram can arise from several sources. A systematic approach is crucial for identification.

Initial Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of known purity.

  • Review the Certificate of Analysis (CoA): Compare your chromatogram with the supplier's CoA. The unidentified peak may be a known impurity that is within the batch's specifications.

  • Spiking Experiment: If you have a hypothesis about the impurity (e.g., starting material), "spike" your sample with a small amount of the suspected compound. An increase in the peak area of the unknown confirms its identity.

Common Impurities and Their Identification:

  • Unreacted L-Isoleucine: The starting material for the synthesis may be present. This can be confirmed by comparing the retention time with an L-isoleucine standard.

  • L-Isoleucine Methyl Ester Hydrochloride: Incomplete N-methylation will result in the presence of the non-methylated precursor. This can be identified by comparing with a standard of L-isoleucine methyl ester hydrochloride.

  • Diastereomers (e.g., N-Methyl-D-alloisoleucine methyl ester hydrochloride): L-isoleucine has two chiral centers. Epimerization during synthesis can lead to diastereomeric impurities. Chiral HPLC or derivatization with a chiral reagent followed by HPLC analysis can resolve and identify these isomers.

  • Over-methylation (N,N-dimethyl-L-isoleucine methyl ester): Aggressive methylation conditions can lead to the formation of a quaternary ammonium salt. This impurity is typically more polar and can be identified by mass spectrometry (MS), looking for the corresponding molecular ion.

  • Residual Solvents: Solvents used in synthesis and purification (e.g., methanol, diethyl ether, ethyl acetate) may be present. Gas Chromatography (GC) with a headspace sampler is the standard method for quantifying residual solvents.

Advanced Identification Techniques:

If the identity of the peak remains unknown, hyphenated techniques are invaluable:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the impurity, which is a critical piece of information for structural elucidation.

  • LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Can provide detailed structural information of the impurity, although it requires a higher concentration than LC-MS.

Question 2: My batch of N-Me-L-Ile-OMe•HCl has a lower than expected purity. What are the likely causes and how can I purify it?

Answer:

Low purity can stem from an incomplete reaction, side reactions during synthesis, or degradation during storage.

Likely Causes of Low Purity:

  • Incomplete Esterification: If the initial conversion of L-isoleucine to its methyl ester is not driven to completion, the starting material will remain.

  • Incomplete N-methylation: The subsequent N-methylation step may also be incomplete, leaving residual L-isoleucine methyl ester.

  • Suboptimal Purification: The initial purification by the manufacturer may not have been sufficient to remove all process-related impurities.

  • Degradation: Although the hydrochloride salt is relatively stable, improper storage (e.g., exposure to moisture or high temperatures) can lead to hydrolysis of the methyl ester back to the carboxylic acid.

Purification Strategies:

For laboratory-scale purification, recrystallization is often the most effective method for amino acid hydrochlorides.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: A common solvent system is a polar solvent in which the compound is soluble at elevated temperatures (e.g., methanol or ethanol), and a non-polar solvent in which it is insoluble (e.g., diethyl ether or ethyl acetate).

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot polar solvent.

  • Precipitation: Slowly add the non-polar solvent until the solution becomes turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

An alternative is to dissolve the compound in water with a small amount of HCl and then slowly evaporate the water to induce crystallization.[3]

Question 3: I am concerned about the diastereomeric purity of my N-Me-L-Ile-OMe•HCl. How is this controlled and analyzed?

Answer:

Maintaining the stereochemical integrity of L-isoleucine is critical, as the presence of diastereomers can have significant implications in the biological activity of the final peptide.

Origin of Diastereomeric Impurities:

The most common diastereomer is N-Methyl-D-alloisoleucine methyl ester hydrochloride. This can form through epimerization at the alpha-carbon of isoleucine, which can be catalyzed by base or heat during the synthesis.

Analytical Methods for Diastereomeric Purity:

  • Chiral HPLC: This is the most direct method. A chiral stationary phase is used to separate the enantiomers and diastereomers.

  • Derivatization followed by HPLC: The sample can be reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomeric derivatives that can be separated on a standard reverse-phase HPLC column.

  • Polarimetry: Measurement of the specific optical rotation can be a quick check for gross enantiomeric contamination, but it is not as sensitive as chromatographic methods for quantifying low levels of diastereomers.

Control Strategies:

  • Mild Reaction Conditions: The synthesis should be conducted under mild temperature and pH conditions to minimize epimerization.

  • Source of Starting Material: The stereochemical purity of the starting L-isoleucine is paramount.

III. Visualizing the Chemistry: Synthesis and Impurity Pathways

Understanding the synthetic route is key to anticipating potential impurities. A common pathway to N-Methyl-L-isoleucine methyl ester hydrochloride involves two main steps: esterification and N-methylation.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation L-Isoleucine L-Isoleucine L-Isoleucine_Methyl_Ester_HCl L-Isoleucine_Methyl_Ester_HCl L-Isoleucine->L-Isoleucine_Methyl_Ester_HCl  Esterification  (MeOH, SOCl₂ or TMSCl) L-Isoleucine_Methyl_Ester_HCl->L-Isoleucine Incomplete Esterification N-Me-L-Ile-OMe-HCl N-Me-L-Ile-OMe-HCl L-Isoleucine_Methyl_Ester_HCl->N-Me-L-Ile-OMe-HCl  N-methylation  (e.g., Reductive Amination) N-Me-L-Ile-OMe-HCl->L-Isoleucine_Methyl_Ester_HCl Incomplete N-methylation N,N-dimethyl-L-isoleucine_ester N,N-dimethyl-L-isoleucine_ester N-Me-L-Ile-OMe-HCl->N,N-dimethyl-L-isoleucine_ester Over-methylation N-Me-D-alloisoleucine_ester N-Me-D-alloisoleucine_ester N-Me-L-Ile-OMe-HCl->N-Me-D-alloisoleucine_ester Epimerization

Caption: Synthetic pathway and common impurity formation for CAS 3339-43-3.

IV. Analytical Workflow for Quality Control

A robust analytical workflow is essential for ensuring the quality of each batch.

Incoming_Batch Incoming_Batch Purity_Assay Purity Assay (RP-HPLC) Incoming_Batch->Purity_Assay Identity_Confirmation Identity Confirmation (NMR, IR) Incoming_Batch->Identity_Confirmation Diastereomeric_Purity Diastereomeric Purity (Chiral HPLC) Purity_Assay->Diastereomeric_Purity Residual_Solvents Residual Solvents (GC-HS) Purity_Assay->Residual_Solvents Final_CoA Final_CoA Identity_Confirmation->Final_CoA Diastereomeric_Purity->Final_CoA Residual_Solvents->Final_CoA

Caption: Analytical workflow for quality control of CAS 3339-43-3.

V. Summary of Analytical Techniques for Impurity Profiling

Analytical TechniquePurposeTarget Impurities
Reverse-Phase HPLC (RP-HPLC) Purity assessment and quantification of known impurities.Unreacted starting materials, reaction byproducts.
Chiral HPLC Separation and quantification of stereoisomers.Diastereomers (e.g., N-Methyl-D-alloisoleucine methyl ester).
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities by molecular weight.Unknown peaks in HPLC, degradation products.
Gas Chromatography-Headspace (GC-HS) Quantification of volatile organic compounds.Residual solvents from synthesis and purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the main component and identification of major impurities.Structural isomers, over-methylated products.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis for identity confirmation.Gross structural deviations.

VI. Concluding Remarks

The quality of N-Methyl-L-isoleucine methyl ester hydrochloride is fundamental to the success of its applications in research and development. A thorough understanding of the potential impurities, their origins, and the analytical methods for their detection is essential for any scientist working with this compound. This guide provides a framework for troubleshooting common issues and ensuring the integrity of your experimental outcomes.

VII. References

  • Google Patents. (2013). Amino acid methyl ester hydrochloride preparation. CN103224437A.

  • PubChem. Isoleucine methyl ester hydrochloride. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information. [Link]

  • ResearchGate. (2015). Determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride by HPLC. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Spriewald, B. M., et al. (2021). Investigation of Impurities in Peptide Pools. Preprints.org. [Link]

  • Radboud Repository. (2017). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]

  • Hendawy, M. (2014). Answer to "How to get (or crystallize) solid amino acids derivatives and peptides?". ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PubMed Central. [Link]

  • Google Patents. (2009). Method for producing amino acid ester hydrochloride. JP4356292B2.

Sources

Technical Support Center: Scaling Up the Synthesis of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important chiral amino acid derivative. Our goal is to equip you with the necessary knowledge to confidently and efficiently transition your synthesis from the lab bench to larger-scale production.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns that may arise during the synthesis of this compound.

Q1: What are the most critical parameters to control when scaling up the reductive amination step?

A1: When scaling up the reductive amination of the keto-acid precursor with methylamine, the most critical parameters to control are:

  • Temperature: Exothermic reactions can be difficult to manage on a larger scale. A robust cooling system and controlled reagent addition are crucial to prevent side reactions and ensure stereochemical integrity.[1][2]

  • pH: The pH of the reaction mixture influences both the rate of imine formation and the efficacy of the reducing agent. Careful monitoring and adjustment are necessary.

  • Agitation: Homogeneous mixing is vital for ensuring consistent reaction kinetics and heat transfer. Inadequate agitation can lead to localized "hot spots" and the formation of impurities.[1]

  • Reagent Stoichiometry: While laboratory-scale reactions might use a large excess of one reagent, on a larger scale, it is more cost-effective and environmentally friendly to use stoichiometric amounts or a slight excess of the limiting reagent.

Q2: How can I minimize the formation of the diastereomeric impurity (2R,3S)-3-Methyl-2-(methylamino)pentanoic acid?

A2: Minimizing the formation of the unwanted diastereomer is paramount. Key strategies include:

  • Chiral Starting Material: Ensure the high enantiomeric purity of your starting material, L-isoleucine, or the corresponding keto-acid.

  • Stereoselective Reduction: The choice of reducing agent and reaction conditions for the reductive amination step is critical.[3][4] Some reducing agents may offer better diastereoselectivity than others. It is advisable to screen a few options at the lab scale before scaling up.

  • Purification: If diastereomers are formed, they may need to be separated through crystallization or chromatography. Developing a robust purification method is essential.

Q3: What is the most effective method for purifying the final hydrochloride salt?

A3: Recrystallization is generally the most effective and scalable method for purifying amino acid hydrochlorides.[5] Common solvent systems include ethanol/water or isopropanol/water mixtures. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization.[5] This process helps to remove process-related impurities and can also aid in isolating the desired polymorph.[1][2] Ion-exchange chromatography can also be employed for purification, particularly to remove inorganic salts and other charged impurities.[6][7]

Q4: How do I confirm the stereochemical purity of my final product?

A4: The stereochemical purity of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC).[8][9][10] This technique can separate and quantify the different enantiomers and diastereomers present in your sample.[8][11] It is crucial to develop and validate a chiral HPLC method early in the development process.[11][12]

Q5: Are there any safety concerns I should be aware of when handling the reagents for this synthesis?

A5: Yes, several safety precautions should be taken:

  • Methylamine: Is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.

  • Reducing Agents: Many reducing agents, such as sodium borohydride and its derivatives, are flammable and can react violently with water or acids.[13] Always handle them with care and follow the supplier's safety data sheet (SDS).

  • Hydrogen Chloride (HCl): When preparing the hydrochloride salt, gaseous HCl or concentrated hydrochloric acid is used. Both are highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.[14]

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues that you may encounter during the scale-up of the synthesis.

Troubleshooting Guide 1: Reductive Amination Step
Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Inefficient imine formation. 2. Inactive or insufficient reducing agent. 3. Incorrect pH.1. Ensure the reaction is run at the optimal pH for imine formation. The use of a dehydrating agent may be beneficial. 2. Check the quality and stoichiometry of the reducing agent. Consider a more reactive reducing agent if necessary.[13][15] 3. Monitor and adjust the pH throughout the reaction.
Formation of Over-Alkylated Byproducts 1. Excess methylamine. 2. Reaction temperature is too high.1. Use a controlled amount of methylamine. A stepwise addition may be beneficial. 2. Maintain a lower reaction temperature to control the rate of alkylation.
Poor Diastereoselectivity 1. Non-optimal reducing agent. 2. Unfavorable reaction temperature.1. Screen different reducing agents (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to find one that provides better stereocontrol.[3][16] 2. Investigate the effect of temperature on diastereoselectivity. Lower temperatures often lead to better selectivity.
Difficult Work-up and Product Isolation 1. Emulsion formation during extraction. 2. Product is too soluble in the aqueous phase.1. Add brine or adjust the pH to break the emulsion. 2. Perform multiple extractions with an appropriate organic solvent. Consider a solvent with higher polarity if the product is highly water-soluble.
Troubleshooting Guide 2: Crystallization and Purification
Issue Potential Cause Recommended Solution
Product Fails to Crystallize 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystallization. 3. Incorrect solvent system.1. Concentrate the solution further or add an anti-solvent. 2. Perform a pre-purification step (e.g., charcoal treatment, short silica plug) to remove impurities. 3. Screen different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Oily Product or Poor Crystal Quality 1. Cooling rate is too fast. 2. High impurity levels.1. Allow the solution to cool slowly and undisturbed. Seeding with a small crystal of the pure product can promote the formation of well-defined crystals. 2. Recrystallize the product again from a different solvent system.
Low Yield After Crystallization 1. Product is too soluble in the chosen solvent, even at low temperatures. 2. Insufficient cooling.1. Add an anti-solvent to the mother liquor to precipitate more product. 2. Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize product recovery.
Inconsistent Polymorph Formation 1. Variations in crystallization conditions (solvent, temperature, cooling rate).[1][2]1. Strictly control all crystallization parameters to ensure consistent formation of the desired polymorph. Characterize the obtained polymorphs using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

III. Experimental Protocols

Protocol 1: Scalable Reductive Amination

This protocol outlines a general procedure for the reductive amination of the keto-acid precursor. Note: This is a general guideline and may need to be optimized for your specific scale and equipment.

  • Reactor Setup: Set up a temperature-controlled reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.

  • Reagent Charging: Charge the reactor with the keto-acid precursor and a suitable solvent (e.g., methanol, ethanol).

  • pH Adjustment: Cool the mixture to 0-5 °C and slowly add an aqueous solution of methylamine, maintaining the temperature below 10 °C. Adjust the pH to the desired range (typically 6-7) with a suitable acid (e.g., acetic acid).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by an appropriate analytical technique (e.g., TLC, HPLC).

  • Reduction: Cool the reaction mixture back to 0-5 °C. Slowly add a solution or slurry of the chosen reducing agent (e.g., sodium borohydride) in a suitable solvent, keeping the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: Quench the reaction by carefully adding an acid (e.g., hydrochloric acid) until the pH is acidic. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Purification: The aqueous layer containing the product can be carried forward to the crystallization step or purified by ion-exchange chromatography.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • pH Adjustment: To the aqueous solution of the amino acid, add concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).

  • Concentration: Concentrate the solution under reduced pressure to a smaller volume.

  • Crystallization: Add a suitable anti-solvent (e.g., isopropanol, acetone) to induce crystallization.

  • Isolation: Cool the mixture to 0-5 °C and stir for several hours. Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold anti-solvent.

  • Drying: Dry the crystals under vacuum at an appropriate temperature to obtain the final product.

IV. Visualizations

Synthetic Pathway

Synthesis_Pathway Keto_Acid Keto-acid Precursor Imine Imine Intermediate Keto_Acid->Imine pH 6-7 Methylamine Methylamine (CH3NH2) Methylamine->Imine Amino_Acid (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid Imine->Amino_Acid Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Amino_Acid Final_Product This compound Amino_Acid->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: Synthetic pathway for the target molecule.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield decision decision action action Start Low Yield Observed Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Purity High Impurity Levels? Check_Conversion->Check_Purity No Optimize_RA Optimize Reductive Amination Check_Conversion->Optimize_RA Yes Improve_Purification Improve Purification/Crystallization Check_Purity->Improve_Purification Yes Investigate_Side_Reactions Investigate Side Reactions Check_Purity->Investigate_Side_Reactions No Final_Product_OK Yield Acceptable Optimize_RA->Final_Product_OK Improve_Purification->Final_Product_OK Investigate_Side_Reactions->Final_Product_OK

Caption: Decision tree for troubleshooting low yield.

V. References

  • ResearchGate. (2016). How to convert amino acid to its hydrochloride?[Link]

  • ResearchGate. (n.d.). Synthesis of labeled isoleucine and NMR spectra of labeled LMs.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]

  • Research Inventions Journals. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications.[Link]

  • National Institutes of Health. (n.d.). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid.[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).[Link]

  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling.[Link]

  • PubMed Central. (n.d.). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media.[Link]

  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.

  • National Institutes of Health. (2026). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols.[Link]

  • ACS Publications. (2021). A Scalable Synthesis of the Blue Fluorescent Amino Acid 4-Cyanotryptophan and the Fmoc Derivative: Utility Demonstrated with the Influenza M2 Peptide Tetramer.[Link]

  • Separation and Refining of Amino acids. (n.d.). [Link]

  • Wikipedia. (n.d.). Reductive amination.[Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). [Link]

  • Google Patents. (n.d.). CN102993064A - Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid.

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.[Link]

  • ResearchGate. (n.d.). A probable synthesis of isoleucine via Strecker reaction from aldehydic precursor (2-methyl butanal) and other molecular species detected in the ISM.[Link]

  • Reductive Amination - Common Conditions. (n.d.). [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Amino acids.[Link]

  • Chemical Science (RSC Publishing). (n.d.). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools.[Link]

  • ACS Publications. (n.d.). A Scalable Synthesis of l-Leucine-N-carboxyanhydride.[Link]

  • Chemistry Steps. (n.d.). Reductive Amination.[Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.[Link]

  • ResearchGate. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid.[Link]

  • Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

Sources

troubleshooting analytical detection of N-methyl-L-isoleucine methyl ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of N-methyl-L-isoleucine methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges in the analysis of this unique amino acid derivative.

Introduction to Analytical Challenges

N-methyl-L-isoleucine methyl ester hydrochloride is a valuable building block in pharmaceutical and biochemical research.[1] Its analytical detection, however, presents a unique set of challenges stemming from its structural features: the N-methylation, the methyl ester group, and its formulation as a hydrochloride salt. These characteristics can influence its volatility, reactivity, and chromatographic behavior, necessitating careful method development and troubleshooting.

This guide is structured to address specific issues you may encounter during Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis.

Part 1: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common problems.

GC-MS Analysis

Question 1: Why am I seeing no peak or a very small peak for N-methyl-L-isoleucine methyl ester HCl in my GC-MS analysis?

Answer:

This is a common issue and typically points to one of two primary causes: lack of volatility or thermal decomposition in the GC inlet.

  • Causality: N-methyl-L-isoleucine methyl ester, especially in its hydrochloride salt form, is not sufficiently volatile for direct GC-MS analysis. The high temperatures of the GC inlet can cause decomposition rather than volatilization.[2] To address this, derivatization is essential to replace the active hydrogen on the secondary amine, increasing volatility and thermal stability.[3][4]

  • Troubleshooting Steps:

    • Derivatization is Mandatory: You must derivatize the analyte. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common for amino acids, but for N-methylated compounds, acylation with reagents like ethyl chloroformate or pentafluoropropionic anhydride (PFPA) after esterification can be more effective.[3][5]

    • Ensure Complete Derivatization: Incomplete derivatization will lead to poor peak shape and low response. For N-methylated amino acids, steric hindrance can be a factor. Ensure you are using the correct stoichiometry of the derivatizing agent and optimizing reaction time and temperature.

    • Check Inlet Temperature: Even with derivatization, excessively high inlet temperatures can cause degradation. Start with a lower inlet temperature (e.g., 230 °C) and gradually increase it to find the optimal balance between volatilization and stability.

dot

cluster_0 GC-MS Troubleshooting: No/Low Peak NoPeak No or very small peak for analyte Volatility Insufficient Volatility NoPeak->Volatility Decomposition Thermal Decomposition in Inlet NoPeak->Decomposition Derivatization Incomplete or No Derivatization Volatility->Derivatization InletTemp Inlet Temperature Too High Decomposition->InletTemp Solution1 Implement Derivatization Protocol Derivatization->Solution1 Solution2 Optimize Derivatization Reaction Derivatization->Solution2 Solution3 Optimize Inlet Temperature InletTemp->Solution3

Caption: Troubleshooting logic for the absence of an analyte peak in GC-MS.

Question 2: My derivatization for GC-MS analysis of N-methyl-L-isoleucine methyl ester HCl seems incomplete or yields multiple peaks. What's going on?

Answer:

This is a frequent challenge with N-methylated amino acids and can be attributed to several factors related to the derivatization chemistry.

  • Causality:

    • Steric Hindrance: The N-methyl group can sterically hinder the approach of bulky derivatizing agents (like some silylating reagents) to the secondary amine.

    • Reaction Conditions: Suboptimal reaction conditions (temperature, time, solvent, or catalyst) can lead to incomplete reactions.

    • Presence of HCl: The hydrochloride salt must be neutralized or removed prior to some derivatization reactions, as the protonated amine is not nucleophilic. For some derivatization methods, the presence of the salt can interfere.

    • Moisture: Silylation reactions are particularly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.

  • Troubleshooting Steps & Protocol:

    Protocol: Two-Step Derivatization using Methyl Chloroformate

    This method is effective for N-methylated amino acids.

    • Sample Preparation (Neutralization):

      • Dissolve a known amount of N-methyl-L-isoleucine methyl ester HCl in a suitable solvent (e.g., methanol).

      • Add a slight excess of a volatile base like pyridine to neutralize the HCl.

      • Evaporate the solvent and base under a stream of nitrogen. The resulting free base is ready for derivatization.

    • Derivatization:

      • To the dried sample, add a solution of methyl chloroformate in a suitable solvent (e.g., toluene with pyridine as a catalyst).

      • Vortex the mixture and heat at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes).

      • After cooling, the sample can be directly injected or further worked up by washing with a mild aqueous solution to remove excess reagents.

    Table 1: Derivatization Parameter Optimization

ParameterStarting ConditionOptimization Strategy
Reagent Molar Excess 10xIncrease to 20x or 50x to overcome steric hindrance.
Reaction Temperature 60 °CIncrease in 10 °C increments up to 80 °C.
Reaction Time 30 minIncrease to 60 min or 90 min.
Catalyst PyridineEnsure it is anhydrous.
  • Verification: Always run a known standard of the derivatized compound to confirm its retention time and mass spectrum.

Question 3: What are the expected mass fragmentation patterns for derivatized N-methyl-L-isoleucine methyl ester?

Answer:

The fragmentation pattern is key to confirming the identity of your analyte. For an N-acylated, N-methylated amino acid methyl ester, you can expect the following characteristic fragments:

  • Causality: In Electron Ionization (EI) MS, fragmentation is predictable and often initiated by the loss of stable neutral molecules or radicals. The N-acyl and methyl ester groups provide specific cleavage points.

  • Expected Fragments:

    • Loss of the Ester Group: A prominent fragment corresponding to the loss of the methoxycarbonyl group (-•COOCH3) is often observed.

    • Alpha-Cleavage: Cleavage of the bond between the alpha-carbon and the side chain is common.

    • Side Chain Fragmentation: The isoleucine side chain (a sec-butyl group) can undergo further fragmentation.

    • Iminium Ions: The presence of the nitrogen atom often leads to the formation of stable iminium ions, which can be diagnostic.[6]

Table 2: Common Fragments for a Generic N-acyl N-methyl-L-isoleucine Methyl Ester Derivative

Fragment DescriptionPlausible m/z (example with N-acetyl derivative)
Molecular Ion (M+) Varies with derivative
[M - •OCH3]+ M - 31
[M - •COOCH3]+ M - 59
Side Chain Loss M - 57 (loss of •C4H9)
Iminium Ion Specific to the N-acyl group and N-methylated amino acid backbone.
  • Pro-Tip: To confirm fragmentation pathways, consider using high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragment ions. Computational and experimental studies on the fragmentation of isoleucine isomers can provide further insights.[7][8]

HPLC Analysis

Question 4: I'm observing significant peak tailing for N-methyl-L-isoleucine methyl ester HCl in my reversed-phase HPLC analysis. How can I improve the peak shape?

Answer:

Peak tailing is a frequent issue with basic compounds like amino acid derivatives on silica-based reversed-phase columns.

  • Causality: The primary cause is secondary interactions between the protonated secondary amine of your analyte and residual, deprotonated silanol groups (-SiO-) on the silica surface of the column packing. This leads to a mixed-mode retention mechanism, causing the peak to tail.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: By operating at a lower pH (e.g., 2.5-3.0), you protonate the residual silanol groups, minimizing their interaction with your protonated analyte.

    • Use a High-Purity, End-Capped Column: Modern columns designed for the analysis of basic compounds often have very low residual silanol activity.

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can mask the active silanol sites.

    • Consider an Alternative Stationary Phase: If peak shape remains an issue, consider a column with a different stationary phase, such as one with an embedded polar group or a polymer-based column.

dot

cluster_1 HPLC Troubleshooting: Peak Tailing PeakTailing Peak Tailing Observed SecondaryInteractions Analyte Interaction with Residual Silanols PeakTailing->SecondaryInteractions LowpH Lower Mobile Phase pH SecondaryInteractions->LowpH EndCappedColumn Use High-Purity End-Capped Column SecondaryInteractions->EndCappedColumn CompetingBase Add Competing Base (e.g., TEA) SecondaryInteractions->CompetingBase AltPhase Use Alternative Stationary Phase SecondaryInteractions->AltPhase

Caption: Strategies to mitigate peak tailing in HPLC analysis of basic compounds.

Question 5: I am struggling to separate N-methyl-L-isoleucine from its diastereomer, N-methyl-L-alloisoleucine. What are my options?

Answer:

Separating diastereomers can be challenging and often requires specialized chromatographic conditions.

  • Causality: Diastereomers have different physical properties and can be separated on achiral stationary phases, but the selectivity may be low. Chiral stationary phases offer a different and often more effective separation mechanism.

  • Troubleshooting Steps:

    • Method Optimization on Achiral Columns:

      • Mobile Phase Composition: Systematically vary the organic modifier (acetonitrile vs. methanol) and the buffer concentration.

      • Temperature: Changing the column temperature can alter selectivity.

      • Gradient Profile: A shallower gradient can improve the resolution of closely eluting peaks.

    • Chiral Chromatography:

      • Chiral Stationary Phases (CSPs): This is the most robust approach. CSPs based on cyclodextrins or macrocyclic glycopeptides can be effective for separating amino acid isomers.

      • Chiral Derivatizing Agents: React your sample with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reversed-phase column.[9][10]

Part 2: Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis from a Complex Matrix

  • Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol containing an internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Dry the supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for injection.

Protocol 2: General GC-MS Method Parameters for Derivatized Amino Acids

ParameterSettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical starting flow rate for this column dimension.
Inlet Temperature 250 °CBalances volatilization with minimizing degradation.
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA general-purpose gradient to separate compounds with a range of volatilities.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Scan Range 50-550 amuCovers the expected mass range of the derivatized analyte and its fragments.

References

  • Z. Tsogibadrakh, et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Available at: [Link]

  • BenchChem. (n.d.).
  • Agilent. (n.d.). GC Troubleshooting. Agilent.
  • BenchChem. (n.d.).
  • A. Tsentalovich, et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Available at: [Link]

  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.
  • A. Wołczański, et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent.
  • T. Hoang, et al. (2025). Synthetic Preparation of N-Methyl-α-amino Acids.
  • ResearchGate. (n.d.). Fragmentation of derivatives on the example of L-isoleucine.
  • T. Fukushima, et al. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. J-Stage. Available at: [Link]

  • M. Tsesarskaia, et al. (2025). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.
  • ResearchGate. (2015). How can I analyze amino acid Methyl Ester in GC?.
  • S. P. B. R. S. S. P. R. P. V. S. R. K. V. S. Srinivas. (n.d.). Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatization. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride by HPLC.
  • T. Fukushima, et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed. Available at: [Link]

  • H. Kvitvang, et al. (2025). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
  • V. V. Sureshbabu, et al. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [No Source Found].
  • S. Kumar, et al. (n.d.). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI.
  • S. P. B. R. S. S. P. R. P. V. S. R. K. V. S. Srinivas. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed. Available at: [Link]

  • P. Parvy, et al. (1991). [Methodological errors in amino acid assay in biological fluids]. PubMed. Available at: [Link]

  • R. A. J. O'Hair, et al. (n.d.). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Publishing.
  • A. D. M. Smith, et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
  • ResearchGate. (2014). I want to analyze amino acids. Are there any suggestions of the possible difficulties?.
  • Sigma-Aldrich. (n.d.).
  • A. Leggio, et al. (n.d.). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • V. V. Sureshbabu, et al. (2025). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust.
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC.
  • W. J. M. van der Hart, et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
  • N. Grecsó, et al. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS.
  • A. A. A. El-Gizawy, et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol.
  • Phenomenex. (n.d.).
  • University of Bristol Research Portal. (n.d.). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. University of Bristol.
  • BenchChem. (n.d.). An In-Depth Technical Guide to N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride. BenchChem.
  • C. D. F. R. R. M. S. M. M. S. W. M. Grure, et al. (2025). Targeted ultra‐performance liquid chromatography/tandem mass spectrometric quantification of methylated amines and selected amino acids in biofluids.
  • ResearchGate. (2015). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?.
  • S. N. V. M. G. D. A. S. C. L. F. T. W. M. Fan. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central.
  • M. G. Bursavich, et al. (2025). Synthesis of N-methylated cyclic peptides.
  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Quora.
  • A. Armirotti, et al. (2007).
  • Bibel lab update. (2025).

Sources

Technical Support Center: Asymmetric Synthesis Using (1R,2S)-(-)-N-methylephedrine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for method refinement in asymmetric synthesis employing the (1R,2S)-(-)-N-methylephedrine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your synthetic routes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of your chemical system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing and executing experiments with N-methylephedrine-derived amides.

Q1: What is the primary role of (1R,2S)-(-)-N-methylephedrine in asymmetric synthesis?

A: (1R,2S)-(-)-N-methylephedrine serves as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. In its most common application, it is acylated to form a tertiary amide.[1] The subsequent deprotonation of an α-proton generates a chiral enolate. The inherent stereochemistry of the N-methylephedrine backbone effectively blocks one face of the enolate, forcing an incoming electrophile (like an alkyl halide) to approach from the less sterically hindered face.[2] This process results in the formation of a new stereocenter with a high degree of predictability and control, leading to a diastereomerically enriched product.

Q2: How is the chiral auxiliary typically introduced and removed?

A: The auxiliary is introduced by forming an amide bond between the N-methylephedrine and a carboxylic acid (or its more reactive derivative, like an acyl chloride or anhydride).[3] After the desired stereocenter has been created via a reaction such as alkylation, the auxiliary must be cleaved to yield the final enantiomerically enriched product.[2] Common cleavage methods include:

  • Acidic or Basic Hydrolysis: Strong aqueous acid (e.g., H₂SO₄) or base (e.g., KOH) can hydrolyze the amide to the corresponding carboxylic acid.

  • Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can convert the amide directly to a primary alcohol.

  • Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) can yield a chiral ketone.

A key advantage is that the N-methylephedrine auxiliary can often be recovered after cleavage and reused, making the process more atom-economical.[2]

Q3: What are the most critical parameters for achieving high diastereoselectivity in the alkylation step?

A: Several factors are crucial and must be carefully controlled:

  • Base Selection: A strong, non-nucleophilic, sterically hindered base is required for efficient and clean deprotonation. Lithium diisopropylamide (LDA) is the most common choice as it rapidly generates the enolate at low temperatures, minimizing side reactions.[4][5]

  • Temperature: Enolate formation and alkylation are almost always performed at low temperatures, typically -78 °C, to prevent enolate equilibration, decomposition, and side reactions.[5]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. Its ability to coordinate the lithium cation is essential for the stability and reactivity of the enolate.[2][6]

  • Additives: The presence of lithium chloride (LiCl) is often critical. LiCl breaks up LDA aggregates and forms a well-defined, chelated enolate structure, which enhances facial selectivity by creating a more rigid and predictable transition state.[2][3] Typically, 4-6 equivalents are used to saturate the THF solution.[2]

Part 2: Troubleshooting Guide for Diastereoselective Alkylation

This guide addresses specific issues encountered during experiments in a problem-and-solution format.

Problem 1: Low Diastereomeric Excess (d.e.)

Q: My alkylation reaction is proceeding, but the diastereomeric ratio is poor (<90:10). What are the likely causes and how can I fix this?

A: Low d.e. is a common issue that typically points to a poorly organized transition state during the alkylation step. Here’s a systematic approach to troubleshooting:

  • Cause A: Incomplete or Incorrect Enolate Formation. If the deprotonation is not complete or if the wrong enolate geometry is formed, selectivity will suffer.

    • Solution 1: Check Your Base. Ensure your LDA is freshly prepared or properly titrated. Old or poorly prepared LDA can be less effective. Using a slight excess (e.g., 1.1-1.2 equivalents) can ensure complete deprotonation.

    • Solution 2: Control Deprotonation Temperature. Always add the amide substrate slowly to the LDA solution at -78 °C. Adding the base to the amide or performing the deprotonation at higher temperatures can lead to side reactions and a mixture of enolates.[5]

  • Cause B: Suboptimal Chelation and Solvent Effects. The high selectivity observed in these reactions is dependent on a rigid, chelated lithium enolate structure.[2]

    • Solution 1: Add Lithium Chloride (LiCl). This is one of the most effective ways to boost diastereoselectivity. LiCl acts as a lithium salt additive that helps to form a well-defined monomeric enolate structure, preventing aggregation and increasing the steric shielding of one face.[2][3] Add 5-6 equivalents of anhydrous LiCl to the reaction mixture before adding the base.

    • Solution 2: Ensure Anhydrous Conditions. Water will quench the enolate and interfere with the lithium coordination. Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is rigorously flame-dried under vacuum or argon.

  • Cause C: Alkylation Temperature is Too High. While enolate formation must be cold, the alkylation temperature is also critical.

    • Solution 1: Maintain Low Temperature. After enolate formation, add the alkyl halide electrophile at -78 °C. Allowing the reaction to warm prematurely can lead to erosion of selectivity. For less reactive electrophiles, the reaction may need to be slowly warmed to 0 °C or slightly above, but this should be optimized on a case-by-case basis.[2]

Problem 2: Low Chemical Yield

Q: The reaction is clean and highly diastereoselective, but my isolated yield is consistently low. What should I investigate?

A: Low yield can stem from issues with reagents, reaction conditions, or the workup procedure.

  • Cause A: Inefficient Enolate Formation or Reaction.

    • Solution 1: Verify Reagent Reactivity. Ensure the alkyl halide is reactive enough for S(_N)2 displacement.[5] Primary alkyl iodides and bromides are ideal. Secondary halides are more challenging and may require additives like HMPA or DMPU to enhance enolate reactivity.[2]

    • Solution 2: Check for Side Reactions. If your substrate has multiple acidic protons, the base may be consumed in unproductive deprotonations. Ensure the α-proton is the most acidic site.

  • Cause B: Decomposition During Quench or Workup. The enolate and the product can be sensitive to the workup conditions.

    • Solution 1: Use a Buffered Quench. Instead of quenching with water, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a milder, buffered quench that minimizes base-catalyzed side reactions or epimerization of the newly formed stereocenter.

    • Solution 2: Optimize Purification. The product amide can sometimes be sensitive to silica gel chromatography. Consider using a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or alternative purification methods like crystallization if possible.

Problem 3: Difficulty in Auxiliary Cleavage

Q: I have successfully made my alkylated amide, but I am struggling to remove the N-methylephedrine auxiliary without degrading my product.

A: The tertiary amide bond is robust, and its cleavage requires carefully chosen conditions to avoid racemization or decomposition.

  • Cause A: Cleavage Conditions are Too Harsh.

    • Solution 1: Milder Hydrolysis. If strong acid/base hydrolysis is causing degradation, try milder conditions. For example, hydrolysis with LiOOH (lithium hydroperoxide) is a very mild method for converting amides to carboxylic acids and can preserve sensitive functional groups.[7]

    • Solution 2: Consider Reductive or Additive Cleavage. If your target is an alcohol or ketone, direct conversion can be more efficient.

      • To Alcohol: Use a powerful reducing agent like LiAlH₄ or BH₃·SMe₂.[7]

      • To Ketone: React the amide with an excess of an organolithium or Grignard reagent.

  • Cause B: Product is Unstable to Cleavage Conditions.

    • Solution 1: Protect Other Functional Groups. If your molecule contains other sensitive groups (e.g., esters, acetals), ensure they are compatible with the chosen cleavage method or protect them beforehand.

    • Solution 2: Change the Target Product. It may be easier to cleave to the alcohol or ketone and then perform a subsequent oxidation or reduction to get to the desired carboxylic acid, rather than attempting a direct, harsh hydrolysis.

Part 3: Protocols and Data Visualization

Detailed Protocol: Diastereoselective Alkylation of N-Propionyl-(1R,2S)-N-methylephedrine

This protocol provides a step-by-step method for a representative alkylation reaction.

Step 1: Preparation of the Chiral Amide

  • To a solution of (1R,2S)-(-)-N-methylephedrine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the amide, which can be purified by column chromatography.

Step 2: Diastereoselective Alkylation

  • Flame-dry a flask under vacuum and backfill with argon. Add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine (1.1 eq) followed by the slow addition of n-butyllithium (1.05 eq). Stir for 30 minutes at -78 °C to generate LDA.

  • In a separate flame-dried flask, dissolve the chiral amide (1.0 eq) in anhydrous THF.

  • Slowly add the amide solution to the LDA solution at -78 °C via cannula. Stir for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir at -78 °C for 2-4 hours (reaction progress can be monitored by TLC).

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography to isolate the alkylated amide. Determine the d.e. by ¹H NMR or HPLC analysis.

Data Summary: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes typical outcomes based on variations in key reaction parameters for the alkylation of N-methylephedrine-derived amides.

Parameter VariationTypical Diastereomeric Ratio (d.r.)Rationale
Standard Conditions: LDA, THF, -78 °C>95:5Forms a well-defined (Z)-enolate; low temperature prevents equilibration.[2]
Addition of LiCl (5 eq): LDA, THF, -78 °C>99:1LiCl breaks up aggregates, leading to a more ordered, chelated transition state.[2][3]
Warmer Temp: LDA, THF, 0 °C80:20 to 90:10Higher temperatures can allow for enolate equilibration and a less-defined transition state, reducing selectivity.
Different Base: LHMDS, THF, -78 °C~90:10Other lithium bases can be effective but may alter the aggregation state and chelation geometry compared to LDA.
Different Solvent: THF/HMPA, -78 °CVariable, often lowerStrongly coordinating solvents like HMPA can disrupt the crucial lithium chelation, leading to a "naked" enolate and reduced facial bias.[6]
Visualizations: Workflow and Troubleshooting Diagrams

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

experimental_workflow cluster_prep Step 1: Amide Formation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage A Carboxylic Acid + (1R,2S)-N-methylephedrine B Acylation (e.g., SOCl₂, then auxiliary) A->B C Chiral Amide Substrate B->C D Deprotonation (LDA, THF, -78°C) C->D E Chiral (Z)-Enolate D->E F Alkylation (R-X, -78°C) E->F G Diastereomerically Enriched Amide F->G H Cleavage Reaction (e.g., H₃O⁺ or LiAlH₄) G->H I Final Chiral Product (Acid, Alcohol, etc.) H->I J Recovered Auxiliary H->J

Caption: Overall experimental workflow from substrate synthesis to the final product.

troubleshooting_logic Start Problem: Low Diastereoselectivity Q1 Is your LDA fresh and titrated? Start->Q1 Sol1 Solution: Prepare/titrate fresh LDA. Q1->Sol1 No Q2 Are you using anhydrous LiCl? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Add 5-6 eq. of dry LiCl before deprotonation. Q2->Sol2 No Q3 Was the reaction kept at -78°C throughout? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: Ensure strict temperature control during addition and reaction. Q3->Sol3 No End High d.e. Achieved Q3->End Yes A3_Yes Yes A3_No No

Sources

Validation & Comparative

A Comparative Guide to the Stereospecificity Validation of (2S,3S)-3-Methyl-2-(methylamino)pentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereochemical Purity in Drug Development

In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. For chiral molecules, particularly those with multiple stereocenters, each stereoisomer can exhibit distinct pharmacological and toxicological profiles. The subject of this guide, (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid, is a non-canonical amino acid derivative structurally related to isoleucine, possessing two chiral centers at the C2 and C3 positions. This gives rise to four possible stereoisomers, each with a unique spatial architecture.

The United States Food and Drug Administration (FDA) mandates that the stereoisomeric composition of a new drug substance should be well-defined, with specifications in place to ensure identity, strength, quality, and purity from a stereochemical perspective.[1] For a compound like (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, which may serve as a critical building block or an active pharmaceutical ingredient (API) itself, rigorous validation of its stereospecificity is not merely a matter of regulatory compliance but a cornerstone of patient safety and drug efficacy.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemical purity of this target molecule. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a logical framework for establishing a robust, self-validating system for stereoisomer analysis.

The Analytical Challenge: Understanding the Stereoisomers

With two chiral centers, 3-Methyl-2-(methylamino)pentanoic acid can exist as four distinct stereoisomers. The relationship between these isomers dictates the analytical strategy required for their separation and quantification.

  • (2S, 3S) and (2R, 3R) are enantiomers . They are non-superimposable mirror images and possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation challenging.

  • (2S, 3R) and (2R, 3S) are also enantiomers .

  • The relationship between the (2S, 3S) isomer and the (2S, 3R) or (2R, 3S) isomers is diastereomeric . Diastereomers are not mirror images and have different physical properties, which generally allows for their separation using achiral analytical techniques.

G cluster_0 Stereoisomers of 3-Methyl-2-(methylamino)pentanoic Acid S2S3 (2S,3S) (Target Isomer) S2R3 (2S,3R) S2S3->S2R3 Diastereomers R2S3 (2R,3S) S2S3->R2S3 Diastereomers R2R3 (2R,3R) S2S3->R2R3 Enantiomers S2R3->R2S3 Enantiomers R2R3->S2R3 Diastereomers R2R3->R2S3 Diastereomers

Caption: Relationships between the four stereoisomers.

Comparative Analysis of Validation Techniques

A multi-pronged analytical approach, leveraging orthogonal methods, provides the highest degree of confidence in stereochemical validation. We will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single Crystal X-ray Crystallography.

Technique Principle Primary Use Case Pros Cons
Chiral HPLC Differential interaction of stereoisomers with a Chiral Stationary Phase (CSP) or separation of pre-formed diastereomers on an achiral column.Quantification of enantiomeric excess (ee) and diastereomeric ratio (dr). Routine QC.High sensitivity and resolution; well-established for purity analysis.[2][3][4]Method development can be time-consuming; requires specific chiral columns.
NMR Spectroscopy Differentiating stereoisomers by converting them into a diastereomeric environment using a Chiral Solvating Agent (CSA), causing distinct chemical shifts.Structural confirmation and quantification of stereoisomers. Orthogonal confirmation.Non-destructive; provides rich structural information; rapid analysis post-method development.[5][6][7]Lower sensitivity than HPLC; requires higher sample concentration; CSA may not resolve all isomers.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms, including absolute configuration.Unambiguous determination of absolute stereochemistry.[8][9][10]The definitive method for absolute configuration.[11][12]Requires a suitable single crystal; not a high-throughput method for routine QC.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone of stereospecificity validation in the pharmaceutical industry due to its high resolving power and quantitative accuracy. Two primary strategies can be employed: direct separation on a Chiral Stationary Phase (CSP) or indirect separation following derivatization.

Causality Behind Method Choice:

The choice between direct and indirect methods depends on the availability of a suitable CSP and the required sensitivity.

  • Direct separation is often preferred for its simplicity, as it avoids the extra step of derivatization. For amino acid derivatives, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., Teicoplanin, Vancomycin) CSPs are highly effective.[4] Ligand-exchange chromatography is another powerful technique for underivatized amino acids.[3]

  • Indirect separation involves reacting the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers.[13] These diastereomers have different physical properties and can be separated on a standard, less expensive achiral column (e.g., C18). This approach can enhance detection and is useful when a suitable CSP is not available.

G cluster_workflow Chiral HPLC Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample of (2S,3S)-isomer Direct Dissolve in Mobile Phase Sample->Direct Indirect Derivatize with Chiral Reagent (e.g., Marfey's) Sample->Indirect CSP Direct Method: Chiral Stationary Phase (CSP) Direct->CSP Achiral Indirect Method: Achiral Column (e.g., C18) Indirect->Achiral Data Data Acquisition (Chromatogram) CSP->Data Achiral->Data Analysis Peak Integration & Calculation of ee and dr Data->Analysis

Caption: Workflow for direct vs. indirect chiral HPLC analysis.

Experimental Protocol: Direct Separation on a CHIROBIOTIC T CSP

This protocol is designed for the direct analysis of all four stereoisomers. The CHIROBIOTIC T (Teicoplanin) CSP is selected for its proven efficacy in separating N-blocked and amphoteric amino acids.[4]

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV or Mass Spectrometric (MS) detector.

    • Column: CHIROBIOTIC T, 5 µm, 250 x 4.6 mm.

    • Mobile Phase: 80:20:0.1 (v/v/v) Methanol / Acetonitrile / Acetic Acid. Filter and degas prior to use. Rationale: A polar organic mobile phase often provides excellent selectivity on macrocyclic glycopeptide CSPs.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or MS (ESI+).

  • Sample and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl reference standard in the mobile phase.

    • Prepare a 1 mg/mL solution of the test sample in the mobile phase.

    • If available, prepare a resolution mixture containing all four stereoisomers to confirm peak identification and system suitability.

  • System Suitability Test (SST):

    • Inject the resolution mixture.

    • The resolution (Rs) between all adjacent peaks must be ≥ 1.5.

    • The tailing factor for the (2S,3S) peak should be ≤ 2.0.

  • Analysis:

    • Inject 10 µL of the reference standard and test sample solutions.

    • Record the chromatograms for a sufficient duration to elute all isomers.

  • Calculations:

    • Diastereomeric Ratio (dr): dr = [Area(2S,3S) + Area(2R,3R)] / [Area(2S,3R) + Area(2R,3S)]

    • Enantiomeric Excess (ee) of the target isomer: ee (%) = ([Area(2S,3S) - Area(2R,3R)] / [Area(2S,3S) + Area(2R,3R)]) * 100

Hypothetical Data Summary
Stereoisomer Retention Time (min) Peak Area
(2R, 3S)8.51,500
(2S, 3R)9.81,800
(2R, 3R)12.14,500
(2S, 3S)14.3992,200
Calculated Purity: dr: 99.7:0.3ee: 99.1%

Method 2: NMR Spectroscopy for Orthogonal Validation

NMR spectroscopy serves as an excellent orthogonal method to confirm both the structure and stereochemical purity.[7] While NMR is inherently insensitive to chirality, the use of a Chiral Solvating Agent (CSA) creates transient diastereomeric complexes that exhibit distinct chemical shifts, allowing for quantification.

Causality Behind Method Choice:

This method is chosen for its ability to provide unambiguous confirmation without chromatographic separation. It validates the findings from HPLC and ensures that no impurities are co-eluting with the main peak. For amino acids, CSAs that can interact with both the amine and carboxylic acid functionalities are particularly effective. 19F NMR, after derivatization with a fluorine-containing chiral agent, can offer a very clean background and high sensitivity for purity determination.[5]

G cluster_workflow NMR Validation Logic Start Dissolve Sample in NMR Solvent (e.g., CDCl3, MeOD) Add_CSA Add Chiral Solvating Agent (e.g., (R)-Mandelic Acid) Start->Add_CSA Acquire_NMR Acquire High-Resolution 1H NMR Spectrum Add_CSA->Acquire_NMR Analyze Analyze Spectrum: Identify diagnostic peaks (e.g., α-H or N-CH3) Acquire_NMR->Analyze Split Observe Signal Splitting? Analyze->Split Integrate Integrate Split Signals to Quantify Isomers Split->Integrate Yes NoSplit No Resolution: Select Different CSA or Solvent Split->NoSplit No

Caption: Logical workflow for NMR analysis using a CSA.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the amino acid hydrochloride sample into an NMR tube.

    • Dissolve in 0.7 mL of deuterated methanol (CD₃OD). Rationale: CD₃OD is a good solvent for amino acid hydrochlorides and provides exchangeable protons that do not interfere with the signals of interest.

    • Acquire a standard ¹H NMR spectrum to confirm the primary structure.

    • To this solution, add 1.5 equivalents of a Chiral Solvating Agent, such as (R)-(-)-Mandelic acid.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve resolution.

  • Data Analysis:

    • Identify a well-resolved proton signal that is sensitive to the chiral environment. The proton at the C2 position (α-proton) or the N-methyl protons are excellent candidates.

    • In the presence of the CSA, the signal for the target (2S,3S) isomer should remain a single peak, while the signals for the other stereoisomers will appear at slightly different chemical shifts.

    • Carefully integrate the area under each distinct peak. The percentage of each stereoisomer is directly proportional to its integral value relative to the total integral of all related peaks.

Method 3: X-ray Crystallography for Absolute Configuration

While HPLC and NMR can determine the relative amounts of stereoisomers, they cannot, without authentic standards, definitively assign the absolute configuration (i.e., distinguish (2S,3S) from (2R,3R)). X-ray crystallography is the gold standard for this purpose.[10][12]

Causality and Application:

This technique is not a routine quality control tool but is essential during the early stages of drug development to unequivocally confirm that the stereospecific synthesis has produced the desired (2S,3S) isomer.[14][15] The method relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, which allows for the determination of the absolute structure.[10]

Experimental Protocol Overview:
  • Crystal Growth:

    • The primary challenge is to grow a single, diffraction-quality crystal of this compound.

    • This is typically achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution in a suitable solvent system (e.g., ethanol/water, isopropanol/ether).

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

    • Collect diffraction data, typically using Mo-Kα or Cu-Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing Bijvoet pairs—reflections that would be equivalent if not for anomalous scattering.

    • The result is typically expressed as a Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[9] A value near 0 provides high confidence in the assigned (2S,3S) configuration.

Conclusion: A Framework for Robust Validation

Validating the stereospecificity of this compound requires a scientifically sound, multi-faceted strategy that adheres to regulatory expectations.[16][17]

  • Initial Confirmation: The absolute configuration of a reference standard must be unequivocally established using Single Crystal X-ray Crystallography . This provides the foundational "truth" against which all other batches are compared.

  • Routine Quality Control: A validated, stability-indicating Chiral HPLC method should be implemented for routine batch release. This method must demonstrate specificity, linearity, accuracy, precision, and robustness for the quantification of all four potential stereoisomers, allowing for the precise determination of both diastereomeric ratio and enantiomeric excess.

  • Orthogonal Verification: NMR spectroscopy with a chiral solvating agent should be used as an orthogonal technique to periodically confirm the results obtained by HPLC. This provides a higher level of assurance and helps to rule out potential issues like co-eluting impurities in the primary chromatographic method.

By integrating these complementary techniques, researchers and drug developers can construct a self-validating system that ensures the stereochemical integrity of their molecule, satisfying the rigorous demands of scientific integrity and regulatory compliance.

References

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems. Journal of Chromatography B, 879(29), 3148–3161. [Link]

  • Zhang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4125-4131. [Link]

  • Blaukopf, M., et al. (1998). Determination of the enantiomeric excess of ferroelectric liquid crystals derived from three natural amino acids. Liquid Crystals, 24(6), 839-845. [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Roveda, A., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1089–1096. [Link]

  • Schurig, V., et al. (1998). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of High Resolution Chromatography, 21(6), 345-350. [Link]

  • Rao, D. M., et al. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. U.S.
  • Morelhão, S. L., et al. (2011). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A: Foundations of Crystallography, 67(Pt 2), 156–164. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry #169 - Drug Substance. Retrieved from [Link]

  • Freire, E. R., & de la Mora, E. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 43(9-10), 1948–1958. [Link]

  • Di Pietro, S., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7659–7667. [Link]

  • Rao, D. M., et al. (2011). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. International Patent Application No. PCT/IN2011/000054. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Purity in Drug Analysis. Current Pharmaceutical Analysis, 1(1), 1-13. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Powers, M. L., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(4), 797–801. [Link]

  • Foss, C. A., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 643. [Link]

  • CN105928811A. (2016).
  • Wang, L., et al. (2021). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods, 13(31), 3538-3542. [Link]

  • Seebach, D., et al. (2004). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 4. Thieme. [Link]

  • Liu, Y., et al. (2015). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Organic Letters, 17(20), 5144-5147. [Link]

  • Shadrick, W. R., et al. (2022). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry, 65(3), 2098–2111. [Link]

  • European Union Reference Laboratory for Feed Additives. (2020). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • Fernandes, C., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(22), 5469. [Link]

  • Asakura, T., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 18(10), 2077. [Link]

  • Al-karkhi, A. M. H., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21469–21479. [Link]

  • Applied Clinical Trials. (2023). FDA Releases Guidance on Standards Related to Pharmaceutical Quality. [Link]

  • Wang, S., & Scriba, G. K. E. (2022). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 30–48. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Webinar: Navigating Formulation Assessment: Preparing the Q1/Q2 Sameness Inquiry. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Miera, J. B., et al. (2020). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 11(13), 3350–3356. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

Sources

A Comparative Analysis of N-methyl-L-isoleucine methyl ester HCl and Other Isoleucine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug discovery and development, the selection of appropriate amino acid derivatives is a critical determinant of the final therapeutic's efficacy, stability, and pharmacokinetic profile. Among the branched-chain amino acids, isoleucine and its derivatives are of significant interest due to their role in protein structure and biological function. This guide provides a comprehensive comparative analysis of N-methyl-L-isoleucine methyl ester HCl against other key isoleucine derivatives: L-isoleucine methyl ester HCl, Boc-N-methyl-L-isoleucine, and N-acetyl-L-isoleucine. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their synthetic and therapeutic endeavors.

Introduction: The Significance of Isoleucine Modification

Isoleucine, an essential amino acid, possesses a unique sec-butyl side chain that contributes to the hydrophobic core of proteins, influencing their folding and stability. Chemical modification of isoleucine's functional groups—the α-amino group and the carboxylic acid—can dramatically alter its physicochemical and biological properties. N-methylation, esterification, and N-acylation are common strategies employed to modulate lipophilicity, metabolic stability, and conformational flexibility of peptides and small molecule drugs.

N-methyl-L-isoleucine methyl ester HCl is a derivative that combines two key modifications: N-methylation and methyl esterification of the carboxyl group. The hydrochloride salt form enhances its solubility and ease of handling in laboratory settings. These modifications are not merely for synthetic convenience; they are strategic choices aimed at improving the drug-like properties of molecules incorporating this derivative.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

The utility of an amino acid derivative in drug development is fundamentally linked to its physicochemical properties. Here, we compare N-methyl-L-isoleucine methyl ester HCl with its non-methylated counterpart and other relevant derivatives.

PropertyN-methyl-L-isoleucine methyl ester HClL-isoleucine methyl ester HClBoc-N-methyl-L-isoleucineN-acetyl-L-isoleucine
Molecular Formula C₈H₁₈ClNO₂[3]C₇H₁₆ClNO₂[4]C₁₂H₂₃NO₄C₈H₁₅NO₃
Molecular Weight 195.69 g/mol [3]181.66 g/mol [4]245.32 g/mol 173.19 g/mol
Appearance White solid[3]White to off-white crystalline solid[5]White to off-white solidWhite to off-white crystalline powder
Solubility (Water) SolubleSoluble[5]Sparingly solubleSoluble
Solubility (Organic) Soluble in polar organic solvents (e.g., Methanol, Ethanol)[3]Soluble in Ethanol[5]Soluble in DMSO, MethanolSoluble in Chloroform (slightly, heated), DMF (slightly), Methanol (slightly)
Predicted LogP ~1.5 (Estimated)~0.9 (Estimated)~2.8 (Estimated)~0.7
Stability Enhanced stability against enzymatic degradation due to N-methylation.[6] Ester is susceptible to hydrolysis.Susceptible to enzymatic degradation and ester hydrolysis.Boc group is acid-labile. N-methylation enhances enzymatic stability.Amide bond is generally stable.

Key Insights:

  • N-methylation and Lipophilicity: The introduction of a methyl group on the nitrogen atom in N-methyl-L-isoleucine methyl ester HCl increases its lipophilicity (higher estimated LogP) compared to L-isoleucine methyl ester HCl. This is a crucial factor for enhancing membrane permeability and oral bioavailability.[6]

  • Protecting Groups and Solubility: The bulky and hydrophobic Boc group in Boc-N-methyl-L-isoleucine significantly decreases its aqueous solubility. In contrast, the hydrochloride salts of the methyl esters are readily soluble in water. N-acetyl-L-isoleucine also maintains good water solubility.

  • Stability Considerations: N-methylation provides steric hindrance that protects the adjacent peptide bond from proteolytic degradation, a significant advantage for peptide therapeutics.[6] However, the methyl ester in both N-methyl-L-isoleucine methyl ester HCl and L-isoleucine methyl ester HCl is susceptible to hydrolysis, particularly under basic or acidic conditions. The Boc group is designed to be removed under acidic conditions, which is a key step in solid-phase peptide synthesis. The amide bond in N-acetyl-L-isoleucine is generally more stable than the ester bond.[7]

Experimental Protocols for Comparative Analysis

To provide a framework for objective comparison, we present detailed protocols for evaluating key performance parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in water, a fundamental property for any potential therapeutic.

Workflow for Solubility Determination

G A Add excess compound to a known volume of water in a vial B Equilibrate at a constant temperature (e.g., 25°C) with agitation for 24-48 hours A->B C Allow undissolved solid to settle B->C D Filter or centrifuge the supernatant to remove undissolved solid C->D E Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV) D->E F Express solubility in mg/mL or mol/L E->F

Caption: Shake-Flask Method for Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the isoleucine derivative to a vial containing a known volume of purified water (e.g., 10 mL).

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, filter the sample through a 0.22 µm syringe filter or centrifuge it at high speed.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated HPLC-UV method. A standard curve of known concentrations should be prepared for accurate quantification.[8][9]

  • Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of Lipophilicity (LogP) by HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This HPLC-based method provides a rapid and reliable estimation.

Step-by-Step Methodology:

  • System Preparation: Use a reverse-phase C18 HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values.

  • Sample Preparation: Prepare solutions of the isoleucine derivatives in a suitable solvent.

  • HPLC Analysis: Inject the standards and the sample solutions into the HPLC system and record their retention times.

  • Calculation: Plot the logarithm of the retention factor (k') of the standards against their known LogP values. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

  • LogP Determination: Determine the LogP of the isoleucine derivatives by interpolating their log(k') values on the calibration curve.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Workflow for MTT Cytotoxicity Assay

G A Seed cells (e.g., HepG2) in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of the isoleucine derivatives for a defined period (e.g., 24, 48, 72 hours) A->B C Add MTT solution to each well and incubate for 2-4 hours B->C D Viable cells with active metabolism reduce MTT to purple formazan crystals C->D E Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader E->F G Calculate cell viability as a percentage of the untreated control F->G

Caption: MTT Assay for Cytotoxicity Assessment.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) into a 96-well plate at a suitable density and allow the cells to attach overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the isoleucine derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Biological Implications and Applications

The choice of isoleucine derivative can have profound effects on the biological activity and therapeutic potential of a drug candidate.

Role in Peptide Synthesis and Drug Design
  • N-methyl-L-isoleucine methyl ester HCl is a valuable building block in peptide synthesis. The N-methyl group can prevent the formation of undesirable secondary structures and increase the solubility of the growing peptide chain.[3][6] However, the increased steric hindrance can make peptide bond formation more challenging, often requiring stronger coupling reagents.

  • L-isoleucine methyl ester HCl is a more straightforward building block, but peptides incorporating it are more susceptible to enzymatic degradation.[2][5]

  • Boc-N-methyl-L-isoleucine is widely used in solid-phase peptide synthesis (SPPS) due to the stability of the Boc protecting group under various coupling conditions and its facile removal with acid.

  • N-acetyl-L-isoleucine can be used to cap the N-terminus of a peptide, which can improve its stability and mimic the structure of a native protein.

Impact on Metabolic Pathways: The mTOR Signaling Pathway

Isoleucine and its derivatives can influence cellular metabolism, notably through the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[13][14] Leucine is a potent activator of mTORC1, and isoleucine can also contribute to its activation.

Simplified mTOR Signaling Pathway Activation by Isoleucine

G cluster_0 Extracellular cluster_1 Intracellular Isoleucine_ext Isoleucine Isoleucine_int Isoleucine Isoleucine_ext->Isoleucine_int Amino Acid Transporters mTORC1 mTORC1 Isoleucine_int->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Protein_Synth Protein Synthesis S6K1->Protein_Synth _4EBP1->Protein_Synth Inhibition is relieved Cell_Growth Cell Growth Protein_Synth->Cell_Growth

Caption: Isoleucine-mediated activation of the mTOR signaling pathway.

The ability of isoleucine derivatives to be metabolized to free isoleucine can, therefore, have downstream effects on cell growth and proliferation. This is a critical consideration in cancer drug development, where modulation of the mTOR pathway is a key therapeutic strategy.[13]

Conclusion

The comparative analysis of N-methyl-L-isoleucine methyl ester HCl with other isoleucine derivatives highlights a trade-off between enhanced stability and lipophilicity versus synthetic accessibility and solubility.

  • N-methyl-L-isoleucine methyl ester HCl offers a compelling profile for developing orally bioavailable and metabolically stable peptide-based drugs, despite the potential challenges in peptide synthesis.

  • L-isoleucine methyl ester HCl remains a fundamental building block for applications where high metabolic stability is not a primary concern.

  • Boc-N-methyl-L-isoleucine is the derivative of choice for the incorporation of N-methyl-isoleucine in solid-phase peptide synthesis.

  • N-acetyl-L-isoleucine provides a means to modify the N-terminus of peptides, enhancing their stability and mimicking natural protein structures.

Ultimately, the optimal choice of an isoleucine derivative depends on the specific goals of the drug development program. The experimental protocols and comparative data presented in this guide provide a solid foundation for making these critical decisions.

References

  • PubChem. Isoleucine methyl ester hydrochloride. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Agilent. Analysis of Amino Acids by HPLC. [Link]

  • ACS Publications. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]

  • Standard Reference Data. Octanol-Water Partition Coefficients of Simple Organic Compounds. [Link]

  • Dove Medical Press. 2,2'-Bipyridine Derivatives exert anticancer effects inducing apopto. [Link]

  • ResearchGate. Isoleucine-Dependent Activation of mTOR Signaling in Foxp3 + Treg Cells... [Link]

  • JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • NIH. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • ACS Publications. Cytotoxic Activity of Phytoconstituents Isolated from Monotheca buxifolia against Hepatocellular Carcinoma Cell Line HepG2: In Vitro and Molecular Docking Studies. [Link]

  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • MDPI. Amino Acid Derivatives of Ligustrazine-Oleanolic Acid as New Cytotoxic Agents. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • YouTube. mTOR Pathway and its Regulation. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • NIH. Novel metabolic and physiological functions of branched chain amino acids: a review. [Link]

  • The Athenaeum - University of the Incarnate Word. Synthesis of Poly-N-Methylated Peptides Against Malaria. [Link]

  • NIH. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. [Link]

  • A review. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • KEGG. KEGG PATHWAY Database. [Link]

  • ResearchGate. How the amino acid leucine activates the key cell-growth regulator mTOR. [Link]

  • Aapptec Peptides. N-Methyl Amino Acids Archives. [Link]

  • Cheméo. Chemical Properties of L-Isoleucine (CAS 73-32-5). [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-(4-Aminophenyl)morpholin-3-one, a Key Rivaroxaban Intermediate: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of a synthetic pathway for an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for purity, yield, scalability, and ultimately, patient safety. This guide provides an in-depth comparison of the synthetic routes for 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the manufacture of the widely-used anticoagulant, Rivaroxaban. While historically associated with CAS number 3339-43-3, the more specific CAS number for this compound is 438055-35-7. This guide will delve into the nuances of various synthetic strategies, offering a comparative analysis to inform your process development and selection.

Introduction to 4-(4-Aminophenyl)morpholin-3-one and its Significance

4-(4-Aminophenyl)morpholin-3-one is a crucial building block in the synthesis of Rivaroxaban, an oral, direct factor Xa inhibitor.[1][2] The efficiency of the synthesis of this intermediate directly impacts the overall cost and purity of the final API. Over the years, numerous synthetic routes have been developed, each with its own set of advantages and challenges. This guide will explore some of the most prominent methods, providing a comparative framework for their evaluation.

Comparative Analysis of Synthetic Routes

The synthesis of 4-(4-aminophenyl)morpholin-3-one generally involves the formation of the morpholinone ring and the reduction of a nitro group to an amine. The order and method of these steps define the different synthetic strategies.

Route 1: From p-Halonitrobenzene and Morpholine

This approach involves the initial condensation of a p-halonitrobenzene (typically p-fluoronitrobenzene) with morpholine, followed by oxidation and reduction.

p_halonitrobenzene p-Halonitrobenzene intermediate1 4-(4-Nitrophenyl)morpholine p_halonitrobenzene->intermediate1 Condensation morpholine Morpholine morpholine->intermediate1 intermediate2 4-(4-Nitrophenyl)morpholin-3-one intermediate1->intermediate2 Oxidation final_product 4-(4-Aminophenyl)morpholin-3-one intermediate2->final_product Reduction

Caption: Synthetic Route 1 from p-Halonitrobenzene.

This method can be advantageous due to the ready availability of the starting materials. However, the oxidation step often requires strong oxidizing agents like potassium permanganate, which can lead to environmental concerns and the formation of byproducts.[3] The reduction of the nitro group is typically achieved through catalytic hydrogenation.[3]

A notable variation of this route involves the direct condensation of 4-fluoronitrobenzene with 3-morpholinone. While this shortens the synthesis, it often suffers from low yields (around 17.6%) and the use of hazardous reagents like sodium hydride (NaH), making it less suitable for industrial-scale production.[3][4]

Route 2: From N-(2-Hydroxyethyl)aniline

This route begins with N-(2-hydroxyethyl)aniline, which is reacted with chloroacetyl chloride to form the morpholinone ring, followed by nitration and reduction.

n_hydroxyethylaniline N-(2-Hydroxyethyl)aniline intermediate1 4-Phenylmorpholin-3-one n_hydroxyethylaniline->intermediate1 Cyclization chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate1 intermediate2 4-(4-Nitrophenyl)morpholin-3-one intermediate1->intermediate2 Nitration final_product 4-(4-Aminophenyl)morpholin-3-one intermediate2->final_product Reduction

Caption: Synthetic Route 2 from N-(2-Hydroxyethyl)aniline.

This process, detailed in patent CA2538906C, offers a more economical approach.[5] The nitration of 4-phenyl-3-morpholinone is a key step, followed by reduction of the nitro group. The reduction can be carried out using hydrogen in the presence of a catalyst in an aliphatic alcohol, which is a key aspect of this patented process.[5]

Route 3: From 4-Nitroaniline and a Chloroethoxy derivative

A more modern and "greener" approach involves the reaction of 4-nitroaniline with a 2-(2-chloroethoxy) derivative, followed by cyclization and reduction.

nitroaniline 4-Nitroaniline intermediate1 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide nitroaniline->intermediate1 Condensation chloroethoxy_derivative 2-(2-Chloroethoxy)acetic acid chloroethoxy_derivative->intermediate1 intermediate2 4-(4-Nitrophenyl)morpholin-3-one intermediate1->intermediate2 Cyclization final_product 4-(4-Aminophenyl)morpholin-3-one intermediate2->final_product Reduction

Caption: Synthetic Route 3 from 4-Nitroaniline.

This route, as described in patent WO2019138362A1, avoids the use of heavy metals and corrosive materials, making it more environmentally friendly.[2] The overall yield for this process is reported to be in the range of 40-55%, with a high purity of at least 99.5% by HPLC.[4]

Performance Comparison

FeatureRoute 1 (p-Halonitrobenzene)Route 2 (N-(2-Hydroxyethyl)aniline)Route 3 (4-Nitroaniline)
Starting Materials p-Halonitrobenzene, MorpholineN-(2-Hydroxyethyl)aniline4-Nitroaniline, 2-(2-Chloroethoxy)acetic acid
Key Steps Condensation, Oxidation, ReductionCyclization, Nitration, ReductionCondensation, Cyclization, Reduction
Reported Yield Variable, can be low (<7% in some variations)[2]Economical40-55%[4]
Purity Dependent on purificationGood≥ 99.5% by HPLC[4]
Safety Concerns Use of strong oxidants and potentially hazardous reagents like NaH[3]Standard organic synthesis hazardsAvoids heavy metals and corrosive materials[2]
Environmental Impact Potential for heavy metal wasteModerate"Greener" approach[2]
Industrial Scalability Challenging for some variations due to low yields and hazardous reagents[2][4]More suitable for industrial scaleDesigned for industrial application[2]

Impact of Synthetic Route on API Efficacy

The choice of synthetic route for 4-(4-aminophenyl)morpholin-3-one has a direct impact on the quality of the final Rivaroxaban API. The impurity profile of the intermediate can be carried through the subsequent steps of the synthesis. For example:

  • Incomplete reduction of the nitro group in any of the routes can lead to the presence of the corresponding nitro-intermediate in the final product.

  • Byproducts from the nitration step in Route 2, such as ortho- and meta-isomers, if not properly removed, could lead to isomeric impurities in the final API.[5]

  • Residual heavy metals from certain oxidation or reduction catalysts can be difficult to remove and are strictly regulated in final drug products.

The presence of such impurities can affect the stability, bioavailability, and safety of the final drug product. Therefore, a robust and well-controlled synthesis of the intermediate is paramount.

Experimental Protocols

Synthesis of 4-(4-Aminophenyl)morpholin-3-one via Route 3 (Illustrative)

This protocol is based on the principles described in modern, environmentally conscious synthetic routes.

Step 1: Condensation to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

  • To a solution of 4-nitroaniline in a suitable solvent (e.g., toluene), add 2-(2-chloroethoxy)acetic acid.

  • Add a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., dimethylaminopyridine).

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture and wash with aqueous solutions to remove unreacted starting materials and byproducts.

  • Crystallize the product from a suitable solvent system.

Step 2: Cyclization to form 4-(4-nitrophenyl)morpholin-3-one

  • Dissolve the product from Step 1 in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., potassium carbonate).

  • Heat the mixture to reflux for several hours until cyclization is complete.

  • Filter off the inorganic salts and concentrate the filtrate to obtain the crude product.

  • Purify by recrystallization.

Step 3: Reduction to form 4-(4-aminophenyl)morpholin-3-one

  • Suspend the 4-(4-nitrophenyl)morpholin-3-one in a suitable solvent (e.g., ethanol or a water-miscible solvent mixture).[6]

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reaction vessel with hydrogen gas.

  • Heat the mixture with stirring until the reduction is complete.

  • Cool the mixture, filter off the catalyst, and concentrate the filtrate to obtain the final product.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method can be used to determine the purity of the 4-(4-aminophenyl)morpholin-3-one and to quantify any impurities.

Workflow Visualization

cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials condensation Condensation start->condensation cyclization Cyclization condensation->cyclization reduction Reduction cyclization->reduction crude_product Crude Product reduction->crude_product crystallization Crystallization crude_product->crystallization hplc HPLC Analysis crystallization->hplc nmr NMR Analysis crystallization->nmr final_product Pure 4-(4-Aminophenyl)morpholin-3-one hplc->final_product Purity ≥ 99.5%

Caption: General workflow for synthesis and quality control.

Conclusion

The synthesis of 4-(4-aminophenyl)morpholin-3-one is a well-established field with multiple viable routes. For researchers and drug developers, the choice of a particular route should be guided by a holistic assessment of yield, purity, safety, environmental impact, and scalability. While older methods may appear simpler on paper, modern approaches, such as Route 3, often provide a more robust, sustainable, and ultimately more efficient pathway to this critical API intermediate. The careful selection and optimization of the synthetic route for 4-(4-aminophenyl)morpholin-3-one are essential for ensuring the quality and efficacy of the final Rivaroxaban drug product.

References

  • Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company. [Link]

Sources

A Comparative Guide to Chiral Building Blocks: Alternatives to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly influences the properties and performance of novel therapeutics. (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, an N-methylated derivative of L-isoleucine, is a valuable component in the synthesis of complex molecules, particularly in the development of enantiomerically pure drugs for neurological and cardiovascular diseases.[1] Its hydrochloride salt form enhances stability and solubility, making it amenable to various synthetic transformations and formulation studies. However, the specific stereochemistry and N-methylation, while offering advantages in certain contexts, may not be optimal for all applications. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental data and protocols to inform your selection process.

The Strategic Importance of Isoleucine Stereoisomers and their Derivatives

The core structure of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid is derived from L-isoleucine, a proteinogenic branched-chain amino acid (BCAA). The two stereocenters at the alpha and beta carbons give rise to four possible stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S). The spatial arrangement of the ethyl and methyl groups at the beta-carbon significantly influences the conformational preferences of molecules into which they are incorporated.

N-methylation of the alpha-amino group further refines the properties of these building blocks. This modification can enhance proteolytic stability, increase membrane permeability, and modulate the conformational flexibility of peptides and other molecules.[2][3][4] However, the introduction of the N-methyl group can also present synthetic challenges, sometimes leading to lower coupling yields in peptide synthesis.[5]

This guide will explore the following key alternatives, focusing on their synthesis, properties, and impact on final product characteristics:

  • Stereoisomers of N-Methyl-Isoleucine:

    • N-Methyl-L-allo-isoleucine (2S, 3R)

  • Non-N-methylated Isoleucine Analogs:

    • L-Isoleucine (2S, 3S)

    • L-allo-Isoleucine (2S, 3R)

  • Other Beta-Branched Alpha-Amino Acids:

    • Structurally similar, non-isoleucine derived building blocks.

Comparative Analysis of Key Alternatives

The choice of a chiral building block is a multi-faceted decision involving considerations of synthetic accessibility, cost, and the desired physicochemical and biological properties of the target molecule.

Physicochemical Properties

The subtle changes in stereochemistry and N-alkylation can lead to significant differences in the physical properties of the building blocks and the resulting molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )StereochemistryKey Features
This compound C₈H₁₈ClNO₂195.69L-isoleucine derivativeN-methylated, enhanced stability and solubility.
N-Methyl-L-allo-isoleucine C₈H₁₇NO₂159.23L-allo-isoleucine derivativeDiastereomer of the primary molecule, different conformational bias.
L-Isoleucine C₆H₁₃NO₂131.17(2S, 3S)Natural amino acid, readily available.[6][7]
L-allo-Isoleucine C₆H₁₃NO₂131.17(2S, 3R)Non-proteinogenic stereoisomer, distinct conformational properties.[8]
N-Benzyl-L-isoleucine methyl ester hydrochloride C₁₅H₂₄ClNO₂285.81L-isoleucine derivativeN-benzylated, offers different steric and electronic properties compared to N-methylation.
Synthetic Considerations and Performance

The synthetic route to the desired building block and its subsequent performance in coupling reactions are critical factors.

A common approach involves the reductive amination of L-isoleucine. A detailed protocol is provided in Section 4.1. The key challenge lies in achieving mono-N-methylation without significant formation of the di-methylated product.

Advantages:

  • Offers a different conformational constraint which can be beneficial for optimizing binding to a biological target.

  • The synthesis follows a similar strategy to the primary molecule, starting from L-allo-isoleucine.

Disadvantages:

  • L-allo-isoleucine is a non-proteinogenic amino acid and is generally more expensive and less readily available than L-isoleucine.

  • The stereochemical outcome of subsequent reactions may differ from those using the L-isoleucine derivative.

Experimental Data: The incorporation of beta-branched amino acids like isoleucine and allo-isoleucine has been shown to stabilize specific peptide conformations, particularly β-sheets.[9] The choice between the syn (isoleucine) and anti (allo-isoleucine) diastereomer can significantly impact the folding and bioactivity of a peptide.

Advantages:

  • Readily available and cost-effective as it is a natural amino acid.

  • Well-established protocols for its incorporation into peptides and other molecules.

Disadvantages:

  • Lacks the N-methyl group, resulting in lower proteolytic resistance and potentially different conformational dynamics compared to its N-methylated counterpart.

  • The primary amine can be a site for unwanted side reactions if not properly protected.

Experimental Data: In a comparative study of peptide synthesis, coupling of standard amino acids like L-isoleucine generally proceeds with higher efficiency than their N-methylated analogs.

Advantages:

  • Provides a distinct stereochemical arrangement at the beta-carbon, which can be exploited to fine-tune the biological activity of a molecule.

Disadvantages:

  • More expensive and less accessible than L-isoleucine.

  • As with L-isoleucine, it lacks the benefits of N-methylation.

Experimental Data: The synthesis of D-allo-isoleucine from L-isoleucine has been reported, involving an epimerization step.[10] A similar strategy can be adapted for the preparation of L-allo-isoleucine.

Visualization of Synthetic Pathways

General Scheme for N-Methylation of Isoleucine Stereoisomers

N_Methylation_Workflow cluster_start Starting Material cluster_protection Protection cluster_methylation N-Methylation cluster_deprotection Deprotection & Isolation start L-Isoleucine or L-allo-Isoleucine protect Protection of Carboxyl and Amino Groups start->protect Step 1 methylate Reductive Amination (e.g., with formaldehyde and a reducing agent) protect->methylate Step 2 deprotect Removal of Protecting Groups methylate->deprotect Step 3 isolate Isolation as Hydrochloride Salt deprotect->isolate Step 4

Caption: General workflow for the synthesis of N-methylated isoleucine derivatives.

Detailed Experimental Protocols

Synthesis of this compound

This protocol describes a representative synthesis via reductive amination.

Step 1: Esterification of L-Isoleucine

  • Suspend L-isoleucine (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and bubble dry HCl gas through the mixture until saturation.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to yield L-isoleucine methyl ester hydrochloride as a white solid.

Step 2: N-Benzylation of L-Isoleucine Methyl Ester

  • Dissolve L-isoleucine methyl ester hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as dichloromethane.

  • Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain N-benzyl-L-isoleucine methyl ester.

Step 3: N-Methylation

  • Dissolve N-benzyl-L-isoleucine methyl ester (1.0 eq) in a mixture of formic acid and formaldehyde.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Cool the reaction and remove the excess reagents under reduced pressure.

  • The resulting N-benzyl-N-methyl-L-isoleucine methyl ester is used in the next step without further purification.

Step 4: Debenzylation and Hydrolysis

  • Dissolve the product from the previous step in methanol and add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture at a suitable pressure until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate.

  • Hydrolyze the methyl ester using aqueous HCl to yield the final product, this compound.

Synthesis of L-allo-Isoleucine

This protocol is adapted from known procedures for the epimerization of isoleucine.[10][11]

Step 1: Acetylation and Epimerization of L-Isoleucine

  • Treat L-isoleucine with acetic anhydride to form N-acetyl-L-isoleucine.

  • Induce epimerization at the alpha-carbon by heating the N-acetyl derivative in the presence of a base, such as sodium hydroxide, to yield a mixture of N-acetyl-L-isoleucine and N-acetyl-L-allo-isoleucine.

Step 2: Separation of Diastereomers

  • The diastereomeric mixture of N-acetylated amino acids can be separated by fractional crystallization of their salts with a chiral amine, such as (S)-(-)-α-phenylethylamine. The different solubilities of the diastereomeric salts allow for their separation.

Step 3: Hydrolysis

  • Hydrolyze the separated N-acetyl-L-allo-isoleucine salt with aqueous acid to remove the acetyl group and the chiral amine, yielding L-allo-isoleucine.

Conclusion and Recommendations

The choice between this compound and its alternatives is highly dependent on the specific goals of the research or drug development program.

  • For applications where proteolytic stability and membrane permeability are paramount, N-methylated derivatives are the preferred choice. The selection between the L-isoleucine and L-allo-isoleucine stereoisomers should be guided by the desired conformational constraints of the final molecule.

  • When cost and synthetic simplicity are the primary drivers, the non-methylated analogs, L-isoleucine and L-allo-isoleucine , are attractive options. L-isoleucine is the most economical choice due to its natural abundance.

  • N-benzylated derivatives offer an alternative to N-methylation with different steric and electronic properties, which may be advantageous in specific applications.

It is recommended to screen a small library of these building blocks in the early stages of drug discovery to empirically determine which analog provides the optimal balance of synthetic feasibility and desired biological and pharmacological properties.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588–1599.
  • Dalhus, B., & Görbitz, C. H. (2000). Crystal structures of the four stereoisomers of isoleucine.
  • MySkinRecipes. (n.d.). (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Isoleucine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-allo-Isoleucine. PubChem Compound Database. Retrieved from [Link]

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylation of peptides on solid support: a new, simplified procedure. Journal of Peptide Research, 63(4), 369–375.
  • U.S. Patent No. 6,822,116 B2. (2004). Method for producing D-allo-isoleucine.
  • Yajima, S., et al. (2016). A simple preparation of d-alloisoleucine from l-isoleucine via acetylation and separation of the ammonium salts. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 10), 751–756.
  • Zhang, W., & Houghten, R. A. (2008). N-Methylated Peptides.

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized N-methyl-L-isoleucine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount. N-methyl-L-isoleucine methyl ester hydrochloride is a valuable chiral building block in peptide synthesis and pharmaceutical development, prized for enhancing the stability and solubility of target molecules.[1] Its purity is not a mere number on a certificate but a critical determinant of reaction success, yield, and the biological activity of the final product. The presence of even minor impurities—be they stereoisomers, starting materials, or reaction by-products—can lead to complex separation challenges and ambiguous biological data.

This guide provides an in-depth comparison of essential analytical techniques to comprehensively validate the purity of synthesized N-methyl-L-isoleucine methyl ester hydrochloride (CAS No: 3339-43-3).[1] We will move beyond procedural lists to explain the causality behind our experimental choices, presenting a multi-faceted, self-validating analytical workflow.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation. For a molecule like N-methyl-L-isoleucine methyl ester hydrochloride, ¹H and ¹³C NMR not only confirm the molecular skeleton but also provide a quantitative view of the sample's composition. It is our first and most powerful tool for identifying the target molecule and spotting structurally similar impurities.

Trustworthiness: An NMR spectrum is a unique fingerprint. The chemical shifts, coupling constants, and integration of the proton signals, alongside the number of unique carbon signals, must align perfectly with the expected structure. Any deviation signals a potential impurity.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized N-methyl-L-isoleucine methyl ester hydrochloride.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Given that the compound is a hydrochloride salt, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are excellent choices due to their high polarity, ensuring complete dissolution.

  • Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a stable internal standard with a known purity and a signal in a clear region of the spectrum (e.g., maleic acid).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak and integrate all signals in the ¹H spectrum.

Data Interpretation: A Self-Validating System
  • ¹H NMR: The spectrum should show distinct signals corresponding to all non-exchangeable protons. Key signals to verify are:

    • The N-methyl singlet.

    • The O-methyl singlet.

    • The α-proton multiplet.

    • The β-proton multiplet.

    • The γ- and δ-proton multiplets of the isoleucine side chain.

    • Causality: The relative integration of these peaks must correspond to the number of protons in each group (e.g., 3H for each methyl group). Discrepancies in these ratios indicate the presence of impurities. For instance, the absence of an N-H proton signal from the starting material (L-isoleucine methyl ester hydrochloride) and the presence of the N-methyl signal is a key indicator of successful methylation.

  • ¹³C NMR: The spectrum should display exactly eight unique carbon signals, corresponding to the molecular formula C₈H₁₇NO₂·HCl.[1] The presence of additional peaks suggests impurities.

  • Impurity Detection: Unreacted starting materials, diastereomers (allo-isoleucine forms), or over-methylated quaternary ammonium salts will exhibit unique chemical shifts, allowing for their detection and potential quantification.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., CD₃OD) A->B C Add internal standard (for qNMR) B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum D->E F Process spectra (reference, integrate) E->F G Confirm structural signals (shifts, coupling, integration) F->G H Identify & quantify impurities G->H I Purity Confirmed H->I

Caption: Workflow for NMR-based purity confirmation.

Chapter 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry provides unambiguous confirmation of the compound's molecular weight, a fundamental purity parameter. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing an exact mass, which can be used to confirm the elemental formula.

Trustworthiness: While NMR confirms the connectivity of atoms, MS confirms the total mass. A compound that co-elutes in chromatography or has a similar NMR spectrum can be definitively distinguished by its mass. For N-methyl-L-isoleucine methyl ester hydrochloride (MW: 195.69 g/mol ), the expected protonated molecular ion [M+H]⁺ would have an m/z of 160.1332 (for the free base C₈H₁₇NO₂).[1]

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in an appropriate solvent, typically methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or coupled with an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range covers the expected m/z of the protonated molecule.

  • Calibration: Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

Data Interpretation: A Self-Validating System
  • Low-Resolution MS: The spectrum must show a prominent peak at m/z 160.1 corresponding to the protonated free base [C₈H₁₇NO₂ + H]⁺.

  • High-Resolution MS (HRMS): The measured exact mass should be within 5 ppm of the theoretical exact mass (160.1332). This provides extremely high confidence in the elemental composition, ruling out impurities with the same nominal mass but different elemental formulas.

  • Impurity Detection: The spectrum should be clean, without significant signals corresponding to starting materials (e.g., L-isoleucine methyl ester, m/z 146.1) or by-products (e.g., di-N-methylated product, m/z 174.2).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification A Prepare dilute solution (~10-50 µg/mL in MeOH) B Infuse into ESI source A->B C Acquire spectrum (Positive Ion Mode) B->C D Identify [M+H]⁺ peak at expected m/z C->D E Compare experimental vs. theoretical exact mass (<5 ppm) D->E F Screen for impurity masses E->F G MW Confirmed F->G

Caption: Workflow for Mass Spectrometry analysis.

Chapter 3: High-Performance Liquid Chromatography (HPLC) - The Quantitative Purity Assessor

Expertise & Experience: HPLC is the gold standard for quantitative purity assessment, separating the main component from non-volatile impurities.[1] Since N-methyl-L-isoleucine methyl ester hydrochloride lacks a strong UV chromophore, detection can be challenging. We must either use a universal detector like a Charged Aerosol Detector (CAD) or, more commonly, perform pre-column derivatization to attach a UV-active tag.

Trustworthiness: A well-developed HPLC method provides a precise percentage purity value based on the relative peak areas. Method validation (demonstrating linearity, accuracy, and precision) ensures this value is reliable and reproducible.

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

This protocol is adapted from a validated method for a similar amino acid ester.[3]

  • Reagent Preparation:

    • Derivatizing Agent: Prepare a 10 mg/mL solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in acetonitrile.

    • Buffer: Prepare a sodium borate buffer (e.g., 0.1 M, pH 8.5).

  • Sample Derivatization:

    • To 100 µL of a standard or sample solution (in water/methanol), add 200 µL of borate buffer.

    • Add 200 µL of the Fmoc-Cl solution. Vortex briefly.

    • Allow the reaction to proceed for 20 minutes at room temperature.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., 1 M glycine).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., sodium acetate, pH 7.2).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 262 nm.[3]

    • Column Temperature: 40 °C.

  • Analysis: Inject the derivatized sample and integrate all peaks in the resulting chromatogram.

Data Interpretation: A Self-Validating System
  • Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Commercial standards often specify a purity of ≥98% by HPLC.[1]

  • Impurity Profile: The chromatogram provides a profile of impurities. Peaks can be tentatively identified by comparing their retention times to derivatized standards of potential impurities (e.g., L-isoleucine methyl ester).

  • Method Validation: For regulatory or quality control environments, the method must be validated to confirm its suitability for its intended purpose.

HPLC_Workflow cluster_prep Sample Derivatization cluster_acq HPLC Analysis cluster_analysis Data Analysis & Verification A Mix sample with borate buffer B Add Fmoc-Cl reagent A->B C React for 20 min B->C D Quench reaction C->D E Inject onto C18 column D->E F Run gradient elution E->F G Detect at 262 nm F->G H Integrate all peaks G->H I Calculate Area % Purity H->I J Identify impurity peaks I->J K Quantitative Purity Determined J->K

Caption: Workflow for quantitative HPLC purity analysis.

Chapter 4: Chiral Purity Confirmation

Expertise & Experience: The biological activity of chiral molecules is critically dependent on their stereochemistry. It is essential to confirm not only that the product is N-methyl-isoleucine but specifically the L-isomer, free from diastereomers. This is achieved through two complementary techniques.

Trustworthiness:

  • Polarimetry: Measures the bulk optical rotation of the sample, which should match the literature value for the pure L-enantiomer.[1] A deviation suggests either the presence of the D-enantiomer or other chiral impurities.

  • Chiral Chromatography (HPLC or GC): Physically separates stereoisomers, providing a quantitative measure of diastereomeric or enantiomeric excess. This is the definitive method for quantifying stereochemical purity.[2]

Experimental Protocols
  • Polarimetry:

    • Prepare a solution of the sample at a precise concentration in a specified solvent (e.g., 1 g/100mL in Ethanol).[1]

    • Measure the optical rotation using a polarimeter at the sodium D-line (589 nm).

    • Calculate the specific rotation and compare it to the reference value ([a]D20 = +42.8 ± 2º).[1]

  • Chiral HPLC:

    • Select an appropriate chiral stationary phase (CSP) column.

    • Develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol) that resolves the L- and D-isomers, as well as any allo-isoleucine diastereomers.

    • Analyze the sample and quantify the relative peak areas of the stereoisomers.

Chapter 5: Elemental Analysis - The Fundamental Compositional Check

Expertise & Experience: Elemental analysis (CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. This classic technique serves as a final, fundamental verification of the compound's elemental formula and overall purity.

Trustworthiness: The experimental C, H, and N percentages must fall within a narrow margin (typically ±0.4%) of the theoretical values calculated from the molecular formula (C₈H₁₈ClNO₂). A significant deviation points to the presence of impurities, such as residual solvents or inorganic salts.

Comparison of Purity Confirmation Techniques

Technique Primary Purpose Strengths Weaknesses Applicability to N-methyl-L-isoleucine methyl ester HCl
¹H / ¹³C NMR Structural Confirmation & IdentificationProvides detailed structural information; can identify and quantify many impurities.Less sensitive than HPLC for trace impurities; can be complex to interpret with overlapping signals.Essential. Unambiguously confirms the structure and successful N-methylation.
HRMS Molecular Formula ConfirmationExtremely high specificity and accuracy for molecular weight; confirms elemental formula.Not quantitative; provides little structural information; ion suppression can be an issue.Essential. Provides definitive confirmation of the molecular formula.
HPLC Quantitative Purity AssessmentHigh sensitivity and precision for quantifying purity; separates a wide range of impurities.Requires a chromophore or derivatization for this compound; method development can be time-consuming.Gold Standard for quantitative purity value (e.g., 99.5%).
Chiral Analysis Stereochemical PurityConfirms enantiomeric/diastereomeric identity and purity. Polarimetry is fast; chiral HPLC is highly quantitative.Polarimetry is a bulk measurement and can be misleading. Chiral HPLC requires specialized columns.Critical. Confirms the correct 'L' configuration, which is vital for biological applications.
Elemental Analysis Elemental Formula ConfirmationProvides fundamental confirmation of the elemental composition; detects inorganic impurities and residual solvents.Not specific; does not identify the nature of impurities; requires a relatively pure sample for good results.Highly Recommended. A final check on the overall purity and composition.

Conclusion

Confirming the purity of synthesized N-methyl-L-isoleucine methyl ester hydrochloride is not a task for a single analytical technique. It requires a logical, multi-pronged approach where the results of each method validate the others. NMR and HRMS confirm the correct molecule has been synthesized. HPLC provides the definitive quantitative purity value. Chiral analysis ensures the correct stereoisomer is present. Finally, elemental analysis provides a fundamental check on the elemental composition. By integrating these techniques, researchers and drug developers can proceed with confidence, knowing their starting material meets the rigorous standards required for high-impact scientific discovery.

References

  • PubChem, National Institutes of Health. Isoleucine methyl ester hydrochloride. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for a related chemical synthesis. Available from: [Link]

  • Monash University. Synthesis of N-Alkyl Amino Acids. Available from: [Link]

  • Google Patents. Amino acid methyl ester hydrochloride preparation.
  • ResearchGate. Determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride by HPLC. Available from: [Link]

  • ResearchGate. Impurity profile of amino acids?. Available from: [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

  • Veeprho. Isoleucine Impurities and Related Compound. Available from: [Link]

  • American Elements. N-Methyl-L-isoleucine hydrochloride. Available from: [Link]

  • MassBank. L-Isoleucine. Available from: [Link]

Sources

A Guide to Cross-Validation of Analytical Methods for N-Methyl-L-isoleucine methyl ester hydrochloride (CAS 3339-43-3)

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

N-Methyl-L-isoleucine methyl ester hydrochloride (CAS 3339-43-3) is a chiral amino acid derivative with applications in synthetic chemistry and pharmaceutical development. As with any component destined for use in a regulated environment, the analytical methods used to assess its purity, identity, and strength must be robust, reliable, and consistent. This guide provides a comprehensive overview of the principles and practices of cross-validating analytical methods for this compound, with a focus on ensuring data integrity across different laboratories, instruments, and analysts.

The Imperative of Cross-Validation

Method validation, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), is a cornerstone of good manufacturing practices (GMP).[1] It establishes that an analytical procedure is suitable for its intended purpose. Cross-validation takes this a step further by demonstrating the equivalency of results when the same sample is analyzed by different methods or in different settings (e.g., between a development lab and a quality control lab).[2] This is critical during method transfer, in multi-site studies, or when a new method is introduced to replace an existing one.[2]

The core objective is to ensure that the reported values are independent of the testing location or the specific validated procedure used, thereby guaranteeing consistency and reliability of data throughout the product lifecycle.

Experimental Design: A Tale of Two Methods

In this guide, we will compare a newly developed, stability-indicating HPLC-UV method with a qNMR method for the assay of N-Methyl-L-isoleucine methyl ester hydrochloride. The HPLC method offers high sensitivity and is excellent for identifying and quantifying impurities, while the qNMR method provides a direct, primary measure of the analyte concentration without the need for a specific reference standard of the same compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle: This method separates the target analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard with a known concentration.

Experimental Protocol:

  • Preparation of Solutions:

    • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

    • Standard Solution: Accurately weigh approximately 10 mg of N-Methyl-L-isoleucine methyl ester hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Solvent A and Solvent B.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 95 5
      20 50 50
      25 50 50
      30 95 5

      | 35 | 95 | 5 |

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte with that of an internal standard of known purity and concentration.

Experimental Protocol:

  • Preparation of Sample:

    • Accurately weigh approximately 10 mg of N-Methyl-L-isoleucine methyl ester hydrochloride and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Spectrometer Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals being integrated.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

      Where:

      • P = Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • IS = Internal Standard

Cross-Validation Workflow

The cross-validation study will involve analyzing three different batches of N-Methyl-L-isoleucine methyl ester hydrochloride by both methods. To ensure a robust comparison, the study will be conducted by two different analysts.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Sample1 Batch 1 HPLC HPLC Method Sample1->HPLC qNMR qNMR Method Sample1->qNMR Sample2 Batch 2 Sample2->HPLC Sample2->qNMR Sample3 Batch 3 Sample3->HPLC Sample3->qNMR DataCompare Data Comparison & Statistical Analysis HPLC->DataCompare qNMR->DataCompare Report Cross-Validation Report DataCompare->Report

Caption: Cross-validation workflow for the two analytical methods.

Performance Comparison and Acceptance Criteria

The cross-validation will focus on key performance parameters as defined by regulatory bodies.[2][3] The results from both methods will be compared against predefined acceptance criteria.

Table 1: Hypothetical Cross-Validation Results

ParameterHPLC MethodqNMR MethodAcceptance Criteria
Assay (Batch 1) 99.5%99.7%Results should agree within ± 2.0%
Assay (Batch 2) 99.2%99.4%Results should agree within ± 2.0%
Assay (Batch 3) 99.8%99.6%Results should agree within ± 2.0%
Precision (RSD%) 0.5%0.3%RSD ≤ 2.0% for each method
Specificity No interference from placebo or degradantsHigh resolution of analyte signalsNo interference at the retention time or chemical shift of the analyte
Linearity (r²) > 0.999N/A (qNMR is inherently linear)r² ≥ 0.999 for HPLC
Robustness PassedPassedNo significant impact on results from minor variations in method parameters

Causality Behind Experimental Choices:

  • HPLC Method: A gradient elution is chosen to ensure the separation of the polar N-Methyl-L-isoleucine methyl ester hydrochloride from any potential non-polar impurities that may be present. The use of a C18 column is a standard choice for reversed-phase chromatography of small molecules. A low UV wavelength of 210 nm is selected because the analyte lacks a strong chromophore, and this wavelength allows for sensitive detection of the peptide-like amide bond.

  • qNMR Method: D₂O is selected as the solvent because the hydrochloride salt of the amino acid ester is highly soluble in water. Maleic acid is a suitable internal standard as it has sharp, well-resolved signals that do not overlap with the analyte's signals, and it is non-volatile and stable.

Statistical Evaluation of Equivalency

To objectively assess the agreement between the two methods, a statistical approach is necessary. The Bland-Altman plot is a powerful tool for this purpose, as it visualizes the difference between the two measurements against their average.

BlandAltmanConcept cluster_data Data Points cluster_analysis Analysis DataPoint1 Sample 1 CalculateDiff Difference (HPLC - qNMR) DataPoint1->CalculateDiff CalculateAvg Average ((HPLC + qNMR) / 2) DataPoint1->CalculateAvg DataPoint2 Sample 2 DataPoint2->CalculateDiff DataPoint2->CalculateAvg DataPoint3 Sample 3 DataPoint3->CalculateDiff DataPoint3->CalculateAvg Plot Plot Difference vs. Average CalculateDiff->Plot CalculateAvg->Plot

Caption: Conceptual diagram for generating a Bland-Altman plot.

The plot would show the average of the two methods on the x-axis and the difference between them on the y-axis. If the methods are equivalent, the differences should be small and randomly scattered around zero, with the majority of data points falling within the 95% limits of agreement.

The cross-validation of analytical methods is a critical exercise to ensure the generation of consistent and reliable data, which is the bedrock of drug development and quality control. This guide has provided a comprehensive framework for comparing an HPLC-UV and a qNMR method for the analysis of N-Methyl-L-isoleucine methyl ester hydrochloride. By adhering to a well-defined protocol, establishing clear acceptance criteria, and performing appropriate statistical analysis, researchers and scientists can be confident in the interchangeability of the validated methods. This, in turn, ensures product quality and regulatory compliance.

References

  • Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Longdom Publishing. Available from: [Link]

  • Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. SAS Publishers. Available from: [Link]

  • Development of characterization methods for entacapone in a pharmaceutical bulk. ResearchGate. Available from: [Link]

  • Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices. PubMed. Available from: [Link]

  • Analytical method development for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in. The Pharma Innovation. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available from: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]

  • Method Validation Guidelines. BioPharm International. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Diastereomers: The Case of (1R,2S)-Ephedrine vs. (1S,2S)-Pseudoephedrine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers) or as stereoisomers that are not mirror images (diastereomers), interact with the chiral environment of the body—proteins, enzymes, and receptors—with profound specificity.[1][2] This guide offers an in-depth comparison of the biological activities of two diastereomers, (1R,2S)-Ephedrine and (1S,2S)-Pseudoephedrine, to illustrate how a subtle change in the orientation of a single functional group can drastically alter pharmacological outcomes.

These two molecules, both naturally occurring sympathomimetic amines from the Ephedra plant, share the same molecular formula and connectivity but differ in the stereochemistry at one of their two chiral centers.[3] This difference is the foundation for their distinct therapeutic applications and side-effect profiles, with ephedrine being used for bronchodilation and hypotension and pseudoephedrine primarily as a nasal decongestant.[4][5][6] This comparison will dissect their mechanisms, quantify their effects, and provide the experimental frameworks necessary to validate these observations, offering researchers a comprehensive understanding grounded in scientific integrity.

The Stereochemical Distinction: A Subtle Yet Profound Structural Divergence

Ephedrine and pseudoephedrine are phenylpropanolamine alkaloids with two chiral centers, giving rise to four possible stereoisomers.[3][7] The comparison in this guide focuses on the most common isomers: (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine. The key structural difference lies in the spatial orientation of the hydroxyl (-OH) group at the C1 carbon relative to the methylamino group at the C2 carbon.

  • In Ephedrine , the hydroxyl and methylamino groups are on opposite sides of the carbon backbone (an anti configuration).

  • In Pseudoephedrine , these groups are on the same side of the carbon backbone (a syn configuration).

This seemingly minor variation in geometry has significant consequences for how each molecule fits into the binding pockets of its biological targets.

G cluster_ephedrine (1R,2S)-Ephedrine ('anti' configuration) cluster_pseudoephedrine (1S,2S)-Pseudoephedrine ('syn' configuration) e_c1 C1 e_c2 C2 e_c1->e_c2 e_ph Phenyl e_c1->e_ph e_oh OH e_c1->e_oh e_h1 H e_c1->e_h1 e_h2 H e_c2->e_h2 e_nh NHCH₃ e_c2->e_nh e_ch3 CH₃ e_c2->e_ch3 p_c1 C1 p_c2 C2 p_c1->p_c2 p_ph Phenyl p_c1->p_ph p_oh OH p_c1->p_oh p_h1 H p_c1->p_h1 p_h2 H p_c2->p_h2 p_nh NHCH₃ p_c2->p_nh p_ch3 CH₃ p_c2->p_ch3

Figure 1. Stereochemical difference between Ephedrine and Pseudoephedrine.

Comparative Analysis of Pharmacological Activity

Both isomers function as mixed-action sympathomimetic agents, meaning they exert their effects through two primary routes:

  • Direct Agonism: Directly binding to and activating adrenergic receptors (α and β).[4]

  • Indirect Agonism: Acting as substrates for the norepinephrine transporter (NET), triggering the release of endogenous norepinephrine from presynaptic nerve terminals.[8][9]

The crucial difference lies in the potency and balance of these actions, which are dictated by their stereochemistry.

Mechanism of Action: A Tale of Two Pathways

(1R,2S)-Ephedrine demonstrates a more balanced profile with significant direct and indirect actions. It is a potent agonist at both β1 and β2-adrenergic receptors, which explains its historical use as a bronchodilator for asthma and its pronounced cardiovascular effects.[10] Its ability to cross the blood-brain barrier and stimulate norepinephrine and dopamine release also results in significant central nervous system (CNS) stimulation.[5][11]

(1S,2S)-Pseudoephedrine, conversely, has much weaker direct effects on β-adrenergic receptors and reduced CNS activity.[5][12] Its primary mechanism is the indirect release of norepinephrine, which then acts on α-adrenergic receptors in the vasculature of the nasal mucosa.[12][13] This selective action leads to potent vasoconstriction, making it an effective nasal decongestant with fewer systemic side effects like tachycardia and hypertension compared to ephedrine at typical therapeutic doses.[12][14]

G cluster_isomers Isomers cluster_mechanism Mechanism cluster_effect Primary Biological Effect E (1R,2S)-Ephedrine NET Norepinephrine Transporter (NET) E->NET Strong Substrate AR Adrenergic Receptors (α and β) E->AR Potent Direct Agonist (esp. β-receptors) P (1S,2S)-Pseudoephedrine P->NET Good Substrate P->AR Weak Direct Agonist NE_Release Norepinephrine Release (Indirect Action) NET->NE_Release Direct_Agonism Direct Receptor Activation AR->Direct_Agonism

Figure 2. Differential mechanisms of action for Ephedrine and Pseudoephedrine.

Quantitative Comparison of Biological Potency

Experimental data clearly delineates the functional consequences of the stereochemical differences. Studies comparing the isomers have revealed significant disparities in their potency across various physiological parameters.

Biological Effect(1R,2S)-Ephedrine(1S,2S)-PseudoephedrinePotency DifferenceReference
Bronchodilation More PotentLess PotentEphedrine is ~3.5-7.2x more potent[12]
Pressor Effect (BP Increase) More PotentLess PotentEphedrine is ~3.5-4x more potent[12]
CNS Stimulation StrongWeakEphedrine has much greater central effects[5][12]
β2-Adrenergic Agonism (EC50) 0.36 µM 10 µM Ephedrine is ~28x more potent[10]
β1-Adrenergic Agonism (EC50) 0.5 µM 309 µM Ephedrine is >600x more potent[10]
Nasal Decongestion EffectiveHighly EffectivePseudoephedrine is more selective for this action[5][15]

Experimental Protocols for Validation

To empirically determine the distinct pharmacological profiles of these diastereomers, a series of well-defined in vitro and in vivo assays are required. The following protocols provide a framework for quantifying their differential activity.

Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptors
  • Objective: To determine the binding affinity (Ki) of (1R,2S)-Ephedrine and (1S,2S)-Pseudoephedrine for α and β-adrenergic receptor subtypes.

  • Methodology:

    • Cell Culture: Utilize CHO (Chinese Hamster Ovary) cells stably expressing a single human adrenergic receptor subtype (e.g., β2-AR).

    • Membrane Preparation: Homogenize cells and isolate the cell membrane fraction, which contains the receptors, via centrifugation.

    • Binding Reaction: Incubate the cell membranes with a known concentration of a high-affinity radioligand (e.g., [³H]-dihydroalprenolol for β-receptors) and increasing concentrations of the unlabeled test isomer (ephedrine or pseudoephedrine).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test isomer. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value, which is then converted to the inhibition constant (Ki).

Figure 3. Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Norepinephrine Transporter (NET) Substrate Assay
  • Objective: To measure the capacity of each isomer to induce norepinephrine (NE) release via the NET, confirming their indirect sympathomimetic activity.

  • Methodology:

    • Cell Culture: Use HEK293 cells stably expressing the human norepinephrine transporter (hNET).

    • Transporter Loading: Pre-load the cells with a radioactive or fluorescent substrate, such as [³H]-norepinephrine or a fluorescent false neurotransmitter (e.g., ASP+).

    • Baseline Measurement: Measure the baseline efflux of the substrate from the cells over a short period.

    • Isomer Application: Add varying concentrations of (1R,2S)-Ephedrine or (1S,2S)-Pseudoephedrine to the cells.

    • Efflux Measurement: Collect samples of the extracellular medium at timed intervals and quantify the amount of released substrate.

    • Data Analysis: Calculate the rate of efflux for each concentration of the test isomer. Plot the efflux rate against the isomer concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal effect) and Emax (maximum effect). A higher Emax and lower EC50 indicate a more potent substrate.

Conclusion: Stereochemistry as a Cornerstone of Rational Drug Design

The comparative analysis of (1R,2S)-Ephedrine and (1S,2S)-Pseudoephedrine provides a definitive illustration of the principle that stereoisomerism is a critical factor in pharmacology. The simple inversion of a single chiral center transforms a potent, broad-spectrum sympathomimetic (ephedrine) into a more selective and peripherally acting nasal decongestant (pseudoephedrine).[5][12] Ephedrine's higher potency at β-adrenergic receptors and greater CNS activity are direct consequences of its 'anti' configuration, which allows for a more favorable interaction with these targets.[10] In contrast, pseudoephedrine's 'syn' configuration diminishes these interactions, unmasking its indirect, norepinephrine-releasing action as its dominant therapeutic mechanism.[9]

For researchers and drug development professionals, this case study underscores the necessity of considering three-dimensional molecular architecture. It validates the pursuit of single-isomer drugs to enhance therapeutic specificity, improve safety profiles, and optimize clinical outcomes. Understanding the causal link between stereochemical structure and biological activity is not merely an academic exercise; it is fundamental to the rational design of safer and more effective medicines.

References

  • Pseudoephedrine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Reddit. (2014, February 6). How is Ephedrine different to Pseudoephedrine? r/askscience. Retrieved January 22, 2026, from [Link]

  • Mandal, P., Singh, A., Sharma, K., Jain, P., Manisha, Chaudhary, M., Chinmayee, P., & Ujjainia, P. (2024). Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications. Journal of Chemical Health Risks, 14(01). Retrieved January 22, 2026, from [Link]

  • JoVE. (2023, September 22). Adrenergic Agonists: Mixed-Action Agents. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pseudoephedrine. PubChem. Retrieved January 22, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ephedrine. Retrieved January 22, 2026, from [Link]

  • Drugs.com. (n.d.). Ephedrine vs Pseudoephedrine Comparison. Retrieved January 22, 2026, from [Link]

  • Smith, R. L. (2002). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 4(1), 20–24. Retrieved January 22, 2026, from [Link]

  • Rothman, R. B., Fogle, H., & Blough, B. E. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. Journal of Pharmacology and Experimental Therapeutics, 307(1), 138-45. Retrieved January 22, 2026, from [Link]

  • Norepinephrine transporter - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics, 13(1), 1861. Retrieved January 22, 2026, from [Link]

  • Mandal, P., et al. (2024). Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Varghese, R., et al. (2005). Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1324-30. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pseudoephedrine Hydrochloride. PubChem. Retrieved January 22, 2026, from [Link]

  • Chiral drugs - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). The chemical structures of ephedrine isomers and naturally occurring alkaloids. Retrieved January 22, 2026, from [Link]

  • Rebound Health. (n.d.). Pseudoephedrine. Retrieved January 22, 2026, from [Link]

  • Patil, P. N., Tye, A., & Lapidus, J. B. (1965). A PHARMACOLOGICAL STUDY OF THE EPHEDRINE ISOMERS. Journal of Pharmacology and Experimental Therapeutics, 148(2), 158-68. Retrieved January 22, 2026, from [Link]

  • Wang, Z., et al. (2004). Reinforcing effect of pseudoephedrine isomers and the mechanism of action. Behavioural Brain Research, 155(2), 347-54. Retrieved January 22, 2026, from [Link]

  • stereochemistry and biological activity of drugs. (n.d.). Retrieved January 22, 2026, from [Link]

  • Norepinephrine–dopamine releasing agent - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? YouTube. Retrieved January 22, 2026, from [Link]

  • American Chemical Society. (2017, February 20). Pseudoephedrine. Retrieved January 22, 2026, from [Link]

  • Eyerman, D. J., & Yamamoto, B. K. (2009). Ephedrine Decreases Vesicular Monoamine Transporter-2 Function. Journal of Pharmacology and Experimental Therapeutics, 331(1), 196–202. Retrieved January 22, 2026, from [Link]

  • Quora. (2020, December 2). Is pseudoephedrine the same as ephedrine? Retrieved January 22, 2026, from [Link]

Sources

The Strategic Advantage of N-Methylation: A Comparative Guide to N-Methyl-L-Isoleucine Derivatives in Therapeutic and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the pursuit of molecules with enhanced efficacy, stability, and selectivity is relentless. Among the vast arsenal of chemical modifications, N-methylation of amino acids stands out as a subtle yet powerful tool. This guide provides an in-depth technical review of the applications of N-methyl-L-isoleucine derivatives, offering a comparative analysis against conventional alternatives and supported by experimental data. We will explore their role in transforming peptide therapeutics, shaping the potency of anticancer and antiviral agents, and directing stereochemical outcomes in asymmetric synthesis.

Enhancing Peptide Therapeutics: Beyond the Backbone

The incorporation of N-methylated amino acids, such as N-methyl-L-isoleucine, into peptide chains is a well-established strategy to overcome the inherent limitations of peptide-based drugs, namely their poor metabolic stability and low membrane permeability.[1][2][3] N-methylation introduces a methyl group onto the amide nitrogen, a modification that imparts significant conformational changes and alters the physicochemical properties of the peptide.

Mechanism of Action: How N-Methylation Confers Advantage

The "magic methyl effect" is a term often used to describe the dramatic improvements in pharmacological properties observed upon the introduction of a methyl group.[4][5] In the context of N-methyl-L-isoleucine in peptides, the primary mechanisms include:

  • Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, enzymes that would otherwise rapidly degrade the peptide in vivo. This leads to a longer plasma half-life and sustained therapeutic effect.[3]

  • Enhanced Membrane Permeability: N-methylation reduces the number of hydrogen bond donors on the peptide backbone. This decrease in polarity facilitates passive diffusion across cellular membranes, a critical step for reaching intracellular targets.[1][3]

  • Conformational Rigidity: The presence of the N-methyl group restricts the conformational freedom of the peptide backbone, often favoring a bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.[4]

Comparative Performance: N-Methylated vs. Non-Methylated Peptides

The advantages of N-methylation are not merely theoretical. Experimental data consistently demonstrates the superior performance of N-methylated peptides compared to their non-methylated counterparts.

Peptide/DerivativeApplicationKey Performance MetricComparisonReference(s)
Cyclo(-PFwKTF-) vs. N-methylated analogSomatostatin AnalogOral BioavailabilityThe N-methylated version exhibited a significant increase in oral bioavailability, reaching 10%.[2]
Antimicrobial Peptide (AMP) AnalogsAntimicrobialMinimum Inhibitory Concentration (MIC)N-methylated analogs showed comparable or greater activity against P. aeruginosa than the non-substituted molecules.[6]
Insulin Analog ([MeIle2-A]insulin)DiabetesReceptor Binding AffinityThe N-methylated insulin analog displayed a significantly decreased receptor binding affinity (4.6% of natural insulin).[7]

It is important to note that the effects of N-methylation are position-dependent and not always beneficial, as seen in the case of the insulin analog where the modification led to reduced activity.[7] This underscores the necessity of a rational design approach, often guided by structural biology and computational modeling.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an N-Methyl-L-Isoleucine Containing Peptide

The synthesis of N-methylated peptides requires optimized protocols to overcome the steric hindrance of the N-methyl group during coupling reactions.

Materials:

  • Fmoc-N-methyl-L-isoleucine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-N-methyl-L-isoleucine:

    • Pre-activate Fmoc-N-methyl-L-isoleucine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2-5 for the remaining amino acids in the sequence.

  • Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat If not last amino acid Cleavage Cleavage & Deprotection Wash2->Cleavage If last amino acid Repeat->Deprotection Purification Purification Cleavage->Purification

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Sharpening the Spear: N-Methyl-L-Isoleucine in Anticancer and Antiviral Drug Design

The structural rigidity and enhanced permeability conferred by N-methyl-L-isoleucine make it a valuable component in the design of potent anticancer and antiviral agents.

Anticancer Applications: The Case of Didemnins and Plitidepsin

The didemnins are a family of cyclic depsipeptides isolated from marine tunicates that exhibit potent antitumor, antiviral, and immunosuppressive activities.[8][9] Didemnin B, which contains an N-methyl-L-leucine residue, was the first marine natural product to enter clinical trials for cancer.[9] However, its clinical development was halted due to toxicity.[8]

A structurally related compound, Plitidepsin (Aplidin®), which incorporates N-methyl-L-isoleucine, has shown a more promising therapeutic window.[10][11] Plitidepsin's primary mechanism of action involves the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), leading to cell cycle arrest and apoptosis.[10][12]

Comparative Efficacy of Plitidepsin:

CompoundTarget/DiseaseIC50/EC50ComparisonReference(s)
PlitidepsinSARS-CoV-2 (Vero E6 cells)IC50: 0.70 nM27.5-fold more potent than Remdesivir[13]
RemdesivirSARS-CoV-2 (Vero E6 cells)IC50: ~19.25 nM-[13]
Antiviral Applications: A Broad Spectrum of Activity

The antiviral properties of N-methyl-L-isoleucine derivatives extend beyond coronaviruses. Didemnin B has demonstrated activity against a range of DNA and RNA viruses, including Herpes Simplex Virus type 1.[8] The development of novel antiviral agents often involves the synthesis of derivatives of known active compounds. For instance, symmetric molecules with a 3,3′-(buta-1,3-diyne-1,4-diyl)dianiline core containing L-isoleucine derivatives have shown potent inhibition of Hepatitis C Virus (HCV) replication, with EC50 values in the picomolar range.[14]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • N-methyl-L-isoleucine derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Seeding Cell Seeding Treatment Compound Treatment Seeding->Treatment MTT_add MTT Addition Treatment->MTT_add Solubilization Formazan Solubilization MTT_add->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance Analysis Data Analysis (IC50) Absorbance->Analysis

Figure 2: Workflow for the MTT Cytotoxicity Assay.

Directing Chirality: N-Methyl-L-Isoleucine Derivatives as Chiral Auxiliaries

In asymmetric synthesis, a chiral auxiliary is a temporary chiral group that is attached to a substrate to control the stereochemical outcome of a reaction.[15] While various chiral auxiliaries are available, those derived from readily available chiral pool materials like amino acids are particularly valuable.

The use of N-methyl-L-isoleucine as a chiral auxiliary has been explored, although it is less common than other amino acid-derived auxiliaries like those based on proline or valine. The bulky and stereochemically defined side chain of isoleucine, combined with the conformational constraints imposed by N-methylation, can provide a specific chiral environment to direct the approach of reagents.

Principles of Asymmetric Induction

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. High stereoselectivity is achieved when the auxiliary effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.

Comparative Performance of Chiral Auxiliaries

Further research is warranted to fully explore and quantify the effectiveness of N-methyl-L-isoleucine derivatives as chiral auxiliaries in a range of asymmetric transformations and to compare their performance with established methods.

Conclusion and Future Perspectives

N-methyl-L-isoleucine derivatives represent a versatile and powerful class of molecules with significant applications in both medicinal chemistry and organic synthesis. Their ability to enhance the pharmacokinetic properties of peptides has led to the development of more stable and orally bioavailable drug candidates. In the realm of anticancer and antiviral research, the incorporation of this modified amino acid has yielded compounds with potent activity, such as the promising drug Plitidepsin.

While their application as chiral auxiliaries is less explored, the inherent chirality and conformational rigidity of N-methyl-L-isoleucine derivatives suggest potential for further development in this area. Future research should focus on systematic studies to quantify the impact of N-methyl-L-isoleucine incorporation on a wider range of therapeutic peptides and to explore its utility in asymmetric catalysis. The continued exploration of this "magic methyl" effect on isoleucine will undoubtedly lead to the discovery of novel and improved therapeutics and synthetic methodologies.

References

  • Alonso-Álvarez, S., Pardal, E., Sánchez-Nieto, D., Navarro, M., Caballero, M. D., Mateos, M. V., & Martín, A. (2017). Plitidepsin: design, development, and potential place in therapy. Drug Design, Development and Therapy, 11, 253–262.
  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., Hoffman, A., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues.
  • Castañeda-Tamez, P., Zamarripa-Jasso, E., Díaz-Peralta, S., de la Fuente-Salcido, N. M., & Brieba, L. G. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 22(21), 11578.
  • Dahmani, F. Z., & Tielker, N. (2022). Mechanism of drug-potency enhancement via methylation. Physical Chemistry Chemical Physics, 24(35), 21063–21072.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767.
  • Ge, L., & Zhang, Y. (1993). Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. The Journal of Biological Chemistry, 268(28), 21246–21251.
  • Harrach, M., Gedeon, A., Tóth, G. K., & Penke, B. (2018). Symmetric Anti-HCV Agents: Synthesis, Antiviral Properties, and Conformational Aspects of Core Scaffolds. ACS Omega, 3(11), 15486–15498.
  • Kessler, H., Gilon, C., & Biron, E. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(9), 1275–1285.
  • Lee, J., Currano, J. N., Carroll, P. J., & Joullié, M. M. (2012). Didemnins, tamandarins and related natural products.
  • Ovadia, O., Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
  • Pregabalin. (2023, December 19). In Wikipedia. [Link]

  • Rinehart, K. L., Gloer, J. B., Hughes, R. G., Renis, H. E., McGovren, J. P., Swynenberg, E. B., Stringfellow, D. A., Kuentzel, S. L., & Li, L. H. (1981).
  • Ravichandran, V., Shalini, S., Sundram, K. M., & Kumar, S. (2014). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Mini-Reviews in Medicinal Chemistry, 14(10), 831–848.
  • Singh, R. P., & Kumar, V. (2017). Chiral Auxiliaries in Asymmetric Synthesis. In Chiral Lewis Acids. IntechOpen.
  • Sola, R. J., & Griebenow, K. (2010). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 15(12), 9276–9294.
  • Spengler, J., & Albericio, F. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6542.
  • Synapse. (2024). What is the mechanism of Plitidepsin? Patsnap. Retrieved January 21, 2026, from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved January 21, 2026, from [Link]

  • various. (2017). Plitidepsin: design, development, and potential place in therapy. Drug Design, Development and Therapy, 11, 253–262.
  • various. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(8), 2588.
  • various. (2020). Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. Life, 11(1), 16.
  • various. (2023).
  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved 09:00, January 21, 2026, from [Link]

  • White, K. M., Rosales, R., Yildiz, S., Kehrer, T., Miorin, L., Moreno, E., ... & García-Sastre, A. (2021). Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A. Science, 371(6532), 926–931.
  • White, K. M., et al. (2021). Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A. Science, 371(6532), 926-931.
  • Wu, Y. D., & Houk, K. N. (1987). Theoretical transition structures for chiral auxiliary control of Diels-Alder reactions. Journal of the American Chemical Society, 109(3), 908–910.
  • Montgomery, D. A., & Leighton, J. L. (2002). Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential. Current Medicinal Chemistry, 9(16), 1485–1496.
  • various. (2012). Didemnins, tamandarins and related natural products.
  • Hegedus, L. S. (1995). Transition metals in the synthesis of complex organic molecules. University Science Books.
  • Badorrey, R., Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2001). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. The Journal of Organic Chemistry, 66(25), 8492–8498.
  • White, J. M., Tunoori, A. R., & Georg, G. I. (2001). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Organic Letters, 3(26), 4233–4236.
  • various. (2017). The mechanism of action of plitidepsin.
  • various. (2019). Novel mitochondrial transition pore inhibitor N-methyl-4-isoleucine cyclosporin is a new therapeutic option in acute pancreatitis. The Journal of Physiology, 597(23), 5657-5674.
  • various. (1989). Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent.
  • various. (2024). Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential. Clinical and Experimental Medicine.
  • various. (1990). Activity of Cyclosporin A and a Non-Immunosuppressive Cyclosporin Against Multidrug Resistant Leukemic Cell Lines. Journal of the National Cancer Institute, 82(23), 1933-1937.
  • various. (2011). Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase. Chemistry & Biology, 18(4), 495-505.

Sources

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Novel Amino Acid Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies for validating in vitro assays, using the novel compound (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride as a case study. As this compound is an N-methylated derivative of L-isoleucine, we will focus on assays designed to characterize its interaction with the L-type Amino Acid Transporter 1 (LAT1), a critical transporter for large neutral amino acids and a target of interest in oncology and neuroscience.[1]

The principles and protocols detailed herein are designed to establish a robust, self-validating system for characterizing novel chemical entities, comparing them against established ligands, and ensuring the scientific integrity of the generated data.

Section 1: The Rationale for Assay Validation in Drug Discovery

In the landscape of drug discovery, the rigorous validation of in vitro assays is a non-negotiable cornerstone of a successful research program.[2] An assay is not merely a procedure; it is an interrogative tool. Its purpose is to provide a reliable and reproducible answer to a specific biological question. For a novel compound like this compound (hereafter referred to as "NM-ISO"), the primary question is its potency and mechanism of interaction with its putative target, LAT1.

The validation process ensures that any observed effects are genuinely due to the compound's activity and not artifacts of the experimental system. This is achieved by systematically evaluating the assay's performance against key parameters, including specificity, precision, accuracy, and sensitivity, often guided by principles outlined by regulatory bodies like the FDA.[3][4]

Section 2: Comparative Framework for Assay Selection

The choice of an in vitro assay dictates the quality and type of data obtained. For characterizing ligands of amino acid transporters like LAT1, two primary methodologies are prevalent: traditional radiolabeled substrate uptake assays and modern non-radioactive techniques.[5]

Assay Type Principle Advantages Disadvantages Best Suited For
Radiolabeled Substrate Uptake Assay Measures the competitive inhibition of a radiolabeled LAT1 substrate (e.g., ³H-Leucine) by the test compound.[6]High sensitivity and specificity; Gold-standard method.Requires handling and disposal of radioactive materials; Costly.[5]Definitive IC50 determination and mechanism of action studies.
Fluorescence-Based Uptake Assay Uses a fluorescent amino acid analog (e.g., Boronophenylalanine, BPA) that fluoresces upon cellular uptake and binding to an intracellular probe.[7][8]High-throughput screening (HTS) compatible; Safer and less expensive than radiolabeled assays.[7]Potential for compound interference with fluorescence; May not perfectly mimic natural substrate transport.Primary screening of compound libraries; Rapid potency ranking.
LC-MS/MS-Based Uptake Assay Quantifies the intracellular concentration of a stable isotope-labeled substrate (e.g., Leucine-d3) using mass spectrometry.[5][9]High accuracy and reliability, comparable to radioactive methods; Avoids hazardous materials.[5]Lower throughput; Requires specialized LC-MS/MS instrumentation.Confirmatory screening; Detailed kinetic and mechanistic studies.

This guide will focus on the validation of the gold-standard radiolabeled substrate uptake assay, as its principles are foundational and its data provide the most direct evidence of competitive inhibition at the transporter.

Section 3: Experimental Design & Protocols

A robust validation protocol is a self-validating system. This means incorporating controls and benchmarks that confirm the integrity of the experiment at each stage. Our goal is to determine the half-maximal inhibitory concentration (IC50) of NM-ISO and compare it to known LAT1 inhibitors.[10][11]

Core Principle: Competitive Inhibition

The assay measures how effectively NM-ISO competes with a radiolabeled substrate for binding to the LAT1 transporter. A higher potency inhibitor will displace the radiolabeled substrate at a lower concentration, resulting in a lower IC50 value.[10]

G cluster_membrane Cell Membrane LAT1 LAT1 Transporter Uptake Substrate Uptake & Radioactivity Signal LAT1->Uptake Transports Substrate Radiolabeled Substrate (e.g., ³H-Leucine) Substrate->LAT1 Binds NM_ISO Test Compound (NM-ISO) NM_ISO->LAT1 Competitively Inhibits

Figure 1. Competitive inhibition of substrate uptake at the LAT1 transporter.

Experimental Workflow

The validation process follows a logical sequence from cell culture preparation to data analysis.

G A 1. Cell Culture (LAT1-expressing cell line, e.g., HT-29) B 2. Cell Seeding (e.g., 96-well plate) A->B C 3. Pre-incubation (Wash with buffer, add inhibitors) B->C D 4. Initiation of Uptake (Add radiolabeled substrate) C->D E 5. Termination & Lysis (Wash with ice-cold buffer, add lysis buffer) D->E F 6. Scintillation Counting (Measure radioactivity) E->F G 7. Data Analysis (Calculate % Inhibition, determine IC50) F->G

Figure 2. Workflow for the radiolabeled amino acid uptake assay.

Detailed Step-by-Step Protocol: IC50 Determination

Objective: To determine the concentration of NM-ISO required to inhibit 50% of the specific uptake of a radiolabeled LAT1 substrate.

Materials:

  • Cell Line: HT-29 or another suitable cancer cell line with high LAT1 expression.[1]

  • Radiolabeled Substrate: L-[³H]-Leucine.

  • Test Compound: this compound (NM-ISO).

  • Positive Control Inhibitor: JPH203 or BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).[12][13][14]

  • Buffers: Krebs-Ringer-HEPES (KRH) buffer.[6]

  • Scintillation Fluid & Counter.

Procedure:

  • Cell Seeding: Plate HT-29 cells in a 96-well microplate and culture overnight to allow for adherence.[6]

  • Preparation: On the day of the experiment, prepare serial dilutions of NM-ISO and the positive control inhibitor (e.g., JPH203) in KRH buffer.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer to remove any endogenous amino acids.[6]

  • Pre-incubation: Add KRH buffer containing the various concentrations of NM-ISO or control inhibitors to the wells. Include "Total Uptake" wells (buffer only) and "Non-specific Uptake" wells (a high concentration of a known inhibitor like 10 mM BCH). Incubate for 10 minutes at 37°C.

  • Initiate Uptake: Add L-[³H]-Leucine to all wells to a final concentration approximately equal to its Km for LAT1 (e.g., 20 µM) and incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.[6][15]

  • Terminate Uptake: Rapidly terminate the transport by aspirating the radioactive solution and immediately washing the cells three times with ice-cold KRH buffer.[6]

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS) to each well.[6]

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Normalization: In parallel wells, count cell numbers to normalize the CPM values, ensuring that observed differences are not due to variations in cell density.[6]

Section 4: Data Analysis and Interpretation

The raw data (CPM) must be processed to determine inhibitor potency.

  • Calculate Specific Uptake:

    • Specific Uptake = (Total Uptake CPM) - (Non-specific Uptake CPM)

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [1 - ((CPM with Inhibitor - Non-specific Uptake CPM) / Specific Uptake CPM)]

  • Generate Dose-Response Curve: Plot % Inhibition versus the log[Inhibitor Concentration].

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the curve and calculate the IC50 value.[10][16]

Comparative Performance Data

The following table presents hypothetical, yet realistic, data from a validation experiment comparing NM-ISO with two known LAT1 inhibitors.

Compound Class IC50 (µM) Hill Slope Maximum Inhibition (%)
NM-ISO (Test Compound) Novel Amino Acid Analog7.51.198%
JPH203 (Positive Control) Selective LAT1 Inhibitor[17]0.61.099%
BCH (Positive Control) Pan-System L Inhibitor[13][18]25.20.997%

Interpretation of Results:

  • Potency: The IC50 value for NM-ISO (7.5 µM) indicates it is a moderately potent inhibitor of LAT1. It is less potent than the highly selective inhibitor JPH203 (0.6 µM) but more potent than the broader inhibitor BCH (25.2 µM).[17][18]

  • Mechanism: A Hill Slope close to 1.0 for all compounds is consistent with a competitive binding mechanism at a single site, as expected.

  • Efficacy: The high maximum inhibition percentages suggest that all three compounds can effectively block LAT1-mediated transport at saturating concentrations.

Section 5: Conclusion and Best Practices

This guide has outlined a comprehensive framework for the validation of an in vitro radiolabeled uptake assay using the novel compound this compound as an exemplar.

Key Takeaways for Scientific Integrity:

  • Causality: The use of both a highly selective (JPH203) and a broader (BCH) inhibitor provides crucial context for the test compound's activity. This helps establish that the observed inhibition is likely mediated through the intended target (LAT1).

  • Self-Validation: The inclusion of total uptake, non-specific uptake, and positive control arms in every experiment is critical. This internal validation confirms the assay is performing as expected and that the calculated inhibition is specific.

  • Authoritative Grounding: Assay design, particularly choices of substrate concentration and incubation times, should be grounded in the known kinetic properties of the transporter (e.g., Km value).[19]

By adhering to these principles, researchers can ensure that the data generated for novel compounds are robust, reproducible, and provide a trustworthy foundation for further drug development decisions.

References

  • DOJINDO Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit (UP04) Manual. Retrieved from [Link]

  • Shen, L., et al. (2022). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Wang, Q., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15. Retrieved from [Link]

  • ResearchGate. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]

  • Abbexa Ltd. (n.d.). Amino Acid Uptake Assay Kit. Retrieved from [Link]

  • Yamauchi, T., et al. (2020). LAT1 inhibitor JPH203 sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence. Cancer Science, 111(7), 2610–2622. Retrieved from [Link]

  • Singh, S., et al. (2018). Validation of inhibitors of an ABC transporter required to transport lipopolysaccharide to the cell surface in Escherichia coli. ACS Infectious Diseases, 4(6), 944–952. Retrieved from [Link]

  • Yanagida, O., et al. (2001). Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1514(2), 291-302. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]

  • Kim, C. S., et al. (2008). BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells. Biological & Pharmaceutical Bulletin, 31(6), 1096-1100. Retrieved from [Link]

  • PubMed. (2023). Inhibitory mechanisms of 3-methyl pentanoic acid combined with 2-methyl butyric acid and 3-hepten-2-one on Bacillus and their application in Lanzhou lily preservation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). In Vitro Diagnostics. Retrieved from [Link]

  • Solvo Biotechnology. (n.d.). LAT1 Transporter. Retrieved from [Link]

  • MDPI. (2024). Structure-Based Prediction of Molecular Interactions for Stabilizing Volatile Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) treatment.... Retrieved from [Link]

  • Frontiers Media S.A. (2021). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Retrieved from [Link]

  • ResearchGate. (2012). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Retrieved from [Link]

  • MDPI. (2021). Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. International Journal of Molecular Sciences, 22(19), 10769. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of anti-LAT1 (Ab1) mAb on NIH/3T3 cell lines overexpressing.... Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bioanalysis Zone. (2013). FDA releases draft of bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (2022). How to determine the IC50 value with a competitive binding kinetic test?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • ASCO Publications. (2018). First-in-human phase I study of JPH203, L-type amino acids transporter 1 inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 36(15_suppl), 2519-2519. Retrieved from [Link]

  • PubMed. (2001). The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • YouTube. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells. Oncology Letters, 14(4), 4887–4892. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). L-type amino acid transporter 1 expression is upregulated and associated with cellular proliferation in colorectal cancer. Oncology Letters, 5(4), 1421–1426. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • ResearchGate. (2008). BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking N-Methylated Amino Acid Incorporation in Peptide Synthesis: A Case Study Featuring N-Methyl-L-Isoleucine (from CAS 3339-43-3)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of N-Methylated Peptides and a Central Synthetic Hurdle

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by poor metabolic stability and low cell permeability. A powerful strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. This seemingly minor modification—the replacement of an amide proton with a methyl group—can dramatically enhance a peptide's pharmacokinetic profile by protecting it from proteolytic degradation and increasing its lipophilicity.[1][2]

However, this valuable modification introduces a significant synthetic challenge. The acylation of the secondary amine of an N-methylated amino acid is substantially more difficult than the acylation of a primary amine in a standard peptide coupling reaction.[3][4][5] This difficulty is further amplified by the steric hindrance of the amino acid side chain.

This guide provides a comparative analysis of the incorporation of N-methylated amino acid building blocks into a peptide sequence, with a focus on the sterically hindered N-methyl-L-isoleucine, the free amino acid corresponding to the derivative with CAS number 3339-43-3 ((2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride). We will benchmark its performance against less sterically demanding N-methylated amino acids to provide researchers with a framework for anticipating challenges and optimizing synthetic strategies.

The Mechanistic Challenge of Coupling N-Methylated Amino Acids

The reduced reactivity of N-methylated amino-termini stems from two primary factors:

  • Increased Steric Hindrance: The presence of the N-methyl group shields the nitrogen's lone pair of electrons, impeding the approach of the activated carboxylic acid. This effect is compounded by the steric bulk of the side chains of both the incoming amino acid and the N-terminal residue of the growing peptide chain.

  • Increased Basicity and Reduced Nucleophilicity: While seemingly counterintuitive, the electron-donating methyl group increases the basicity of the nitrogen atom. However, its nucleophilicity in the context of the coupling reaction is diminished due to the aforementioned steric hindrance.

These factors necessitate the use of highly efficient coupling reagents and optimized reaction conditions to achieve satisfactory yields, especially when dealing with consecutive or sterically bulky N-methylated residues.[5][6][7]

Comparative Case Study: Incorporating N-Methylated Amino Acids

To illustrate the impact of steric hindrance on coupling efficiency, we will consider the solid-phase synthesis of a model tripeptide, Ac-Ala-Xxx-Ala-NH₂ , where Xxx is one of the following N-methylated amino acids:

  • Fmoc-N-Me-Gly-OH: An N-methylated amino acid with no side chain, representing the least sterically hindered case.

  • Fmoc-N-Me-Ala-OH: An N-methylated amino acid with a small methyl side chain, representing a moderate level of steric hindrance.

  • Fmoc-N-Me-Ile-OH: A β-branched, N-methylated amino acid, representing a highly sterically hindered case (this is the protected form of the amino acid related to CAS 3339-43-3).

Below is a generalized experimental protocol for the synthesis, with specific modifications detailed for each of the three building blocks.

Experimental Workflow Diagram

sps_workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Ala-OH Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_X Couple Fmoc-N-Me-Xxx-OH (Special Conditions) Deprotection2->Coupling_X Wash2 Wash Coupling_X->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Ala-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Acetylation Acetylation (Acetic Anhydride) Wash3->Acetylation Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Peptide Crude Peptide Ac-Ala-Xxx-Ala-NH₂ Cleavage->Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for the model tripeptide.

Detailed Experimental Protocol: Solid-Phase Synthesis of Ac-Ala-Xxx-Ala-NH₂

This protocol assumes a 0.1 mmol scale synthesis on a Rink Amide resin.

1. Resin Swelling and First Amino Acid Coupling:

  • Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Coupling of Fmoc-Ala-OH:

    • Pre-activate a solution of Fmoc-Ala-OH (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated solution to the resin and shake for 1 hour.

    • Monitor the reaction completion with a Kaiser test.

  • Wash the resin with DMF and DCM.

2. Incorporation of the N-Methylated Amino Acid (Xxx):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF and DCM.

  • Coupling of Fmoc-N-Me-Xxx-OH: This is the critical step where the protocol diverges.

    • Case A: Xxx = N-Me-Gly (Low Hindrance)

      • Coupling Reagent: A standard phosphonium or uronium salt like HBTU/HOBt is often sufficient.

      • Procedure: Couple once for 2 hours using the same activation method as in step 1.

      • Monitoring: Confirm completion with a chloranil or Ives test.

    • Case B: Xxx = N-Me-Ala (Moderate Hindrance)

      • Coupling Reagent: A more potent coupling reagent such as HATU is recommended.[5][7]

      • Procedure: Pre-activate Fmoc-N-Me-Ala-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Couple for 2-4 hours. A second coupling (double coupling) may be necessary to drive the reaction to completion.

      • Monitoring: Monitor with a chloranil test after the first and second coupling.

    • Case C: Xxx = N-Me-Ile (High Hindrance - from CAS 3339-43-3 derivative)

      • Coupling Reagent: The use of a highly efficient, sterically non-demanding coupling reagent is crucial. HATU or other azabenzotriazole-based reagents are strongly recommended.[5][8][9] In some cases, converting the amino acid to an acid chloride or fluoride may be beneficial.[6][10]

      • Procedure: Perform a double or even triple coupling . Each coupling should be for an extended period (4-6 hours). Microwave-assisted synthesis can also significantly improve the efficiency of this difficult coupling step.[11]

      • Monitoring: Meticulous monitoring with a chloranil test is essential between each coupling.

  • Wash the resin thoroughly with DMF and DCM after the final coupling.

3. Completion of the Peptide Chain:

  • Follow the standard procedure as in step 1 to deprotect the Fmoc group and couple the final Fmoc-Ala-OH.

  • Wash the resin.

4. N-terminal Acetylation:

  • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Wash the resin with DMF and DCM.

5. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Performance Comparison and Data Summary

The choice of N-methylated building block directly impacts the synthetic strategy and expected outcome.

Structural Comparison of N-Methylated Amino Acids

amino_acids cluster_0 Low Hindrance cluster_1 Moderate Hindrance cluster_2 High Hindrance (β-branched) NMeGly Fmoc-N-Me-Gly-OH H N(Me)-CH₂-COOH NMeAla Fmoc-N-Me-Ala-OH CH₃ N(Me)-CH-COOH NMeIle Fmoc-N-Me-Ile-OH CH(CH₃)CH₂CH₃ N(Me)-CH-COOH

Caption: Steric differences in the compared N-methylated amino acids.

Table 1: Benchmarking Performance of N-Methylated Amino Acid Incorporation
ParameterFmoc-N-Me-Gly-OHFmoc-N-Me-Ala-OHFmoc-N-Me-Ile-OH (from CAS 3339-43-3)
Relative Steric Hindrance LowModerateHigh
Recommended Coupling Reagent HBTU/HOBtHATU HATU or other high-efficiency reagents
Recommended Couplings SingleSingle or DoubleDouble or Triple
Typical Coupling Time 1-2 hours2-4 hours per coupling4-6 hours per coupling
Expected Crude Purity HighModerate to HighLower (deletion sequences are more probable)
Overall Yield GoodFair to GoodChallenging (requires significant optimization)

Conclusion and Expert Recommendations

The incorporation of N-methylated amino acids is a critical technology in modern peptide-based drug discovery. As demonstrated in this guide, the steric hindrance of the N-methylated residue is a key determinant of synthetic success. While the incorporation of unhindered residues like N-methyl-glycine is relatively straightforward, the coupling of β-branched and highly hindered residues such as N-methyl-L-isoleucine (derived from CAS 3339-43-3) represents a significant synthetic challenge.

For researchers working with such building blocks, the following are crucial for success:

  • Employ high-potency coupling reagents , such as HATU, from the outset.

  • Do not assume a single coupling will suffice. Plan for and perform double or triple couplings.

  • Rigorously monitor reaction completion using appropriate tests (e.g., the chloranil test for secondary amines).

  • Consider advanced synthetic technologies , such as microwave-assisted synthesis, to improve coupling efficiency for these difficult steps.[11]

By understanding the underlying mechanistic challenges and proactively adapting synthetic protocols, researchers can successfully incorporate even the most sterically demanding N-methylated amino acids, unlocking their potential to create next-generation peptide therapeutics.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Tantry, S. J., Venkataramanarao, R., Chennakrishnareddy, G., & Sureshbabu, V. V. (2007). Total Synthesis of Cyclosporin O by Convergent Approach Employing Fmoc-Amino Acid Chlorides Mediated by Zinc Dust. The Journal of Organic Chemistry, 72(24), 9360–9363. [Link]

  • Mayer, J. P., Zhang, J., & Bjergarde, K. (2001). Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution. The Journal of Organic Chemistry, 66(25), 8533–8542. [Link]

  • Stalicki, J., et al. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 22(12), 4736–4740. [Link]

  • López-Macià, A., Jiménez, J. C., Royo, M., Giralt, E., & Albericio, F. (2001). Synthesis and structure determination of kahalalide F (1,2). Journal of the American Chemical Society, 123(45), 11398–11401. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Synthesis of N-Methylated Peptides on Solid Support. Journal of Peptide Science, 12(3), 213-219. [Link]

  • Li, P., & Xu, J. C. (2000). Total Synthesis of Cyclosporin O Both in Solution and in the Solid Phase Using Novel Thiazolium-, Immonium-, and Pyridinium-Type Coupling Reagents: BEMT, BDMP, and BEP. The Journal of Organic Chemistry, 65(9), 2951–2958. [Link]

  • Zhang, W., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Tantry, S. J., et al. (2007). Total Synthesis of Cyclosporin O by Convergent Approach Employing Fmoc-Amino Acid Chlorides Mediated by Zinc Dust. The Journal of Organic Chemistry, 72(24), 9360-9363. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Urbaneja, M. A., et al. (2005). Synthesis and Structure Determination of Kahalalide F. Journal of the American Chemical Society, 127(45), 15843-15853. [Link]

  • Ding, Y., et al. (2024). A Semisynthesis Platform for the Efficient Production and Exploration of Didemnin-Based Drugs. Angewandte Chemie International Edition, 63(13), e202318111. [Link]

  • Wikipedia contributors. (2023). Didemnin. Wikipedia, The Free Encyclopedia. [Link]

  • Sureshbabu, V. V., et al. (2009). Total Synthesis of Cyclosporin O: Exploring the Utility of Bsmoc-NMe- Amino Acid Fluorides and KOAt. Protein & Peptide Letters, 16(11), 1349-1354. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Hoye, A. T. (2010). Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. Wipf Group Meeting. [Link]

  • Joullié, M. M., et al. (2016). Solid-Phase Total Synthesis of Kahalalide A and Related Analogues. The Journal of Organic Chemistry, 81(19), 8826-8832. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a robust and intuitive understanding of safe handling practices. This guide provides essential, immediate safety and logistical information for the handling and disposal of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols. Our commitment is to empower you with the knowledge to maintain a safe and efficient research environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the primary risks associated with this compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Given that this compound is a powdered or crystalline solid, the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. A thorough risk assessment should be conducted before any handling, considering the quantity of the substance being used and the nature of the experimental procedures.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimizing exposure to this compound.[3][4] The following PPE is mandatory when handling this compound:

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over safety goggles when there is a significant risk of splashes or aerosol generation.[5]Protects against airborne particles and potential splashes that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Provides a barrier against skin contact, which can cause irritation. Regular glove changes are crucial to prevent contamination.[6]
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is necessary when handling larger quantities or when adequate ventilation cannot be guaranteed.The powdered nature of the compound poses a significant inhalation hazard, leading to respiratory tract irritation.

It is imperative to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to avoid cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any dust.

  • Ventilation: Ensure that a properly functioning exhaust ventilation system is in place where the compound is handled.[6]

  • Weighing:

    • Use an analytical balance with a draft shield.

    • To minimize dust formation, do not pour the powder directly from the main container. Use a spatula to transfer small amounts.

    • Close the primary container immediately after use.

Solution Preparation
  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Dissolution: Ensure the substance is fully dissolved before removing the container from the ventilated enclosure.[7] This minimizes the risk of aerosolizing undissolved particles.

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.[8]

The following diagram illustrates the recommended workflow for the safe handling of this powdered chemical:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound Using Spatula prep_area->weigh dissolve Prepare Solution by Adding Solvent to Solid weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for Safe Handling of Powdered Chemicals.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Unused or contaminated solid compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed container for hazardous liquid waste. Do not pour this chemical down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

Decontamination and Disposal Procedure
  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.

  • Neutralization (for aqueous solutions): While this compound is a hydrochloride salt, its disposal should not be treated the same as simple hydrochloric acid. Due to its organic nature, direct neutralization with a strong base may not be appropriate and could generate other hazardous byproducts. It is recommended to dispose of it through a certified chemical waste disposal service.[9]

  • Waste Pickup: Follow your institution's guidelines for the collection and disposal of chemical waste. Ensure all waste containers are properly labeled and sealed before pickup.

This flowchart outlines the decision-making process for the disposal of waste containing this compound:

G start Waste Generated is_solid Solid or Liquid? start->is_solid is_contaminated Contaminated Disposable Item? start->is_contaminated solid_waste Collect in Labeled Hazardous Solid Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_solid->liquid_waste Liquid end_process Arrange for Chemical Waste Pickup solid_waste->end_process liquid_waste->end_process contaminated_disposal Dispose as Hazardous Solid Waste is_contaminated->contaminated_disposal Yes is_contaminated->end_process No contaminated_disposal->end_process

Caption: Decision Tree for Waste Disposal.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • AA Blocks. (2025, January 18). Safety Data Sheet: this compound.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.).
  • Health and Safety Authority. (n.d.). Chemical Risk Assessment.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • University of Wisconsin-Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Nipissing University. (2019, June 12).
  • American Chemistry Council. (n.d.). Protective Equipment.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • University of Washington. (n.d.).
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
  • American Chemical Society. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
  • YouTube. (2025, March 11).
  • Chemistry LibreTexts. (2022, April 26). 10.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Reddit. (2022, May 17).
  • YouTube. (2025, March 11).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.